3,5-Dimethyl-2-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLNMXIULDNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623984 | |
| Record name | 3,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-74-5 | |
| Record name | 3,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3,5-Dimethyl-2-nitroaniline
This guide provides a comprehensive overview of the synthesis and characterization of 3,5-Dimethyl-2-nitroaniline, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document details a robust synthetic protocol, explores the underlying reaction mechanisms, and outlines a thorough characterization workflow.
Introduction: Significance and Properties of this compound
This compound (CAS No. 35490-74-5) is an aromatic amine containing a nitro functional group. Its structure, featuring methyl and nitro substituents on an aniline core, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and dyes. The strategic placement of its functional groups allows for a variety of subsequent chemical transformations.
Key Properties:
| Property | Value |
| Molecular Formula | C₈H₁₀N₂O₂ |
| Molecular Weight | 166.18 g/mol |
| Appearance | Expected to be a crystalline solid |
| CAS Number | 35490-74-5 |
Part 1: Synthesis of this compound
The most direct and efficient method for the synthesis of this compound is through the electrophilic nitration of 3,5-dimethylaniline. The following protocol is adapted from a well-established procedure for the nitration of substituted anilines and is optimized for regioselectivity and yield.
Reaction Mechanism and Regioselectivity
The nitration of 3,5-dimethylaniline proceeds via an electrophilic aromatic substitution mechanism. The key to the successful synthesis of the desired 2-nitro isomer lies in understanding the directing effects of the substituents on the aniline ring.
-
Amino Group (-NH₂): The amino group is a strong activating and ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring, stabilizing the arenium ion intermediate.
-
Methyl Groups (-CH₃): The methyl groups are weakly activating and also ortho, para-directing through an inductive effect.
In the case of 3,5-dimethylaniline, the 2, 4, and 6 positions are activated. The nitration is expected to favor the 2-position due to the combined activating effects of the amino group and the two meta-positioned methyl groups. The 4 and 6 positions are sterically hindered by the adjacent methyl groups, making the 2-position the most likely site for electrophilic attack.
Under the strongly acidic conditions of the reaction, the amino group is protonated to form an anilinium ion (-NH₃⁺). This protonated form is a deactivating, meta-directing group. However, the reaction is typically carried out at low temperatures to control the exothermicity and to favor the nitration of the small equilibrium concentration of the free aniline, which is highly reactive.
Experimental Protocol: Nitration of 3,5-Dimethylaniline
Materials:
-
3,5-Dimethylaniline
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Ammonium Hydroxide
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
Preparation of the Aniline Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 3,5-dimethylaniline. Cool the flask in an ice bath.
-
Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the stirred aniline, maintaining the temperature below 20°C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration: Slowly add the nitrating mixture to the aniline solution via the dropping funnel, ensuring the temperature of the reaction mixture is maintained between 0 and 5°C.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 0-5°C for one hour.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Carefully neutralize the acidic solution with ammonium hydroxide until the product precipitates.
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Recrystallize the solid from ethanol to obtain pure this compound.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Part 2: Characterization and Quality Control
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following analytical techniques are recommended.
Predicted Analytical Data
Disclaimer: The following data is predicted based on the known structure of this compound and comparison with similar compounds. Experimental verification is required.
| Technique | Predicted Data |
| ¹H NMR | δ ~7.0-7.5 ppm (aromatic protons, 2H), δ ~4.5-5.5 ppm (amine protons, 2H, broad), δ ~2.2-2.4 ppm (methyl protons, 6H) |
| ¹³C NMR | δ ~140-150 ppm (C-NH₂, C-NO₂), δ ~120-135 ppm (aromatic C-H), δ ~110-120 ppm (aromatic C-CH₃), δ ~15-20 ppm (CH₃) |
| IR (cm⁻¹) | ~3300-3500 (N-H stretch), ~1500-1550 and ~1300-1350 (N-O stretch of NO₂), ~2850-2950 (C-H stretch) |
| Mass Spec (m/z) | 166.07 [M]⁺, with fragmentation patterns corresponding to the loss of NO₂ and other fragments. |
Interpretation of Spectral Data
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons (which may be broad and exchangeable with D₂O), and the two equivalent methyl groups. The chemical shifts and splitting patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number of unique carbon environments. The chemical shifts will distinguish between the aromatic carbons attached to the amino, nitro, and methyl groups, as well as the methyl carbons themselves.
-
Infrared (IR) Spectroscopy: The IR spectrum is crucial for identifying the key functional groups. The characteristic stretching frequencies of the N-H bonds of the primary amine and the N-O bonds of the nitro group are expected to be prominent.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will provide further structural information, consistent with the expected bond cleavages.
Characterization Workflow Diagram
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The provided synthetic protocol, based on established chemical principles, offers a reliable route to this valuable intermediate. The outlined characterization workflow, while based on predicted data in the absence of publicly available experimental spectra, presents a scientifically rigorous approach to structural verification and purity assessment. Researchers and developers can utilize this guide as a foundational resource for the production and quality control of this compound in their respective applications.
References
Physicochemical properties of 3,5-Dimethyl-2-nitroaniline
An In-Depth Technical Guide to the Physicochemical Properties of 3,5-Dimethyl-2-nitroaniline
Introduction
This compound is an aromatic amine derivative whose structural complexity offers unique chemical properties, making it a valuable intermediate in various synthetic applications, including the development of dyes, pigments, and specialty chemicals. The strategic placement of two methyl groups, an amino group, and a nitro group on the benzene ring dictates its reactivity, solubility, and spectroscopic characteristics. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the known physicochemical properties of this compound. Where experimental data is not publicly available, this document offers expert insights based on analogous structures and outlines robust protocols for empirical determination.
Molecular Identity and Structure
The foundational step in characterizing any chemical compound is to establish its precise molecular identity. The structure of this compound, featuring ortho-nitro and meta-dimethyl substitutions relative to the aniline amine group, creates significant steric and electronic effects that influence its chemical behavior.
| Identifier | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 35490-74-5 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| SMILES | NC1=CC(C)=CC(C)=C1=O | [1] |
| InChI Key | Not available in surveyed literature. |
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// Aromatic Bonds edge [style=solid]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Double bonds node [shape=none, label=""]; p1 [pos="-0.435,0.75!"]; p2 [pos="-1.1,0!"]; p3 [pos="-0.435,-0.75!"]; p4 [pos="0.435,-0.75!"]; p5 [pos="1.1,0!"]; p6 [pos="0.435,0.75!"]; edge [style=double, len=0.5]; C1 -- C6; C2 -- C3; C4 -- C5;
// Substituents node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; N_amino [label="NH₂", pos="0,1.8!"]; N_nitro [label="N", pos="-1.6,1.1!"]; O1_nitro [label="O", pos="-2.3,0.7!"]; O2_nitro [label="O", pos="-1.5,1.9!"]; CH3_3 [label="CH₃", pos="-1.6,-1.1!"]; CH3_5 [label="CH₃", pos="1.6,-1.1!"];
// Bonds to Substituents edge [style=solid, len=1]; C1 -- N_amino; C2 -- N_nitro; N_nitro -- O1_nitro [style=double]; N_nitro -- O2_nitro; C3 -- CH3_3; C5 -- CH3_5; }
Caption: 2D structure of this compound.
Physicochemical Properties
The physical state, solubility, and acid-base characteristics are critical parameters for handling, reaction optimization, and purification. Quantitative data for this compound is sparse, underscoring the necessity for experimental validation for specific applications.
| Property | Value | Rationale and Comparative Insights |
| Appearance | Expected to be a yellow to brown crystalline solid. | This is based on the typical appearance of related nitroaniline compounds, such as 4,5-dimethyl-2-nitroaniline (brown crystalline powder) and 3-nitroaniline (yellow solid).[2][3] |
| Melting Point | Data not available. Requires experimental determination. | For comparison, the isomer 4,5-Dimethyl-2-nitroaniline melts at 139-141 °C.[2] The melting point is influenced by crystal lattice energy and intermolecular forces, including hydrogen bonding from the amine group and dipole-dipole interactions from the nitro group. |
| Boiling Point | Data not available. Requires experimental determination. | A rough estimate for the 4,5-dimethyl isomer is 314.38°C.[2] High boiling points are characteristic of nitroanilines due to strong intermolecular forces. |
| Solubility | No quantitative data available. Expected to have low aqueous solubility and higher solubility in organic solvents. | The aromatic backbone and methyl groups confer hydrophobicity, while the polar amino and nitro groups allow for some interaction with polar solvents. A technical guide for the similar 2-Methyl-5-nitroaniline notes its limited water solubility and recommends experimental determination in organic media.[4] |
| pKa | Data not available. Requires experimental determination. | The pKa of the conjugate acid is expected to be low due to the electron-withdrawing effect of the ortho-nitro group, which destabilizes the anilinium cation. For context, the pKa of 3-nitroaniline is 2.47.[3] The pKa of the 4,5-dimethyl isomer has been predicted to be approximately 0.71.[2] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural confirmation and purity assessment. Below is an expert analysis of the expected spectral features of this compound.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be informative. The two aromatic protons would appear as distinct singlets or narrowly split doublets (meta-coupling) in the aromatic region (approx. 6.5-8.0 ppm). The two methyl groups, being chemically non-equivalent, should present as two separate singlets in the aliphatic region (approx. 2.0-2.5 ppm). The amine (NH₂) protons would likely appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration.
-
¹³C NMR Spectroscopy : The spectrum should display eight distinct carbon signals. Six signals will be in the aromatic region (approx. 110-150 ppm), including two quaternary carbons attached to the substituents. Two signals corresponding to the methyl carbons are expected in the upfield region (approx. 15-25 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of key functional groups. Characteristic peaks would include:
-
N-H Stretching : A pair of bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching : Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl groups just below 3000 cm⁻¹.
-
NO₂ Stretching : Two strong, sharp bands corresponding to the asymmetric (~1500-1550 cm⁻¹) and symmetric (~1300-1350 cm⁻¹) stretching of the nitro group.
-
C=C Stretching : Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.
-
-
UV-Vis Spectroscopy : The molecule contains strong chromophores (the nitroaromatic system) and should absorb significantly in the UV-visible range. The spectrum is expected to show intense absorption bands, likely between 250 nm and 400 nm, similar to other nitroanilines.[5][6] These absorptions correspond to π→π* and n→π* electronic transitions.
Synthesis and Reactivity
While a specific, optimized synthesis for this compound is not widely published, a plausible route can be designed based on established organic chemistry principles.
Proposed Synthetic Pathway: Nitration of 3,5-Dimethylaniline
The most direct approach involves the electrophilic nitration of 3,5-dimethylaniline. However, direct nitration of anilines with strong acid mixtures can be problematic due to oxidation of the amino group and the formation of the anilinium ion, which is a meta-director. A common strategy to circumvent this is to first protect the amine, for example, as an acetanilide, which directs ortho/para and activates the ring less strongly.
-
Protection: React 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide.
-
Nitration: Treat the resulting acetanilide with a nitrating agent (e.g., HNO₃ in H₂SO₄) under controlled temperature conditions. The acetylamino group will direct the nitro group to the ortho position (position 2).
-
Deprotection: Hydrolyze the acetamide group using acidic or basic conditions to yield the final product, this compound.
Safety and Handling
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
| GHS Hazard Information | |
| Pictogram | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. |
(Data sourced from BLD Pharm Safety Information)[1]
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.
-
Storage: Store in a tightly closed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Experimental Protocols
The following protocols provide robust, self-validating methods for determining key physicochemical properties.
Protocol 1: Determination of Solubility via Isothermal Equilibrium Method
This method is the gold standard for accurately determining the equilibrium solubility of a compound in a specific solvent at a given temperature.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid this compound to a glass vial, ensuring enough solid remains undissolved at equilibrium.
-
Solvent Addition: Add a precise volume of the desired solvent to the vial.
-
Equilibration: Seal the vial and place it in a constant temperature shaker bath. Agitate for 24-72 hours to ensure equilibrium is reached.
-
Sampling: Cease agitation and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Analysis: Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered sample accurately and analyze its concentration using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Calculation: Use the calibration curve to determine the concentration of the compound in the saturated solution, which represents its solubility at that temperature.
Protocol 2: Characterization by ¹H NMR Spectroscopy
This protocol outlines the standard procedure for obtaining a high-quality proton NMR spectrum for structural verification.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Analysis:
-
Reference: Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
-
Integration: Integrate all peaks to determine the relative ratios of protons.
-
Chemical Shift & Multiplicity: Assign each signal based on its chemical shift (ppm) and splitting pattern (multiplicity), comparing the observed spectrum to the expected structure.
-
References
- Electronic Supplementary Inform
- SAFETY D
- SAFETY D
- SAFETY D
- 4,5-Dimethyl-2-nitroaniline 97 6972-71-0 - Sigma-Aldrich.
- 4,5-DIMETHYL-2-NITROANILINE CAS#: 6972-71-0 - ChemicalBook.
- This compound - BLD Pharm.
- UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,...
- A Technical Guide to the Solubility of 2-Methyl-5-nitroaniline in Organic Solvents - Benchchem.
- 3-Nitroaniline - Wikipedia.
- UV-vis absorption spectra for the gradual reduction of 2-nitroaniline...
Sources
An In-depth Technical Guide to the Crystal Structure of 4,5-Dimethyl-2-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical sciences and materials research, a profound understanding of the solid-state structure of active pharmaceutical ingredients (APIs) and key intermediates is paramount. The crystalline arrangement of molecules dictates critical physicochemical properties such as solubility, stability, bioavailability, and manufacturability. This guide provides a comprehensive technical analysis of the crystal structure of 4,5-Dimethyl-2-nitroaniline, a substituted nitroaniline derivative whose structural motifs offer valuable insights into the supramolecular chemistry of this important class of compounds.
Nitroaniline derivatives are foundational building blocks in the synthesis of a wide array of organic molecules, including dyes and APIs. The interplay of the electron-donating amino group and the electron-withdrawing nitro group, combined with the steric and electronic effects of methyl substituents, governs the intermolecular interactions that direct crystal packing. A detailed examination of the crystal structure of 4,5-Dimethyl-2-nitroaniline serves as an exemplary case study for understanding how subtle modifications in molecular structure can lead to distinct and predictable supramolecular assemblies. This knowledge is crucial for crystal engineering, polymorph screening, and the rational design of crystalline materials with desired properties.
Experimental Section
Synthesis of 4,5-Dimethyl-2-nitroaniline
The synthesis of 4,5-Dimethyl-2-nitroaniline is typically achieved through the nitration of the corresponding dimethylaniline precursor. A general, well-established method for the nitration of activated aromatic rings provides a reliable pathway to the target compound.
Protocol: Nitration of 3,4-Dimethylaniline
The synthesis involves the careful nitration of 3,4-dimethylaniline. Due to the activating nature of the amino group, direct nitration can be aggressive and lead to oxidation and the formation of multiple isomers. A common strategy to control the reaction is to first protect the amino group via acetylation, followed by nitration and subsequent deprotection. However, direct nitration under controlled conditions is also feasible.
A representative procedure for the nitration of a related compound, N,N-dimethylaniline, involves its dissolution in a strong acid followed by the slow addition of a nitrating agent at low temperatures to control regioselectivity and reaction rate[1][2].
Workflow for Synthesis
Caption: General workflow for the synthesis of 4,5-Dimethyl-2-nitroaniline.
Single Crystal Growth
The acquisition of high-quality single crystals is a prerequisite for accurate X-ray diffraction analysis. For C-methylated nitroanilines, slow evaporation from a suitable solvent is a standard and effective technique[3].
Protocol: Slow Evaporation Crystallization
-
Solution Preparation: Prepare a saturated or near-saturated solution of purified 4,5-Dimethyl-2-nitroaniline in a suitable solvent (e.g., ethanol) at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution to remove any particulate matter or undissolved impurities.
-
Evaporation: Transfer the filtrate to a clean crystallization dish or beaker. Cover the container with a perforated film (e.g., Parafilm with pinholes) to allow for slow, controlled evaporation of the solvent.
-
Incubation: Place the container in a vibration-free and temperature-stable environment.
-
Crystal Formation: Over a period of several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the nucleation and growth of single crystals.
-
Harvesting: Once crystals of sufficient size and quality have formed, they can be carefully harvested from the mother liquor.
X-ray Diffraction Data Collection and Structure Refinement
The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following table summarizes the key parameters of the data collection and structure refinement as reported for 4,5-Dimethyl-2-nitroaniline[4].
| Parameter | Value |
| Crystal Data | |
| Chemical Formula | C₈H₁₀N₂O₂ |
| Formula Weight | 166.18 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.1422 |
| b (Å) | 7.4564 |
| c (Å) | 17.044 |
| α (°) | 81.43 |
| β (°) | 89.27 |
| γ (°) | 61.84 |
| Volume (ų) | Not Reported |
| Z | 4 |
| Z' | 2 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | Not Reported |
| Refinement | |
| R-factor | 0.115 |
Data sourced from the Crystallography Open Database (COD) entry 2011776, referencing the work of Cannon et al. (2001).[4]
Self-Validating System in Crystallography
The process of crystal structure determination contains inherent self-validation checks. The refinement process itself, where a calculated diffraction pattern from a model is compared against the experimental data, is an iterative validation. A low R-factor (residual factor) indicates a good agreement between the model and the observed data. Furthermore, the resulting atomic coordinates are analyzed for sensible bond lengths, bond angles, and thermal displacement parameters, which must conform to established chemical principles.
Results and Discussion
Molecular Structure and Conformation
The asymmetric unit of the triclinic crystal structure of 4,5-Dimethyl-2-nitroaniline contains two independent molecules (Z' = 2). This means that the two molecules in the asymmetric unit are not related by any crystallographic symmetry operation.
The core of each molecule consists of a benzene ring substituted with an amino group, a nitro group, and two methyl groups. Intramolecularly, there is a notable interaction between the amino and nitro groups, which are positioned ortho to each other. This proximity often leads to the formation of an intramolecular hydrogen bond, a common feature in 2-nitroaniline derivatives. This interaction contributes to the planarity of the molecule.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing of 4,5-Dimethyl-2-nitroaniline is primarily dictated by intermolecular hydrogen bonds. The analysis by Cannon et al. revealed that the supramolecular aggregation is distinct for each of the two independent molecules in the asymmetric unit.[4]
Each independent molecule participates in the formation of a one-dimensional chain through intermolecular N—H···O hydrogen bonds. Specifically, one of the hydrogen atoms of the amino group of one molecule forms a hydrogen bond with an oxygen atom of the nitro group of an adjacent molecule. This recurring interaction links the molecules head-to-tail, generating infinite chains.
Hydrogen Bonding Motif
The specific graph set descriptor for this type of chain motif is C(6). The two independent molecules each form their own distinct C(6) chains within the crystal lattice.[4] These chains then pack alongside each other to build the three-dimensional crystal structure. The presence of the methyl groups on the aromatic ring influences the relative orientation of these chains, preventing more complex, higher-dimensional hydrogen-bonded networks that are observed in less substituted nitroanilines.
Caption: Logical relationship of molecular units to the final crystal packing.
The absence of π-π stacking interactions is a noteworthy feature of this crystal structure. In many aromatic systems, face-to-face stacking of the benzene rings is a significant contributor to the overall lattice energy. In 4,5-Dimethyl-2-nitroaniline, the hydrogen-bonding interactions are the dominant force directing the crystal packing, and the steric hindrance from the methyl groups likely disfavors close parallel alignment of the aromatic rings.
Conclusion
The crystal structure of 4,5-Dimethyl-2-nitroaniline provides a clear example of how fundamental intermolecular forces, particularly hydrogen bonding, govern the assembly of small organic molecules in the solid state. The structure, determined to be triclinic with space group P-1 and two independent molecules in the asymmetric unit, is characterized by the formation of two distinct one-dimensional C(6) chains via N—H···O hydrogen bonds.
For professionals in drug development and materials science, this detailed structural knowledge is invaluable. It illustrates the principle that even with the potential for more complex interactions, simple, strong hydrogen bonds can dominate the packing motif. The steric influence of the methyl groups, which precludes π-π stacking, further highlights the delicate balance of forces in crystal engineering. Understanding these foundational principles of supramolecular aggregation allows for more informed strategies in polymorph prediction, cocrystal design, and the overall control of solid-state properties of functional organic molecules.
References
-
Cannon, D., Glidewell, C., Low, J. N., Quesada, A., & Wardell, J. L. (2001). Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z' = 2 or 4. Acta Crystallographica Section C: Crystal Structure Communications, 57(2), 216–221. [Link]
-
Crystallography Open Database. (n.d.). COD 2011776: 4,5-dimethyl-2-nitroaniline. Retrieved January 15, 2026, from [Link]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE. Retrieved January 15, 2026, from [Link]
-
Sciencemadness.org. (2022, August 19). Mono-nitration of dimethylaniline. Retrieved January 15, 2026, from [Link]
Sources
Foreword: Unveiling a Niche Yet Potent Building Block
An In-Depth Technical Guide to 3,5-Dimethyl-2-nitroaniline (CAS: 35490-74-5)
Authored for Researchers, Scientists, and Drug Development Professionals
In the vast landscape of chemical synthesis, success is often dictated by the strategic selection of starting materials and intermediates. While blockbuster reagents garner much attention, a class of highly functionalized, specifically substituted small molecules forms the true backbone of innovative molecular design. This compound, registered under CAS number 35490-74-5, represents one such pivotal scaffold. Its unique arrangement of an amine, a nitro group, and two methyl substituents on an aromatic ring creates a molecule with tailored reactivity, offering a distinct entry point into complex heterocyclic systems. This guide moves beyond a simple data sheet to provide a senior application scientist's perspective on the core properties, synthesis, reactivity, and safe handling of this compound, empowering researchers to leverage its full potential in their synthetic endeavors.
Core Physicochemical & Structural Characteristics
This compound is an organic compound whose utility is fundamentally derived from its structure. The presence of both an electron-donating amino group and a potent electron-withdrawing nitro group establishes a significant electronic polarization across the benzene ring. The ortho relationship of these groups facilitates intramolecular hydrogen bonding, a feature that subtly modulates the reactivity of both functionalities. Furthermore, the methyl groups at the 3- and 5-positions provide steric bulk and electronic influence, directing the outcomes of subsequent chemical transformations.
Data Presentation: Key Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 35490-74-5 | [1][2][3] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][4] |
| Molecular Weight | 166.18 g/mol | [1][5] |
| Appearance | Typically a colored solid (e.g., orange, red, yellow) | [6] |
| Melting Point | Data for this specific isomer is not readily available; related isomer 4,5-Dimethyl-2-nitroaniline melts at 139-141 °C. | [7] |
| Solubility | Generally soluble in organic solvents like dichloromethane, ethanol, and ethyl acetate; low solubility in water. | [6][8] |
| SMILES | CC1=CC(N)=C(C=C1C)[O-] | [1] |
Synthesis and Mechanistic Insight
The synthesis of substituted nitroanilines is a well-established area of organic chemistry, primarily relying on nucleophilic aromatic substitution (SₙAr) or the nitration of a pre-substituted aniline. For a compound like this compound, a logical and efficient approach involves the reaction of a suitable halogenated nitrobenzene with an amine source, or vice-versa.
The Causality of Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The most prevalent method for synthesizing N-substituted-2-nitroanilines involves the reaction of a 2-halonitrobenzene with an amine.[6] The nitro group, being strongly electron-withdrawing, is crucial for this reaction's success. It activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged intermediate known as a Meisenheimer complex.[9] The choice of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is critical. DBU facilitates the deprotonation of the attacking amine, increasing its nucleophilicity without competing in the substitution reaction itself, leading to high yields under relatively mild conditions.[6][10]
Mandatory Visualization: SₙAr Mechanism for Nitroaniline Synthesis
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Health and safety information for 3,5-Dimethyl-2-nitroaniline
An In-depth Technical Guide to the Health and Safety of 4,5-Dimethyl-2-nitroaniline
Introduction: A Proactive Approach to Laboratory Safety
In the fields of chemical research and drug development, a comprehensive understanding of the materials being handled is fundamental not only to experimental success but also to the assurance of personal and environmental safety. This guide provides an in-depth examination of the health and safety considerations for 4,5-Dimethyl-2-nitroaniline (CAS No. 6972-71-0), a compound utilized in various laboratory chemical applications.[1] It is crucial to note that while the user requested information on "3,5-Dimethyl-2-nitroaniline," publicly available, detailed safety data for that specific isomer is scarce. Therefore, this guide focuses on the closely related and well-documented isomer, 4,5-Dimethyl-2-nitroaniline, to provide a robust and actionable safety framework. Professionals are urged to treat all isomers with similar caution in the absence of specific data.
The narrative that follows is structured to move beyond mere compliance, aiming to instill a deep-seated understanding of the "why" behind safety protocols. For researchers, scientists, and drug development professionals, this proactive safety mindset is non-negotiable.
Section 1: Chemical Identification and Physicochemical Properties
A clear identification of the substance is the first step in any safety assessment. The properties of a chemical dictate its behavior under various conditions and are critical inputs for risk evaluation.
| Identifier | Value | Source |
| Chemical Name | 4,5-Dimethyl-2-nitroaniline | [1] |
| Synonyms | Benzenamine, 4,5-dimethyl-2-nitro- | [1] |
| CAS Number | 6972-71-0 | [1] |
| Molecular Formula | C8H10N2O2 | [2] |
| Molecular Weight | 166.18 g/mol | [3] |
| Appearance | Data not specified; related compounds are yellow solids. | [4][5] |
Note: Detailed experimental physical properties such as melting point, boiling point, and solubility are not consistently available in the reviewed safety data sheets. Researchers should consult the specific documentation provided by their chemical supplier.
Section 2: GHS Hazard Identification and Toxicological Profile
4,5-Dimethyl-2-nitroaniline is classified as a hazardous chemical under the Globally Harmonized System (GHS).[1] Understanding these classifications is essential for appreciating the potential risks associated with its handling. The toxicological properties of this specific compound have not been fully investigated, which necessitates a cautious approach, treating it as potentially harmful.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed |
| Acute Dermal Toxicity | Category 4 | H312: Harmful in contact with skin |
| Acute Inhalation Toxicity | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |
Source: Synthesized from Fisher Scientific SDS and ChemicalBook SDS.[1][6]
Toxicological Insights for the Researcher:
-
Multiple Routes of Exposure: The Category 4 classification across oral, dermal, and inhalation routes signifies that this compound can cause harm regardless of how it enters the body.[1][6] This underscores the need for comprehensive containment (engineering controls) and barrier protection (PPE).
-
Irritant Properties: As a skin and eye irritant, direct contact can cause inflammation and discomfort.[1][6] The potential for respiratory irritation means that dust or aerosol generation must be strictly controlled.[1][6]
-
Data Gaps: The notation that "toxicological properties have not been fully investigated" is a critical warning.[1] The absence of data on chronic effects, carcinogenicity, or reproductive toxicity does not imply the absence of such hazards. Therefore, the Precautionary Principle must be applied, and exposure should be minimized to levels as low as reasonably achievable (ALARA).
Section 3: The Hierarchy of Controls: A Framework for Risk Mitigation
Effective safety management relies on a layered defense strategy known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Relying solely on Personal Protective Equipment (PPE) is a failure of this fundamental safety principle.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 4,5-Dimethyl-2-nitroaniline, this hierarchy translates to:
-
Elimination/Substitution: Can the experimental goal be achieved without this compound or by using a less hazardous alternative? This should always be the first consideration in the experimental design phase.
-
Engineering Controls: If the compound must be used, physical isolation is paramount. This includes the mandatory use of a certified chemical fume hood to prevent inhalation of dust and to contain any potential spills.[1] Eyewash stations and safety showers must be readily accessible.[1]
-
Administrative Controls: These are the protocols and procedures that govern the work. This includes developing a site-specific Standard Operating Procedure (SOP), providing thorough training for all personnel, and restricting access to authorized users only.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a barrier. Its effectiveness is entirely dependent on proper selection, fit, and consistent use.
Section 4: Standard Operating Protocol for Handling Solid 4,5-Dimethyl-2-nitroaniline
This protocol is a template and must be adapted to specific laboratory conditions and experimental procedures.
Objective: To safely weigh and transfer solid 4,5-Dimethyl-2-nitroaniline for the preparation of a stock solution.
Pre-Requisites:
-
User has read and understood the Safety Data Sheet (SDS).[1]
-
User is trained in handling hazardous solid chemicals.
-
A certified chemical fume hood is available and operational.
-
All required PPE is available and in good condition.
-
An appropriate hazardous waste container is available in the work area.[1]
Methodology:
-
Preparation:
-
Don all required PPE: safety goggles (or safety glasses with side shields), a flame-resistant lab coat, and chemically resistant gloves (e.g., nitrile).
-
Designate a specific work area within the chemical fume hood. Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weigh paper/boat, vials, solvent, vortex mixer) inside the fume hood to minimize traffic in and out of the containment area.
-
-
Weighing the Compound:
-
Place an analytical balance inside the fume hood if possible. If not, use a "weighing by difference" technique.
-
Tare the balance with a clean weigh boat or paper.
-
Carefully open the container of 4,5-Dimethyl-2-nitroaniline inside the hood. Avoid creating dust.
-
Using a clean spatula, carefully transfer the approximate amount of solid to the weigh boat. Do not tap the spatula on the side of the container, as this can generate airborne dust.
-
Securely close the primary container.
-
Record the precise weight.
-
-
Transfer and Solubilization:
-
Carefully add the weighed solid to the destination vial or flask.
-
Using a wash bottle or pipette, rinse the weigh boat with a small amount of the intended solvent, transferring the rinse into the destination vessel to ensure a complete quantitative transfer.
-
Add the remaining solvent to reach the desired concentration.
-
Cap the vessel and mix gently by vortexing or swirling until the solid is fully dissolved.
-
-
Cleanup:
-
Carefully fold the used weigh paper and any contaminated wipes inward and place them directly into the designated solid hazardous waste container.[1]
-
Wipe down the spatula and the work surface within the fume hood with a solvent-dampened towel, disposing of the towel in the solid waste container.
-
Remove gloves using the proper technique (without touching the outer surface) and dispose of them in the hazardous waste.
-
Wash hands thoroughly with soap and water after the procedure is complete.[1][7]
-
Section 5: Emergency Response Protocols
Rapid and correct response during an emergency can significantly mitigate harm. All personnel must be familiar with these procedures and the location of safety equipment.
Caption: Decision tree for first aid response to chemical exposure.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you are unsure how to handle it.
-
Contain: Prevent the spill from spreading or entering drains.
-
Cleanup (for trained personnel only): Wearing appropriate PPE, gently sweep up the solid material and place it into a suitable container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the waste container and dispose of it according to institutional and local regulations.[1]
Fire Response:
-
Hazardous Combustion Products: In a fire, toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) will be generated.[1][8]
-
Suitable Extinguishing Media: Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[8]
-
Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[1][8]
Section 6: Storage and Disposal
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed to prevent moisture absorption and contamination.[1]
-
Store locked up or in an area with restricted access.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Disposal:
-
This material must be disposed of as hazardous waste.
-
Chemical waste generators are required to determine the proper waste classification and follow all local, regional, and national hazardous waste regulations to ensure complete and accurate disposal.[1]
-
Do not dispose of this chemical down the drain or with general laboratory trash.[1]
Conclusion
The safe handling of 4,5-Dimethyl-2-nitroaniline is predicated on a thorough understanding of its hazards, a rigorous application of the hierarchy of controls, and adherence to established protocols. For the research and drug development professional, safety is not an impediment to discovery but an integral component of scientific excellence. By internalizing the principles outlined in this guide, scientists can protect themselves, their colleagues, and their work, ensuring that innovation and safety advance hand in hand.
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Title: this compound | C8H10N2O2 | CID 22258226 Source: PubChem, National Institutes of Health URL: [Link]
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Title: N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | CID 69269 Source: PubChem, National Institutes of Health URL: [Link]
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Title: 3,5-Dimethylaniline | C8H11N | CID 7949 Source: PubChem, National Institutes of Health URL: [Link]
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Title: p-Nitroaniline Source: West Liberty University URL: [Link]
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A Senior Application Scientist's In-Depth Guide to the Synthesis of Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
Substituted nitroanilines are foundational building blocks in the chemical sciences, serving as critical intermediates in the synthesis of a vast array of high-value molecules, including pharmaceuticals, agrochemicals, dyes, and materials. The strategic placement of the nitro and amino functionalities, along with other substituents on the aromatic ring, dictates the physicochemical properties and reactivity of these versatile compounds. This technical guide provides a comprehensive review of the core synthetic strategies for accessing substituted nitroanilines, blending fundamental principles with field-proven insights to empower researchers in their experimental design and execution.
Strategic Approaches to the Synthesis of Substituted Nitroanilines
The synthesis of substituted nitroanilines can be broadly categorized into three primary strategies, each with its own set of advantages, challenges, and mechanistic underpinnings:
-
Electrophilic Aromatic Substitution (EAS): The direct introduction of a nitro group onto a pre-existing aniline or substituted aniline.
-
Selective Reduction of Dinitroaromatics: The partial reduction of a dinitro-substituted aromatic compound to yield a nitroaniline.
-
Nucleophilic Aromatic Substitution (SNAr) and Modern Cross-Coupling Reactions: The formation of the C-N bond by reacting a nitro-substituted aryl halide with an amine or by employing modern catalytic methods.
The choice of strategy is dictated by the desired substitution pattern, the nature of the substituents on the aromatic ring, and the desired scale of the reaction.
Electrophilic Aromatic Substitution: A Double-Edged Sword
Electrophilic aromatic substitution is a fundamental and widely used method for the synthesis of nitroanilines. However, the direct nitration of aniline is fraught with challenges. The strongly acidic conditions required for nitration (typically a mixture of nitric and sulfuric acids) lead to the protonation of the highly basic amino group, forming the anilinium ion.[1][2] This protonated species is a meta-director and deactivates the ring towards electrophilic attack, leading to a significant amount of the meta-nitroaniline isomer and often, oxidation byproducts.[1][2]
To circumvent these issues and achieve ortho- and para-selectivity, the amino group is typically protected as an acetanilide. The acetamido group is still an ortho, para-director but is less activating than the amino group, which allows for a more controlled reaction. The steric bulk of the acetamido group often favors the formation of the para-isomer.[3][4]
Mechanistic Rationale for Amino Group Protection
The protection of the amino group as an acetamide serves two primary purposes:
-
Prevents Protonation: The amide nitrogen is significantly less basic than the amine nitrogen, preventing the formation of the meta-directing anilinium ion in the acidic nitrating mixture.
-
Modulates Reactivity and Directing Effects: The acetamido group is an activating, ortho, para-director, guiding the incoming nitronium ion (NO₂⁺) to the desired positions.
The overall workflow for the synthesis of p-nitroaniline via this method is depicted below:
Caption: Workflow for the synthesis of p-nitroaniline via EAS.
Experimental Protocol: Synthesis of p-Nitroaniline from Acetanilide[3]
Step 1: Nitration of Acetanilide
-
In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.
-
Carefully add 3 mL of concentrated sulfuric acid and stir the mixture.
-
Cool the mixture in an ice-salt bath to approximately 0-5 °C.
-
Slowly add a pre-cooled mixture of 0.6 mL of fuming nitric acid and a small amount of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the reaction mixture to stand at room temperature for 20 minutes.
-
Pour the mixture onto 15 g of crushed ice and let it stand for another 20 minutes.
-
Collect the precipitated crude p-nitroacetanilide by filtration, wash thoroughly with cold water, and air dry.
Step 2: Hydrolysis of p-Nitroacetanilide
-
In a 25 mL round-bottom flask, prepare a solution of 4 mL of concentrated sulfuric acid and 3 mL of water.
-
Add 0.7 g of the crude p-nitroacetanilide to the flask.
-
Gently heat the mixture under reflux for 20 minutes.
-
Pour the hot mixture into 20 mL of cold water.
-
Neutralize the solution with 2 M sodium hydroxide solution until it is alkaline, which will precipitate the yellow p-nitroaniline.
-
Cool the mixture in an ice bath.
-
Collect the crude p-nitroaniline by filtration, wash thoroughly with water, and air dry.
Field-Proven Insights:
-
Temperature Control is Critical: The nitration reaction is highly exothermic. Poor temperature control can lead to the formation of dinitrated byproducts and increased amounts of the ortho-isomer.
-
Separation of Isomers: The ortho-nitroacetanilide isomer is more soluble in ethanol than the para-isomer, which can be exploited for purification by recrystallization.[5] Column chromatography is also an effective method for separating the final nitroaniline isomers.[6][7]
Selective Reduction of Dinitroaromatics: The Zinin Reduction and Beyond
The selective reduction of one nitro group in a dinitroaromatic compound is a powerful strategy, particularly for the synthesis of isomers that are not easily accessible through electrophilic aromatic substitution, such as m-nitroaniline. The classical method for this transformation is the Zinin reduction, which utilizes sulfide, polysulfide, or hydrosulfide ions as the reducing agent.[7][8]
The Zinin Reduction: A Classic and Still Relevant Method
The Zinin reduction is valued for its selectivity, often reducing one nitro group while leaving others, as well as other reducible functional groups like halogens, intact.[7][8] The mechanism is thought to involve the stepwise reduction of the nitro group via nitroso and hydroxylamine intermediates.[7]
Caption: Simplified Zinin reduction pathway.
Experimental Protocol: Synthesis of m-Nitroaniline from m-Dinitrobenzene[3]
-
Heat 500 mL of water to 85 °C in a 2-liter beaker with efficient stirring.
-
Add 100 g of m-dinitrobenzene to create an emulsion.
-
Prepare a solution of 245 g of crystallized sodium sulfide (Na₂S·9H₂O) in 200 mL of water.
-
Add the sodium sulfide solution to the dinitrobenzene emulsion over 10 minutes.
-
Monitor the reaction; the endpoint is reached when a drop of the solution on filter paper gives a black streak with a solution of iron or copper sulfate.
-
Once the reaction is complete, immediately cool the mixture to 20 °C by adding 500 g of ice.
-
Filter the precipitated m-nitroaniline, wash with cold water, and press as dry as possible.
-
The crude product can be purified by recrystallization from boiling water or by dissolving in alcohol, filtering, and reprecipitating with hot water. The final product should have a melting point of 114 °C.
Field-Proven Insights:
-
Regioselectivity: In asymmetrically substituted dinitrobenzenes, the Zinin reduction often preferentially reduces the less sterically hindered nitro group. In dinitro-phenols and -ethers, a nitro group ortho to the oxygen-containing substituent is often preferentially reduced.[2]
-
Troubleshooting: Incomplete reactions can occur if an insufficient amount of the sulfide reagent is used. Over-reduction to the diamine can be a side reaction if the reaction is not carefully monitored.[9]
Modern variations of this strategy employ catalytic transfer hydrogenation or catalytic hydrogenation with reagents like hydrazine hydrate in the presence of catalysts such as Raney nickel, which can offer milder reaction conditions and improved selectivity.[10]
Nucleophilic Aromatic Substitution (SNAr) and Modern Cross-Coupling Reactions
This approach is particularly valuable for the synthesis of N-substituted nitroanilines. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a leaving group (typically a halide) by an amine.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds through a two-step addition-elimination mechanism. The nucleophilic amine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized by the electron-withdrawing nitro group. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.[11]
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A Technical Guide to the Theoretical Analysis of 3,5-Dimethyl-2-nitroaniline's Molecular Structure
Abstract
This guide provides a comprehensive framework for the theoretical investigation of the molecular structure and properties of 3,5-Dimethyl-2-nitroaniline. While extensive computational studies on this specific isomer are not widely published, the methodologies detailed herein are established industry standards for analyzing its isomers and related nitroaniline derivatives. We will explore the application of Density Functional Theory (DFT) to elucidate its structural geometry, vibrational characteristics, and electronic properties. This document serves as a technical protocol for researchers, scientists, and drug development professionals, offering both the "how-to" of the computational workflow and the "why" behind key analytical choices, ensuring a robust and insightful molecular analysis.
Introduction: The Rationale for Computational Scrutiny
Aniline and its derivatives are foundational building blocks in numerous sectors, including the synthesis of polymers, dyes, and pharmaceuticals. The specific arrangement of substituent groups on the aniline ring dictates the molecule's chemical behavior, reactivity, and potential applications. This compound, an isomer of commercially and academically significant compounds, presents a unique electronic and steric profile due to the interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing nitro (-NO₂) group.
Experimental characterization through techniques like FT-IR, Raman, and UV-Vis spectroscopy provides invaluable data. However, a purely experimental approach can be challenging for assigning specific vibrational modes or understanding intramolecular charge transfer dynamics. Theoretical studies, primarily using quantum chemical calculations, bridge this gap. By modeling the molecule in silico, we can predict its ground-state geometry, simulate its spectral properties with high accuracy, and visualize its electronic landscape, thereby providing a deeper, more causal understanding of its behavior. This guide outlines the premier computational methodology for achieving this.
Core Methodology: Density Functional Theory (DFT)
The workhorse of modern computational chemistry for molecules of this size is Density Functional Theory (DFT). It offers an exceptional balance of computational efficiency and accuracy. The fundamental principle of DFT is that the energy of a molecule can be determined from its electron density, rather than the complex many-electron wavefunction.
For the analysis of nitroanilines, the B3LYP hybrid functional is a proven and widely used choice.[1][2][3][4][5] B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combines the strengths of Hartree-Fock theory with density functional approximations, providing reliable results for molecular geometries, vibrational frequencies, and electronic properties.
The choice of a basis set is equally critical. A basis set is a set of mathematical functions used to construct the molecular orbitals. For accurate results, a Pople-style basis set such as 6-311++G(d,p) is recommended.[1][5]
-
6-311G: A "triple-zeta" basis set, providing a flexible description of the valence electrons.
-
++: Adds diffuse functions for both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and regions of space far from the nuclei.
-
(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron clouds, which is essential for describing chemical bonds accurately.
All calculations described are typically performed using software packages like Gaussian.[4][6][7]
The Computational Workflow: A Step-by-Step Protocol
A rigorous theoretical analysis follows a self-validating sequence of steps. Each subsequent calculation relies on the successful completion and validation of the previous one.
Protocol 1: Ground State Geometry Optimization and Validation
-
Structure Input: Construct the this compound molecule in a molecular modeling program. Ensure correct atom types and initial bonding.
-
Optimization Keyword: Set up the calculation for geometry optimization. In Gaussian, this would be Opt.
-
Method and Basis Set: Specify the chosen method, e.g., B3LYP/6-311++G(d,p).
-
Execution: Run the calculation. The program will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible electronic energy.
-
Validation (Frequency Analysis): Upon completion of the optimization, perform a frequency calculation (Freq) using the same method and basis set on the optimized geometry.
-
Causality: This step is non-negotiable. A true energy minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the structure is not stable and requires further optimization or a different starting geometry. The absence of imaginary frequencies validates the structure as a stable ground-state conformation.[1][5][6]
-
Caption: Standard workflow for theoretical molecular analysis.
Analysis & Interpretation of Molecular Properties
With a validated ground-state structure, we can proceed to analyze the molecule's intrinsic properties.
Molecular Geometry
The optimization yields precise bond lengths, bond angles, and dihedral (torsional) angles. Key parameters to analyze for this compound would include:
-
The planarity of the benzene ring.
-
The C-N bond lengths for both the amino and nitro groups. A shorter C-NH₂ bond length can indicate significant delocalization of the nitrogen's lone pair electrons into the ring.[3]
-
The dihedral angles defining the orientation of the -NH₂ and -NO₂ groups relative to the ring. Steric hindrance between adjacent groups can force them out of the plane, affecting conjugation.
Table 1: Key Geometrical Parameters (Illustrative) (Note: As specific data for this compound is not available, this table structure is provided as a template for reporting results. Values from related isomers like 4,5-Dimethyl-2-nitroaniline would be reported here.)
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Lengths | C-NH₂ | e.g., ~1.38 Å |
| C-NO₂ | e.g., ~1.46 Å | |
| N-O (avg) | e.g., ~1.24 Å | |
| Bond Angles | C-C-N (Amino) | e.g., ~121° |
| C-C-N (Nitro) | e.g., ~119° | |
| O-N-O | e.g., ~123° | |
| Dihedral Angle | C-C-N-H (Amino twist) | e.g., ~5° |
Vibrational Analysis
The frequency calculation not only validates the geometry but also predicts the molecule's infrared (IR) and Raman spectra.[1][6] The calculated harmonic frequencies are systematically higher than experimental values due to the approximations in the theory. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data.[4]
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (Illustrative) (Note: Data shown is representative of assignments for a nitroaniline derivative. Experimental data would be obtained via FT-IR/FT-Raman spectroscopy.)
| Assignment (Vibrational Mode) | Theoretical Scaled (cm⁻¹) | Experimental (cm⁻¹) |
| NH₂ Asymmetric Stretch | e.g., ~3480 | e.g., ~3485 |
| NH₂ Symmetric Stretch | e.g., ~3390 | e.g., ~3395 |
| C-H Aromatic Stretch | e.g., ~3070 | e.g., ~3075 |
| NO₂ Asymmetric Stretch | e.g., ~1570 | e.g., ~1575 |
| C=C Ring Stretch | e.g., ~1510 | e.g., ~1512 |
| NO₂ Symmetric Stretch | e.g., ~1340 | e.g., ~1345 |
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[8]
-
HOMO: Represents the ability to donate an electron. Its energy is related to the ionization potential.
-
LUMO: Represents the ability to accept an electron. Its energy is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and requires less energy to be excited.[8][9]
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group, while the LUMO would be concentrated on the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer upon electronic excitation.
Caption: The HOMO-LUMO energy gap (ΔE).
Table 3: Calculated Electronic Properties (Illustrative)
| Parameter | Energy (eV) | Description |
| E(HOMO) | e.g., -5.8 eV | Electron-donating capability |
| E(LUMO) | e.g., -1.5 eV | Electron-accepting capability |
| ΔE Gap | e.g., 4.3 eV | Chemical reactivity/stability |
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a chemical interpretation of the wavefunction in terms of Lewis structures (bonds, lone pairs) and delocalization effects.[10] It is exceptionally useful for quantifying intramolecular interactions. The key output is the second-order perturbation energy, E(2), which measures the stabilization energy from charge transfer between a filled "donor" NBO and an empty "acceptor" NBO. For this molecule, critical interactions to investigate would be:
-
n(N) → π(C-C):* Delocalization of the amino nitrogen's lone pair (n) into the antibonding orbitals (π*) of the aromatic ring. This interaction is key to the electron-donating character of the amino group and stabilizes the molecule.
-
π(C-C) → π(C-C):* Intramolecular charge transfer within the benzene ring.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It is an invaluable tool for predicting reactivity sites.
-
Red/Yellow Regions: Indicate negative potential (electron-rich), marking likely sites for electrophilic attack. In this compound, these would be concentrated around the oxygen atoms of the nitro group.
-
Blue Regions: Indicate positive potential (electron-poor), marking likely sites for nucleophilic attack. These are typically found around the acidic hydrogen atoms of the amino group.[3][11]
Conclusion
The theoretical study of this compound, conducted through the rigorous application of Density Functional Theory, provides indispensable insights into its molecular structure, stability, and reactivity. The computational workflow detailed in this guide—from validated geometry optimization to the analysis of vibrational modes, frontier orbitals, and electrostatic potential—constitutes a self-validating system for generating reliable and predictive data. By correlating these theoretical findings with experimental results, researchers can achieve a holistic understanding of the molecule's properties, accelerating its potential application in material science, drug development, and chemical synthesis.
References
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Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASAYAN Journal of Chemistry, 17(3), 752-766. [Link]
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Sharma, B., & Yadav, M. K. (2024). (PDF) COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. ResearchGate. [Link]
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Vreven, T., & Morokuma, K. (2024). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”. MDPI. [Link]
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ResearchGate. (n.d.). Calculated HOMO and LUMO energy levels (eV) for nitrobenzene, aniline... ResearchGate. [Link]
-
Bond, M. R. (2024). 5-Methyl-2-nitroaniline. National Institutes of Health (PMC). [Link]
-
Ramalingam, S., et al. (2012). Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. ResearchGate. [Link]
-
Weinhold, F. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]
-
Kimura, Y., et al. (2006). Study on the vibrational energy relaxation of p-nitroaniline, N,N-dimethyl-p-nitroaniline, and azulene by the transient grating method. AIP Publishing. [Link]
-
Wikipedia. (n.d.). HOMO and LUMO. Wikipedia. [Link]
-
S. Sudha, et al. (2015). Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calculations. ResearchGate. [Link]
-
Kacka, A., & Zawadziński, M. (2024). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI. [Link]
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A. A. El-Emam, et al. (2019). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. ResearchGate. [Link]
-
Chagra, T., et al. (2022). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Thai Science. [Link]
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Gashaw M. G. (2022). HOMO-LUMO Energy gap prediction of organic compounds using machine learning. YouTube. [Link]
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Qian, X.-H. (2012). 2,4-Dimethyl-6-nitroaniline. National Institutes of Health (PMC). [Link]
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PubChem. (n.d.). CID 139058124 | C16H20N4O4. National Institutes of Health (PubChem). [Link]
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askIITians. (2018). why 2,6-Di nitro-N,N-dimethyl anilineis more basic than 3,5-dimethyl-. askIITians. [Link]
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Gonzalez, G. G., et al. (n.d.). Geometry of 2-methyl-5-nitroaniline. CORE. [Link]
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Krygowski, T. M., et al. (2004). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. ResearchGate. [Link]
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The Solubility Profile of 3,5-Dimethyl-2-nitroaniline: A Technical Guide for Researchers
Introduction: The Critical Role of Solubility in Advancing Chemical Research
3,5-Dimethyl-2-nitroaniline, a substituted aromatic amine, serves as a vital building block in various facets of chemical synthesis, from the development of novel pharmaceuticals to the creation of specialized dyes and polymers. Understanding its solubility in common organic solvents is a cornerstone for its effective application. Proper solvent selection, guided by precise solubility data, is paramount for optimizing reaction kinetics, facilitating purification processes such as recrystallization, and ensuring the homogeneity of formulations. This guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical predictions with established experimental protocols to empower researchers in their scientific endeavors.
Predicted Solubility of this compound: A Theoretical Framework
In the absence of extensive, publicly available experimental data, we can predict the solubility of this compound based on its molecular structure and the fundamental principle of "like dissolves like."[1][2] The molecule possesses a combination of polar and nonpolar features that dictate its interactions with various solvents. The nitro (-NO₂) and amino (-NH₂) groups are polar and capable of hydrogen bonding, while the benzene ring and the two methyl (-CH₃) groups are nonpolar.[3]
The amino group can act as a hydrogen bond donor, and the oxygen atoms of the nitro group and the nitrogen of the amino group can act as hydrogen bond acceptors.[4] The presence of an intramolecular hydrogen bond between the amino and nitro groups is also possible, which can influence its interaction with external solvent molecules.
Based on these structural characteristics, the following table presents a predicted solubility profile of this compound in a range of common organic solvents at ambient temperature.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can effectively form hydrogen bonds with the nitro and amino groups of the solute. |
| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor for the amino group. The overall polarity is favorable for dissolution. |
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. | |
| Acetonitrile | Moderate | While polar, acetonitrile is a weaker hydrogen bond acceptor compared to other polar aprotic solvents. | |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | These solvents are weakly polar and can act as hydrogen bond acceptors, but their nonpolar hydrocarbon portions limit extensive dissolution. |
| Aromatic Hydrocarbons | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring of the solvent can interact with the benzene ring of the solute via π-π stacking. The overall polarity mismatch limits high solubility. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These nonpolar solvents have weak London dispersion forces and cannot effectively solvate the polar nitro and amino groups. |
Disclaimer: The solubility data presented in this table are theoretical predictions and should be confirmed experimentally for critical applications.
Intermolecular Interactions Governing Solubility
The solubility of this compound is a direct consequence of the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
Caption: Key intermolecular interactions in the dissolution process.
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise and reliable solubility data, an experimental approach is essential. The isothermal equilibrium method, often referred to as the shake-flask method, is a robust and widely accepted technique.[5][6]
Principle
An excess amount of the solid solute is agitated in the solvent at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Experimental Workflow
Caption: Isothermal equilibrium method workflow for solubility determination.
Detailed Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent to create a calibration curve for the analytical method.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient time to reach equilibrium. A preliminary kinetics study can determine the optimal equilibration time (typically 24-72 hours).[7]
-
Sample Collection and Filtration: Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to sediment. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.
-
Dilution and Analysis: Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve. Analyze the diluted sample using the pre-established analytical method (e.g., HPLC-UV).
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution, taking into account the dilution factor. This concentration is the solubility of this compound in that solvent at the specified temperature.
Safety and Handling
This compound is a chemical substance and should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use.[8] Wear personal protective equipment, including gloves and safety glasses.[8] All handling should be performed in a well-ventilated area or a fume hood.[8]
Conclusion
References
-
Rowan Scientific. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Sanyal, S. (n.d.). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline. Retrieved from [Link]
- Meyers, J. J., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 121(15), 9356-9416.
-
Chemistry LibreTexts. (2020, May 30). 2.12: Intermolecular Forces and Solubilities. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Retrieved from [Link]
- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Gavezzotti, A., & Filippini, G. (1995). Hydrogen Bonding in Nitroanilines: Neutron Diffraction Study of m-Nitroaniline at 100 K.
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
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Pharmaxchange.info. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2006, August 6). (PDF) Hydrogen bonding in C-methylated nitroanilines: three triclinic examples with Z′ = 2 or 4. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen bonding in nitroanilines. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]
-
ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Retrieved from [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]
-
Dissolution Technologies. (2017, February). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: The Synthetic Versatility of 3,5-Dimethyl-2-nitroaniline
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
Introduction: Unveiling the Potential of a Key Building Block
3,5-Dimethyl-2-nitroaniline is an aromatic amine that serves as a highly valuable and versatile precursor in modern organic synthesis. Its structure, featuring a nitro group ortho to the amine and two meta-directing methyl groups, provides a unique electronic and steric environment. This arrangement allows for selective transformations, making it a strategic starting material for the synthesis of a wide array of complex molecules, particularly heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.
The primary utility of this compound stems from the reactivity of its two key functional groups. The nitro group can be readily reduced to an amine, yielding a vicinal diamine, which is a cornerstone for building various fused heterocyclic systems.[1] Alternatively, the nitro and amine groups can participate in concerted or one-pot cyclization reactions, providing direct access to important heterocyclic cores.[2] This guide will elucidate the core applications of this compound, providing detailed, field-proven protocols and explaining the causality behind the experimental choices.
| Compound Property | Value |
| IUPAC Name | This compound |
| CAS Number | 35490-74-5[3] |
| Molecular Formula | C₈H₁₀N₂O₂[3] |
| Molecular Weight | 166.18 g/mol [3] |
| Appearance | Typically a yellow to orange crystalline solid |
| SMILES | CC1=CC(N)=C(C=C1C)[O-][3] |
Core Application I: One-Pot Synthesis of Quinoxaline Scaffolds
Quinoxalines are a privileged class of nitrogen-containing heterocycles, forming the core of numerous compounds with diverse biological activities, including applications as kinase inhibitors in oncology. The reaction of an ortho-phenylenediamine with a 1,2-dicarbonyl compound is the classical route to their synthesis. However, modern methodologies leverage precursors like this compound in elegant one-pot strategies that combine nitro reduction and cyclocondensation, enhancing efficiency and reducing step counts.
An iron-catalyzed transfer hydrogenative condensation provides a robust and environmentally benign method for synthesizing 6,7-dimethylquinoxalines directly from this compound and vicinal diols.[2]
Mechanistic Rationale: The key to this one-pot reaction is the iron catalyst, which, in the presence of a hydrogen donor (the diol), facilitates the reduction of the nitro group to an amine. This in-situ generation of 3,5-dimethyl-1,2-phenylenediamine is immediately followed by the iron-catalyzed oxidative condensation with the remaining vicinal diol to form the quinoxaline ring. This seamless cascade avoids the isolation of the often-sensitive diamine intermediate.
Caption: Workflow for iron-catalyzed quinoxaline synthesis.
Experimental Protocol: Synthesis of 2,3,6,7-tetramethylquinoxaline
This protocol is adapted from the iron-catalyzed methodology for the synthesis of quinoxalines.[2]
Materials:
-
This compound (1.0 mmol, 166.2 mg)
-
Butane-2,3-diol (2.0 mmol, 180.2 mg, ~184 µL)
-
Iron(III) chloride (FeCl₃, 0.1 mmol, 16.2 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Round-bottom flask (25 mL), reflux condenser, magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (166.2 mg), Iron(III) chloride (16.2 mg), and potassium carbonate (276.4 mg).
-
Solvent and Reagent Addition: Add 5 mL of toluene, followed by butane-2,3-diol (184 µL).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes. Attach a reflux condenser under a positive pressure of the inert gas.
-
Reaction: Place the flask in a preheated oil bath at 130°C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mixture (e.g., 80:20 v/v) as the eluent. The disappearance of the starting material spot indicates reaction completion (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL).
-
Filter the mixture through a pad of celite to remove the solid catalyst and base. Wash the pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the pure 2,3,6,7-tetramethylquinoxaline as a solid. A yield of around 75-85% can be expected.[2]
Core Application II: Reduction to 3,5-Dimethyl-1,2-phenylenediamine
The reduction of the nitro group in this compound is a fundamental transformation that yields 3,5-Dimethyl-1,2-phenylenediamine. This diamine is a critical precursor for a vast range of heterocyclic compounds, including benzimidazoles, benzotriazoles, and other quinoxaline derivatives, which are staples in drug development.[4][5]
Mechanistic Rationale: Catalytic hydrogenation is the most common and clean method for this reduction.[6] The reaction occurs on the surface of a metal catalyst, typically palladium on carbon (Pd/C). Molecular hydrogen (H₂) or a hydrogen donor like hydrazine or ammonium formate adsorbs onto the catalyst surface and is activated. The nitro group of the aniline also coordinates to the catalyst surface, allowing for the stepwise transfer of hydrogen atoms, which reduces the nitro group (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂).[1][6]
Caption: Synthesis of the key diamine intermediate.
Experimental Protocol: Synthesis of 3,5-Dimethyl-1,2-phenylenediamine
This protocol describes a standard catalytic hydrogenation procedure.
Materials:
-
This compound (10.0 mmol, 1.66 g)
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~150-200 mg, ~1-2 mol%)
-
Ethanol or Methanol (50 mL)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom or Parr flask (100 mL), magnetic stirrer
Procedure:
-
Vessel Setup: In a 100 mL round-bottom flask, dissolve this compound (1.66 g) in ethanol (50 mL).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst under a stream of nitrogen to prevent ignition of the dry catalyst in air.
-
Hydrogenation:
-
Seal the flask and purge thoroughly with nitrogen.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (balloon) at room temperature.
-
-
Monitoring: Monitor the reaction by TLC. The product is significantly more polar than the starting material. The reaction is typically complete within 2-6 hours. A key visual indicator is the consumption of hydrogen from the balloon.
-
Workup:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Quench it with water immediately after filtration.
-
Rinse the filter pad with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure. The resulting solid is often of high purity.
-
-
Purification (if necessary): If impurities are present, the crude 3,5-Dimethyl-1,2-phenylenediamine can be recrystallized from a suitable solvent system like ethanol/water or purified by column chromatography.
Conclusion and Future Outlook
This compound is more than a simple chemical; it is an enabling tool for synthetic chemists. Its strategic placement of functional groups allows for direct and efficient entry into complex molecular architectures. The protocols detailed herein for the synthesis of quinoxalines and the precursor diamine represent foundational, reliable methods for researchers in drug discovery and materials science. As the demand for novel heterocyclic compounds continues to grow, the importance of versatile and readily available building blocks like this compound will only increase, paving the way for future innovations.
References
- Reddy, T. J., et al. (2017). Iron-Catalyzed One-pot Synthesis of Quinoxalines: Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols. The Royal Society of Chemistry.
- Organic Syntheses Procedure. m-NITRODIMETHYLANILINE.
- ChemSynthesis. 3-bromo-6-methoxy-4,5-dimethyl-2-nitroaniline.
- Wikipedia. Reduction of nitro compounds.
- Google Patents.
- BLD Pharm. 35490-74-5|this compound.
- Halimehjani, A. Z., et al. (2014). Part I: Nitroalkenes in the synthesis of heterocyclic compounds. RSC Advances.
- Beilstein Journal of Organic Chemistry.
- Khan, I., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances.
- Oriental Journal of Chemistry.
- TUODA. Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis.
- MDPI. The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.
- YouTube. Making Nitroaniline (And the Exploding Snake).
- Ukrainian Biopharmaceutical Journal. Pharmacological potential of 3,5-dimethyl-4-(3-(5-nitrofuran-2-yl)allylidenamino)-1-alkyl-1,2,4-triazolium bromides.
- ResearchGate. Critical review on the chemical reduction of nitroaniline.
- ResearchGate. Synthesis of heterocyclic geminal nitro azides.
- Farooqi, Z. H., et al. (2017). Catalytic reduction of 2-nitroaniline: a review.
- MDPI. Special Issue : Chemistry of Nitrogen Heterocyclic Compounds.
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Application Notes and Protocols: 3,5-Dimethyl-2-nitroaniline as a Precursor for Azo Dyes
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 3,5-dimethyl-2-nitroaniline as a key precursor in the synthesis of azo dyes. Azo dyes represent the largest and most versatile class of synthetic colorants, with applications spanning textiles, printing, pharmaceuticals, and advanced materials.[1] The specific substitution pattern of this compound offers unique opportunities for creating dyes with distinct spectral properties and performance characteristics. This guide will detail the synthesis of a representative azo dye, including the critical diazotization and azo coupling steps, providing in-depth protocols, mechanistic insights, and characterization techniques.
Introduction: The Significance of Azo Dyes and the Role of this compound
Azo compounds are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings.[2] This extended system of conjugated pi electrons is responsible for their strong absorption of light in the visible spectrum, resulting in vibrant colors.[3] The synthesis of azo dyes is a cornerstone of industrial organic chemistry, primarily relying on a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound, such as a phenol or an aniline derivative.[1][4]
The choice of the primary aromatic amine, or the diazo component, is a critical determinant of the final dye's properties. This compound, with its specific arrangement of electron-donating methyl groups and an electron-withdrawing nitro group, presents an interesting scaffold for azo dye synthesis. The electronic effects of these substituents can influence the stability of the intermediate diazonium salt and modulate the color of the final azo compound.
Properties of this compound
A thorough understanding of the precursor's properties is essential for successful synthesis.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀N₂O₂ | [5] |
| Molecular Weight | 166.18 g/mol | [5] |
| Appearance | Powder | |
| Melting Point | 139-141 °C | [5] |
| CAS Number | 6972-71-0 | [5] |
Synthesis of a Representative Azo Dye: A Step-by-Step Protocol
This section outlines the synthesis of a representative azo dye using this compound as the precursor and 2-naphthol as the coupling component. The resulting dye, (E)-1-((3,5-dimethyl-2-nitrophenyl)diazenyl)naphthalen-2-ol, exhibits a characteristic intense color.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Diazotization: Conversion of this compound to its corresponding diazonium salt.
-
Azo Coupling: Reaction of the diazonium salt with 2-naphthol.
Experimental Workflow Diagram
Caption: Synthetic workflow for the azo dye.
Detailed Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 166.18 | 1.66 g | 0.01 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.72 g | 0.0105 |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | 3 mL | ~0.036 |
| 2-Naphthol | 144.17 | 1.44 g | 0.01 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.8 g | 0.02 |
| Distilled Water | 18.02 | As needed | - |
| Ice | - | As needed | - |
Part 1: Diazotization of this compound
-
Rationale: Aromatic primary amines react with nitrous acid at low temperatures to form diazonium salts.[6] Nitrous acid is unstable and is therefore generated in situ from the reaction of sodium nitrite with a strong mineral acid like hydrochloric acid.[7] The reaction must be kept cold (0-5 °C) to prevent the unstable diazonium salt from decomposing and forming a phenol, which would lead to unwanted byproducts.[1]
Procedure:
-
In a 100 mL beaker, suspend 1.66 g (0.01 mol) of this compound in a mixture of 3 mL of concentrated hydrochloric acid and 10 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate 50 mL beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Add the sodium nitrite solution dropwise to the cooled suspension of the amine hydrochloride over a period of 10-15 minutes. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for another 15-20 minutes to ensure the diazotization is complete. The resulting solution of the diazonium salt should be clear.
Part 2: Azo Coupling with 2-Naphthol
-
Rationale: The diazonium ion is a weak electrophile and will react with electron-rich aromatic compounds in an electrophilic aromatic substitution reaction.[3] Phenols, such as 2-naphthol, are excellent coupling components, especially under alkaline conditions where they are converted to the more strongly activating phenoxide ions.[8] The coupling typically occurs at the para position to the hydroxyl group, but if this position is blocked, it will occur at the ortho position. In 2-naphthol, the coupling occurs at the C1 position.
Procedure:
-
In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the cold diazonium salt solution prepared in Part 1 to the cold 2-naphthol solution with vigorous stirring.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolate the crude azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product with plenty of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the purified azo dye.
-
Dry the purified product in a desiccator.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized azo dye should be confirmed using various analytical techniques.
-
UV-Visible Spectroscopy: The absorption spectrum of the dye dissolved in a suitable solvent (e.g., ethanol, DMF) should be recorded to determine the wavelength of maximum absorption (λmax).[9] This provides information about the color of the dye and the electronic transitions within the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key peaks to look for include the O-H stretch of the phenolic group, the N=N stretch of the azo group, and the C-NO₂ stretch of the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the dye molecule.[9] The chemical shifts and coupling patterns of the protons and carbons will confirm the connectivity of the atoms.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the synthesized dye, further confirming its identity.[2]
Applications and Significance
Azo dyes derived from substituted nitroanilines have a wide range of applications.
-
Textile Dyes: They are used as disperse dyes for coloring synthetic fibers like polyester and nylon.[10][11] The specific substituents on the aromatic rings influence the dye's affinity for the fabric and its fastness properties (e.g., lightfastness, wash fastness).[12][13]
-
Pigments: Insoluble azo compounds are used as pigments in paints, inks, and plastics.[14]
-
pH Indicators: Some azo dyes exhibit different colors in acidic and basic solutions, making them useful as pH indicators.[15]
-
Drug Development: Azo compounds have also been investigated for their biological activities, and the azo linkage is a feature in some prodrugs.[3]
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of azo dyes. The straightforward diazotization and coupling reactions allow for the creation of custom-designed dyes with specific color and performance properties. The detailed protocols and characterization methods provided in this guide will enable researchers and scientists to effectively utilize this precursor in their respective fields of study.
References
-
Azo coupling. In Wikipedia. Retrieved from [Link]
-
Copper-catalyzed O-arylation of phenols with diazonium salts. RSC Publishing. Retrieved from [Link]
-
Coupling Reactions Involving Aryldiazonium Salt: Part-Ix. Review On Synthesis Of Azo-Phenolic Derivatives, Their Applications And Biological Activities. IJRSR Journal. Retrieved from [Link]
-
some reactions of diazonium ions. Chemguide. Retrieved from [Link]
-
COUPLING REACTIONS OF DIAZONIUM SALTS. (2021, March 2). YouTube. Retrieved from [Link]
- Synthesis and spectral characterization of some new azo dyes and their metal complexes. (2007, February). Transition Metal Chemistry, 32(1), 102-106.
- Synthesis and spectral characterization of some new azo dyes and their metal complexes. Transition Metal Chemistry, 32(1), 102-106.
- Synthesis, Characterization and Analytical Study of New Azo Dye. (2024, December 6). Egyptian Journal of Chemistry.
- Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. Emerald Publishing.
-
(PDF) Synthesis, Characterization and Analytical Study of New Azo Dye. ResearchGate. Retrieved from [Link]
- The Synthesis of Azo Dyes. University of Toronto.
- Classifications, properties, recent synthesis and applications of azo dyes. (2020, January 31). PMC - NIH.
- The Use of Heterocyclic Azo Dyes on Different Textile M
-
Synthesis of an azo dye. (2021, May 12). YouTube. Retrieved from [Link]
- Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- (PDF) Issue 4 Chemistry and Applications of Azo Dyes: A Comprehensive Review.
- Scheme 2.
-
NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. Retrieved from [Link]
-
CID 139058124 | C16H20N4O4. PubChem - NIH. Retrieved from [Link]
- Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
-
Diazotisation. Organic Chemistry Portal. Retrieved from [Link]
- The diazotization process. (a) The reaction of aniline (or other aryl...
-
Diazotised p-Nitroaniline Reagent for the Determination of Trace Amounts of Salbutamol Sulphate in Aqueous Solution. SciSpace. Retrieved from [Link]
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Synthesis of High-Value Heterocyclic Compounds from 3,5-Dimethyl-2-nitroaniline: Application Notes and Protocols
Introduction: The Strategic Value of 3,5-Dimethyl-2-nitroaniline in Heterocyclic Synthesis
In the landscape of medicinal and materials chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are foundational to a vast array of pharmaceuticals, agrochemicals, and functional materials. This compound serves as a highly versatile and strategic starting material for the construction of a variety of fused heterocyclic systems. Its unique substitution pattern, featuring a nucleophilic amino group ortho to an electrophilic nitro group, provides a powerful handle for orchestrating intramolecular cyclization reactions. The flanking methyl groups offer steric and electronic influences that can be exploited to direct reaction pathways and modulate the properties of the final products.
This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of three key classes of heterocyclic compounds from this compound: 4,6-dimethylbenzimidazoles, 6,8-dimethylquinoxalines, and 2,4-dimethylphenazines. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying chemical principles and mechanistic rationale that ensure robust and reproducible outcomes.
I. Synthesis of 4,6-Dimethylbenzimidazoles via Reductive Cyclization
Benzimidazoles are a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The following protocol details a one-pot reductive cyclization of this compound with an aldehyde, a highly efficient method for constructing the 4,6-dimethylbenzimidazole core.
Scientific Rationale and Mechanistic Insight
This synthesis hinges on the in situ reduction of the nitro group of this compound to an amino group, generating a transient 1,2-diamine. This diamine then undergoes condensation with an aldehyde to form a Schiff base, which subsequently cyclizes and aromatizes to yield the benzimidazole product. Sodium dithionite (Na₂S₂O₄) is an ideal reducing agent for this transformation due to its chemoselectivity for the nitro group in the presence of other functional groups, such as aldehydes.[1] It is an inexpensive and environmentally benign reagent, making this a green and cost-effective synthetic route.[2][3][4][5]
Diagram 1: Reductive Cyclization Workflow
Caption: Workflow for the synthesis of 4,6-dimethylbenzimidazoles.
Detailed Experimental Protocol
Protocol 1: Synthesis of 2-Aryl-4,6-dimethyl-1H-benzimidazoles
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Role |
| This compound | 166.18 g/mol | 1.66 g | 10 | Starting Material |
| Aromatic Aldehyde | Varies | 11 mmol | 1.1 eq | Cyclization Partner |
| Sodium Dithionite (Na₂S₂O₄) | 174.11 g/mol | 5.22 g | 30 | Reducing Agent |
| Ethanol | 46.07 g/mol | 50 mL | - | Solvent |
| Water | 18.02 g/mol | 25 mL | - | Co-solvent |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.66 g, 10 mmol) and the selected aromatic aldehyde (11 mmol).
-
Add ethanol (50 mL) and water (25 mL) to the flask and stir the mixture to form a suspension.
-
In a separate beaker, dissolve sodium dithionite (5.22 g, 30 mmol) in 50 mL of water.
-
Add the sodium dithionite solution to the reaction mixture in a dropwise manner over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3). The disappearance of the starting material indicates the completion of the reaction.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water (3 x 20 mL).
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to afford the pure 2-aryl-4,6-dimethyl-1H-benzimidazole.
-
Dry the purified product in a vacuum oven at 60 °C.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
II. Synthesis of 6,8-Dimethylquinoxalines via Iron-Catalyzed Transfer Hydrogenation
Quinoxalines are another class of nitrogen-containing heterocycles with significant biological activities. This section details a modern, iron-catalyzed one-pot synthesis of 6,8-dimethylquinoxalines from this compound and vicinal diols.
Scientific Rationale and Mechanistic Insight
This elegant one-pot synthesis utilizes a transfer hydrogenation strategy catalyzed by an iron complex.[6][7][8][9] The iron catalyst facilitates both the reduction of the nitro group in this compound to an amine and the oxidation of the vicinal diol to a 1,2-dicarbonyl compound.[6][7][10] These two reactive intermediates, generated in situ, then undergo a condensation reaction to form the quinoxaline ring. This approach avoids the need for external reducing and oxidizing agents, making it an atom-economical and environmentally friendly process.
Diagram 2: Iron-Catalyzed Quinoxaline Synthesis
Caption: Conceptual workflow of the one-pot quinoxaline synthesis.
Detailed Experimental Protocol
Protocol 2: Synthesis of 2,3-Disubstituted-6,8-dimethylquinoxalines
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Role |
| This compound | 166.18 g/mol | 66.5 mg | 0.4 | Starting Material |
| Vicinal Diol | Varies | 0.8 mmol | 2.0 eq | Dicarbonyl Precursor |
| Tricarbonyl(η⁴-cyclopentadienone)iron | 207.98 g/mol | 5.1 mg | 0.012 | Catalyst |
| Trimethylamine N-oxide | 75.11 g/mol | 1.8 mg | 0.024 | Co-catalyst/Oxidant |
| Toluene | 92.14 g/mol | 1 mL | - | Solvent |
Procedure:
-
In a dry 10 mL sealed tube, combine this compound (66.5 mg, 0.4 mmol), the vicinal diol (0.8 mmol), tricarbonyl(η⁴-cyclopentadienone)iron (5.1 mg, 0.012 mmol), and trimethylamine N-oxide (1.8 mg, 0.024 mmol).
-
Seal the tube, and then degas and backfill with argon three times.
-
Add toluene (1 mL) via syringe under an argon atmosphere.
-
Cap the reaction tube under a flow of argon and then stir the mixture and heat at 150 °C in an oil bath for 24 hours.
-
After the reaction is complete, cool the mixture to room temperature and remove the volatiles under reduced pressure.
-
Purify the residue by silica gel column chromatography using a suitable eluent (e.g., n-hexane/ethyl acetate) to afford the desired 6,8-dimethylquinoxaline derivative.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the characterization of 6,7-dimethyl-2,3-diphenylquinoxaline would show characteristic signals for the methyl and aromatic protons in the ¹H NMR spectrum.[11][12][13]
III. Synthesis of 2,4-Dimethylphenazines via Reductive Cyclization
Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities and applications in materials science. The following protocol outlines a plausible synthetic route to 2,4-dimethylphenazines from this compound, based on established methodologies for phenazine synthesis.
Scientific Rationale and Mechanistic Insight
The synthesis of phenazines from o-nitroanilines often involves a reductive cyclization strategy. One such approach is the Cadogan-Sundberg reaction, which typically involves the deoxygenation of a nitro group to a nitrene intermediate, followed by cyclization.[14][15][16][17][18] A more direct approach involves the reductive coupling of two molecules of the o-nitroaniline. In the proposed protocol, we will adapt a method that involves the initial reductive coupling of this compound to form a dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine.
Diagram 3: Proposed Phenazine Synthesis Pathway
Caption: A plausible synthetic route to 2,4-dimethylphenazines.
Detailed Experimental Protocol
Protocol 3: Synthesis of 2,4-Dimethylphenazine
| Reagent/Solvent | Molecular Weight | Quantity | Moles (mmol) | Role |
| This compound | 166.18 g/mol | 1.66 g | 10 | Starting Material |
| Palladium on Carbon (10%) | - | 100 mg | - | Catalyst |
| Sodium Borohydride (NaBH₄) | 37.83 g/mol | 0.76 g | 20 | Reducing Agent |
| Ethanol | 46.07 g/mol | 100 mL | - | Solvent |
| Ferric Chloride (FeCl₃) | 162.2 g/mol | 3.24 g | 20 | Oxidant |
Procedure:
-
In a 250 mL round-bottom flask, suspend this compound (1.66 g, 10 mmol) and 10% Palladium on Carbon (100 mg) in ethanol (100 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion of the reduction, filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with ethanol.
-
To the filtrate, add a solution of ferric chloride (3.24 g, 20 mmol) in 20 mL of water dropwise. A color change should be observed.
-
Stir the mixture at room temperature for 2 hours to allow for complete oxidation.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 2,4-dimethylphenazine.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a readily available and highly effective precursor for the synthesis of a diverse range of heterocyclic compounds. The protocols detailed in this guide for the synthesis of 4,6-dimethylbenzimidazoles, 6,8-dimethylquinoxalines, and 2,4-dimethylphenazines are robust, efficient, and based on sound mechanistic principles. By understanding the causality behind the experimental choices, researchers can adapt and optimize these methods for the synthesis of novel derivatives with tailored properties for applications in drug discovery and materials science.
References
- Cadogan, J. I. G.; Mackie, R. K. Tervalent phosphorus compounds in organic synthesis. Chemical Society Reviews1974, 3 (1), 87–137.
- Hong, S. H., et al. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. RSC Advances2021, 11(34), 20835-20840.
- Hong, S. H., et al. Iron-catalyzed one-pot synthesis of quinoxalines: transfer hydrogenative condensation of 2-nitroanilines with vicinal diols. PubMed Central2021.
- Gribble, G. W. Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 266–277.
-
PubChem. 6,7-dimethyl-2,3-diphenylquinoxaline. [Link].
- Sundberg, R. J. Deoxygenation of Nitro Groups by Trivalent Phosphorus. Indoles from o-Nitrostyrenes. The Journal of Organic Chemistry1965, 30 (11), 3604–3610.
- Hong, S. H., et al. Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols. The Journal of Organic Chemistry2020, 85 (23), 15314–15324.
- Majgier-Baranowska, H.; Williams, J. D.; Li, B.; Peet, N. P. Studies on the mechanism of the Cadogan–Sundberg indole synthesis. Tetrahedron Letters2012, 53 (38), 5142-5145.
- Laha, J. K.; Gupta, P.; Hazra, A. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry2024, 89 (1), 725-730.
-
Cadogan–Sundberg indole synthesis. In Wikipedia; 2023. [Link].
- Hong, S. H., et al. Plausible mechanism for the formation of quinoxalines.
- Reddy, K. L., et al. Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers2021, 8 (1), 55-60.
- Hong, S. H., et al. Direct Synthesis of Pyrrolo[1,2-α]quinoxalines via Iron-Catalyzed Transfer Hydrogenation between 1-(2-Nitrophenyl)pyrroles and Alcohols.
- Laha, J. K.; Gupta, P.; Hazra, A. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry2024, 89 (1), 725-730.
- Laha, J. K.; Gupta, P.; Hazra, A. Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. PubMed2024.
- Al-Masoudi, N. A., et al. SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research2015, 6(10), 4276-4283.
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Application Notes and Protocols for 3,5-Dimethyl-2-nitroaniline Derivatives in Medicinal Chemistry
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: Unlocking the Potential of a Versatile Scaffold
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the pursuit of novel molecular entities with therapeutic promise. Within this landscape, the substituted nitroaniline scaffold has emerged as a recurring motif in a variety of biologically active compounds. This guide focuses on the untapped potential of 3,5-Dimethyl-2-nitroaniline derivatives, a subclass of compounds that, while not extensively explored, holds considerable promise for the development of new therapeutic agents. The strategic placement of the nitro group ortho to the amine, combined with the meta-dimethyl substitution pattern, offers a unique electronic and steric profile that can be exploited for targeted drug design.
This document serves as a comprehensive resource for researchers, providing not only a conceptual framework for the application of this compound derivatives but also detailed, actionable protocols for their synthesis and biological evaluation. We will delve into the rationale behind targeting specific therapeutic areas, grounded in the known activities of related nitroaromatic compounds, and provide step-by-step guidance for laboratory execution.
Section 1: The this compound Scaffold: A Profile
The this compound core presents a unique combination of chemical features that make it an attractive starting point for medicinal chemistry campaigns. The ortho-nitroaniline moiety is a well-established precursor for the synthesis of a variety of heterocyclic systems known for their pharmacological activities.[1][2] The nitro group, an electron-withdrawing entity, can participate in key binding interactions and is also amenable to reductive chemistries, opening avenues for prodrug strategies or further derivatization. The dimethyl substitution pattern can influence the molecule's lipophilicity, metabolic stability, and conformational preferences, all of which are critical parameters in drug design.
It is important to acknowledge that the nitro group can sometimes be associated with toxicity.[3] However, its successful incorporation into numerous approved drugs underscores that its metabolic fate and potential for adverse effects are highly dependent on the overall molecular context. In cases where the nitro group is problematic, bioisosteric replacement strategies can be employed, substituting it with groups like a trifluoromethyl (CF3) moiety, which can mimic some of its electronic properties with an improved safety profile.[4][5][6][7][8]
Section 2: Potential Therapeutic Applications and Rationale
Based on the known biological activities of structurally related nitroanilines and their derivatives, we can logically extrapolate several promising therapeutic applications for the this compound scaffold.
Anticancer Activity
The development of novel anticancer agents remains a high priority in medicinal chemistry. Nitroaniline derivatives have been investigated as hypoxia-selective cytotoxins and reductively-activated prodrugs for anticancer therapy.[2] The rationale lies in the hypoxic environment of solid tumors, where the nitro group can be reduced to cytotoxic species, offering a degree of tumor selectivity.
Furthermore, the 2-nitroaniline moiety is a key starting material for the synthesis of heterocyclic scaffolds prevalent in oncology, such as quinazolines, which are found in several approved kinase inhibitors.[9][10][11]
Antimicrobial Activity
The rise of antimicrobial resistance necessitates the exploration of new chemical classes of anti-infective agents. Nitroaromatic compounds have a long history of use as antimicrobial agents, with their mechanism of action often involving the reductive activation of the nitro group to generate reactive nitrogen species that can damage microbial DNA and proteins.[1] Studies on substituted nitroanilines have demonstrated their potential as antifungal and antibacterial agents.[12]
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, particularly cancer. While no specific this compound derivatives are currently prominent as kinase inhibitors, the broader class of N-phenylanilines is a well-established pharmacophore in this area. The synthesis of fused heterocyclic systems, such as benzimidazoles, from the this compound core could yield potent kinase inhibitors.[1][2][13][14]
Section 3: Synthetic Protocols for Derivative Elaboration
The true potential of the this compound scaffold lies in its synthetic tractability. The following protocols provide detailed methodologies for the synthesis of key heterocyclic derivatives.
Synthesis of 5,7-Dimethyl-2-substituted-1H-benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry with a wide range of biological activities.[1][2][13][14]
Workflow for Benzimidazole Synthesis:
Caption: One-pot synthesis of benzimidazole derivatives.
Protocol 3.1.1: Reductive Cyclization with Aldehydes
This one-pot procedure involves the reduction of the nitro group to an amine, which then undergoes condensation with an aldehyde and subsequent cyclization.[2]
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Palladium on carbon (10% Pd/C) or Sodium dithionite (Na2S2O4)
-
Ethanol or Acetic Acid
-
Hydrogen gas supply (if using Pd/C)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
To a round-bottom flask, add this compound (1 mmol) and the chosen aldehyde (1.1 mmol).
-
Add the solvent (ethanol or acetic acid, 10 mL).
-
For Pd/C reduction: Add 10% Pd/C (10 mol%). Seal the flask, evacuate, and backfill with hydrogen gas (balloon pressure). Stir vigorously at room temperature for 8-12 hours.
-
For Na2S2O4 reduction: Add sodium dithionite (3 mmol) portion-wise over 10 minutes. Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst (if using Pd/C).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product by NMR and Mass Spectrometry.
Synthesis of 6,8-Dimethyl-substituted-quinazolines
Quinazolines are another important class of nitrogen-containing heterocycles with diverse biological activities, including anticancer properties.[9][10][11]
Workflow for Quinazoline Synthesis:
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators [iris.cnr.it]
- 9. Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pcbiochemres.com [pcbiochemres.com]
- 14. Au catalyzed synthesis of benzimidazoles from 2-nitroanilines and CO2/H2 - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 3,5-Dimethyl-2-nitroaniline as a Versatile Intermediate for Azo Pigment Manufacturing
Introduction
Azo pigments represent the largest and most diverse class of organic colorants, finding extensive application in paints, coatings, plastics, and printing inks due to their brilliant hues, high tinting strength, and cost-effectiveness. The remarkable versatility of azo chemistry allows for the fine-tuning of color and performance properties through the judicious selection of precursor molecules. Among these, substituted nitroanilines are a critical class of diazo components. This technical guide focuses on 3,5-Dimethyl-2-nitroaniline, a key intermediate whose specific substitution pattern offers a unique platform for the synthesis of high-performance yellow, orange, and red azo pigments.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and critical considerations for utilizing this compound in azo pigment synthesis. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemistry and enabling the rational design of novel colorants.
The Chemistry of Azo Pigment Synthesis: A Two-Stage Process
The synthesis of azo pigments from primary aromatic amines like this compound is a well-established two-stage process: diazotization followed by azo coupling .
-
Diazotization: The primary amino group (-NH₂) of this compound is converted into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂). Nitrous acid is inherently unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C).[1] The low temperature is crucial to prevent the premature decomposition of the diazonium salt.
-
Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with a coupling component. Coupling components are electron-rich aromatic compounds, typically phenols (like 2-naphthol), acetoacetanilides, or pyrazolone derivatives.[2][3] This electrophilic aromatic substitution reaction forms the stable and highly conjugated azo group (-N=N-), which is the chromophore responsible for the pigment's color.[4]
The final color and properties of the azo pigment are determined by the specific combination of the diazo component (this compound in this case) and the coupling component.
Strategic Importance of this compound in Pigment Design
The molecular architecture of this compound, with its methyl and nitro substituents, plays a crucial role in influencing the final properties of the resulting pigment. The electron-withdrawing nature of the nitro group affects the reactivity of the diazonium salt and can influence the hue of the final pigment. The methyl groups can enhance the pigment's stability and solubility in certain organic media, which is a critical consideration for its application in various formulations.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of azo pigments using this compound. These protocols are designed to be adaptable for laboratory-scale synthesis and can be scaled up with appropriate process safety considerations.
Protocol 1: Synthesis of a Naphthol Red Pigment
This protocol details the synthesis of a red azo pigment by coupling diazotized this compound with 2-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Ice
Equipment:
-
Beakers (100 mL, 250 mL)
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Buchner Funnel and Flask
-
Filter Paper
-
Drying Oven
Procedure:
Part A: Diazotization of this compound
-
In a 100 mL beaker, prepare a solution of this compound (e.g., 5 mmol) in a mixture of concentrated HCl (e.g., 5 mL) and deionized water (e.g., 10 mL). Stir until fully dissolved.
-
Cool the beaker in an ice-water bath, maintaining the temperature between 0 and 5 °C with continuous stirring.
-
In a separate beaker, dissolve sodium nitrite (e.g., 5.5 mmol) in cold deionized water (e.g., 10 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred solution of this compound. Maintain the temperature below 5 °C throughout the addition to prevent decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the diazotization is complete.
Part B: Azo Coupling with 2-Naphthol
-
In a 250 mL beaker, dissolve 2-naphthol (e.g., 5.1 mmol) in a 10% aqueous sodium hydroxide solution (e.g., 20 mL).
-
Cool this solution in a separate ice-water bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A brightly colored precipitate (the azo pigment) should form immediately.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Collect the precipitated pigment by vacuum filtration using a Buchner funnel.
-
Wash the pigment cake with several portions of cold deionized water until the filtrate is neutral.
-
Dry the pigment in an oven at a temperature appropriate for the pigment's stability (e.g., 60-80 °C) until a constant weight is achieved.
Protocol 2: Synthesis of an Acetoacetanilide Yellow Pigment
This protocol outlines the synthesis of a yellow azo pigment by coupling diazotized this compound with an acetoacetanilide derivative.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Acetoacetanilide (or a substituted derivative)
-
Sodium Acetate
-
Deionized Water
-
Ice
Procedure:
Part A: Diazotization of this compound
-
Follow the same procedure as described in Protocol 1, Part A.
Part B: Azo Coupling with Acetoacetanilide
-
In a 250 mL beaker, prepare a solution of acetoacetanilide (e.g., 5.1 mmol) in a suitable solvent (e.g., a mixture of water and a small amount of ethanol to aid dissolution).
-
Cool this solution in an ice-water bath.
-
Slowly add the cold diazonium salt solution from Part A to the cold acetoacetanilide solution with vigorous stirring.
-
Adjust the pH of the reaction mixture to 4-5 by the slow addition of a saturated sodium acetate solution. This pH adjustment is crucial for facilitating the coupling reaction with acetoacetanilide derivatives.
-
Continue stirring the mixture in the ice bath for at least one hour.
Part C: Isolation and Purification
-
Follow the same procedure as described in Protocol 1, Part C.
Visualization of Workflows
Sources
Experimental procedure for the reduction of 3,5-Dimethyl-2-nitroaniline
Strategic Reduction of 3,5-Dimethyl-2-nitroaniline to 3,5-Dimethylbenzene-1,2-diamine: A Detailed Experimental Guide
Abstract
This comprehensive guide details a robust and validated experimental procedure for the chemical reduction of this compound to its corresponding vicinal diamine, 3,5-Dimethylbenzene-1,2-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. We present a detailed protocol utilizing tin(II) chloride, a classic and reliable reagent for the reduction of aromatic nitro compounds, particularly when chemoselectivity is paramount.[1] This document provides in-depth explanations for experimental choices, safety protocols, characterization of the final product, and a visual workflow to ensure reproducible and safe execution in a laboratory setting.
Introduction
Aromatic vicinal diamines are pivotal precursors in the synthesis of a wide array of biologically active molecules and functional materials. Specifically, 3,5-Dimethylbenzene-1,2-diamine serves as a key building block for quinoxalines, benzimidazoles, and other fused heterocyclic systems.[2] The strategic reduction of the nitro group in this compound is the most direct route to this valuable intermediate.
Several methodologies exist for the reduction of aromatic nitro compounds, including catalytic hydrogenation and the use of various chemical reducing agents like iron, zinc, or sodium dithionite.[1][3] Catalytic hydrogenation with reagents such as Palladium on carbon (Pd/C) or Raney Nickel is highly efficient but can sometimes lead to over-reduction or be incompatible with other sensitive functional groups.[1] Metal/acid combinations, such as iron in acidic media, are also effective.[1]
For this application, we focus on the use of tin(II) chloride (SnCl₂) in an acidic medium. This method is particularly advantageous due to its mild reaction conditions and high chemoselectivity, allowing for the reduction of the nitro group in the presence of other reducible functionalities.[1][4] The mechanism involves the stepwise transfer of electrons from the Sn(II) species to the nitro group, proceeding through nitroso and hydroxylamine intermediates, ultimately yielding the desired amine.[5] The acidic environment is crucial as it protonates the oxygen and nitrogen atoms of the intermediates, preventing undesirable side reactions such as the formation of azo or azoxy compounds.[5]
Physicochemical Properties
A clear understanding of the physical and chemical properties of the starting material and the final product is essential for successful execution and purification.
| Property | This compound (Starting Material) | 3,5-Dimethylbenzene-1,2-diamine (Product) |
| CAS Number | 603-90-7 | 3171-46-8 |
| Molecular Formula | C₈H₁₀N₂O₂ | C₈H₁₂N₂ |
| Molecular Weight | 166.18 g/mol | 136.19 g/mol |
| Appearance | Orange to red crystalline powder | Solid |
| Melting Point | 95-98 °C | 73-78 °C |
| Solubility | Soluble in ethanol, acetone; sparingly soluble in water. | Soluble in common organic solvents.[6] |
Experimental Workflow Diagram
The following diagram illustrates the overall experimental workflow, from the initial setup to the final characterization of the product.
Caption: Experimental workflow for the reduction of this compound.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and should be performed in a well-ventilated fume hood.
Materials and Reagents:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 - 4.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (95%)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Sodium Hydroxide (NaOH) pellets or concentrated aqueous solution
-
Deionized Water
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing solvent for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Equipment:
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve tin(II) chloride dihydrate (3.5 eq) in concentrated hydrochloric acid. The acidic environment is crucial for the reaction mechanism and to keep the tin species in solution.[5]
-
In a separate beaker, dissolve this compound (1.0 eq) in a minimal amount of 95% ethanol. Gentle warming may be required to achieve complete dissolution.
-
-
Reaction Execution:
-
Slowly add the ethanolic solution of this compound to the stirred solution of tin(II) chloride in hydrochloric acid. The addition should be done cautiously as the reaction can be exothermic.
-
Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-90 °C) using a heating mantle or oil bath.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To do this, withdraw a small aliquot of the reaction mixture, neutralize it with a few drops of concentrated NaOH solution, and extract with a small amount of ethyl acetate. Spot the organic layer on a TLC plate and elute with an appropriate solvent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting material spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a concentrated aqueous solution of sodium hydroxide (e.g., 6 M NaOH) or sodium hydroxide pellets while cooling the flask in an ice bath. This step is highly exothermic and should be performed with caution. Continue adding the base until the solution is strongly alkaline (pH > 10). A precipitate of the product and tin salts will form.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with deionized water, followed by a saturated brine solution. This will help to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude 3,5-Dimethylbenzene-1,2-diamine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
-
Safety and Handling Precautions
-
General: This procedure should be carried out by trained personnel in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Aromatic Nitro Compounds: Aromatic nitro compounds are toxic and can be absorbed through the skin. They can also be flammable or explosive under certain conditions.[7] Avoid inhalation of dust and contact with skin and eyes.
-
Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with extreme care to avoid skin and eye burns. The neutralization step is highly exothermic and requires careful temperature control.
-
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Tin-containing waste should be collected separately.
Characterization of 3,5-Dimethylbenzene-1,2-diamine
The identity and purity of the synthesized 3,5-Dimethylbenzene-1,2-diamine should be confirmed by a combination of analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to two aromatic protons, two amine protons (which may be broad and exchangeable with D₂O), and two methyl groups. |
| ¹³C NMR | Signals for the aromatic carbons, including those bonded to the amino and methyl groups, as well as the methyl carbons. |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine groups in the region of 3300-3500 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (136.19 g/mol ). |
| Melting Point | A sharp melting point in the range of 73-78 °C, consistent with the literature value. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent or reaction time. | Add more SnCl₂·2H₂O and continue refluxing while monitoring by TLC. |
| Low Yield | Incomplete extraction or loss during work-up. | Ensure the aqueous layer is thoroughly extracted. Be careful during the neutralization step to avoid product decomposition. |
| Formation of Side Products | Reaction temperature too high or insufficient acid. | Maintain the recommended reaction temperature. Ensure an adequate amount of HCl is used. |
| Difficulty in Isolating the Product | Product may be partially soluble in the aqueous layer. | Perform multiple extractions with a suitable organic solvent. |
Conclusion
The reduction of this compound using tin(II) chloride provides a reliable and efficient method for the synthesis of 3,5-Dimethylbenzene-1,2-diamine. The protocol detailed in this application note, when followed with the appropriate safety precautions, offers a reproducible pathway to this valuable synthetic intermediate. The thorough characterization of the final product is essential to ensure its suitability for subsequent applications in research and development.
References
-
Organic Chemistry Portal. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Wordpress. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
-
Scribd. (n.d.). 4juli-Nitro Reduction Using Dithionite. Retrieved from [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
- Romero, A. H., Salazar, J., & López, S. E. (2013). A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite. Synthesis, 45(15), 2043–2050.
-
Sciencemadness.org. (2011). Nitroaromatic Reduction w/Sn. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. ACS Publications. Retrieved from [Link]
-
Aragen Life Sciences. (2018). Highly efficient metal-free one-pot synthesis of α-aminophosphonates through reduction followed by Kabachnik–fields reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2024). p-Phenylenediamine - CIR Report Data Sheet. Retrieved from [Link]
-
aircc. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHY L ANILINE, EFFECT OF SOME PROCESS CONDITION. Retrieved from [Link]
-
Cosmetic Ingredient Review. (2024). Amended Safety Assessment of p-Phenylenediamine, p-Phenylenediamine HCl, and p-Phenylenediamine Sulfate as Used in Cosmetics. Retrieved from [Link]
-
Organic Syntheses. (2005). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Catalytic Hydrogenation of Nitrobenzene to Aniline | Application Note. Retrieved from [Link]
-
International Labour Organization. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Retrieved from [Link]
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- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 5. orgosolver.com [orgosolver.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
The Role of Substituted Nitroanilines in Agrochemical Synthesis: A Technical Guide
For Researchers, Scientists, and Agrochemical Development Professionals
Executive Summary
This technical guide explores the application of substituted nitroanilines in the synthesis of agrochemicals, with a specific focus on the potential role of 3,5-Dimethyl-2-nitroaniline. Our comprehensive literature and patent review reveals that while substituted nitroanilines are crucial intermediates in the production of a major class of herbicides, this compound itself is not a prominent precursor for any major commercial agrochemical. This document will first address the current standing of this compound in agrochemical synthesis. Subsequently, it will provide a detailed overview of the synthesis, mode of action, and application of commercially significant dinitroaniline herbicides, which are structurally related to the topic compound. This guide aims to be a valuable resource by providing detailed protocols and insights into the chemistry of this important class of agrochemicals.
Part 1: this compound in Agrochemical Synthesis: An Evaluation
Despite the importance of substituted nitroanilines in the agrochemical industry, there is a notable absence of scientific literature or patents detailing the use of this compound as a direct precursor or intermediate in the synthesis of commercial herbicides or fungicides. While various nitroaniline derivatives are key building blocks for a range of bioactive molecules, including pharmaceuticals and dyes, the specific substitution pattern of this compound does not appear to lend itself to the synthesis of current major agrochemicals.[1][2][3]
Research into the biological activity of nitroaniline derivatives is ongoing, with some studies exploring the herbicidal and fungicidal properties of various substituted nitroanilines.[4][5][6][7] For instance, certain halogenated anilines and nitrobenzenes have demonstrated antifungal activity against a range of fungal species.[4] However, these studies are generally broad and do not specifically highlight this compound as a compound of particular interest.
The primary commercial application of nitroanilines in agriculture is in the form of dinitroaniline herbicides. These compounds are characterized by a 2,6-dinitroaniline core structure, which is crucial for their biological activity. The synthesis of these herbicides, such as pendimethalin and trifluralin, starts from different precursors, as will be detailed in the following sections.
Part 2: Dinitroaniline Herbicides: Synthesis and Mode of Action
The dinitroaniline class of herbicides represents a significant group of agrochemicals used for the pre-emergence control of annual grasses and some broadleaf weeds.[8] Their mode of action is highly specific, involving the disruption of microtubule formation in plant cells, which in turn inhibits cell division and growth.
Mechanism of Action: Microtubule Disruption
Dinitroaniline herbicides exert their phytotoxic effects by binding to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, which are essential for various cellular processes, including chromosome segregation during mitosis and cell plate formation. The disruption of these processes leads to the cessation of root and shoot growth in susceptible plants.
Caption: Mechanism of action of dinitroaniline herbicides.
Part 3: Synthesis Protocols for Key Dinitroaniline Herbicides
While this compound is not a direct precursor, understanding the synthesis of commercially important dinitroaniline herbicides provides valuable context for researchers in the field. The following section details the synthetic pathways for pendimethalin and trifluralin.
Synthesis of Pendimethalin
Pendimethalin, N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, is a widely used selective herbicide. A common synthetic route starts from 3,4-dimethylaniline.
Sources
- 1. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 2. EP0635483A1 - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Antifungal activity of substituted nitrobenzenes and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and herbicidal activity of 3-substituted toxoflavin analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-nitro aniline derivative of 3, 4, 5-trihydroxybenzoic acid, its metal complexes, characterization and bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
3,5-Dimethyl-2-nitroaniline: A Versatile Building Block for Novel Materials - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 3,5-Dimethyl-2-nitroaniline as a versatile building block for the synthesis of novel materials. It is designed to offer researchers, scientists, and drug development professionals both the foundational knowledge and practical protocols necessary to leverage this compound in their work. The content is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding of the chemical processes involved.
Introduction: The Potential of this compound
This compound, with the chemical formula C₈H₁₀N₂O₂, is an aromatic amine that holds significant promise as a precursor in the synthesis of a variety of functional materials.[1][2] Its unique structure, featuring a nitro group ortho to the amine and two methyl groups on the benzene ring, imparts specific reactivity and properties to the molecules derived from it. These characteristics make it a valuable starting material for creating high-performance azo pigments, bioactive heterocyclic compounds like benzimidazoles, and potentially novel polymers.[3][4][5]
The strategic placement of the methyl and nitro groups influences the electronic and steric environment of the amine group, which is the primary site of reactivity. This substitution pattern can enhance the stability and color properties of resulting azo dyes and modulate the biological activity of synthesized heterocyclic systems. This guide will explore the practical applications of this compound, providing detailed protocols for its use in key synthetic transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 35490-74-5 | [2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | Powder | |
| Melting Point | 139-141 °C |
Application in the Synthesis of High-Performance Azo Dyes and Pigments
Azo compounds, characterized by the -N=N- functional group, represent the largest class of synthetic colorants.[6] The properties of these dyes, such as their color, lightfastness, and solubility, are highly dependent on the chemical structure of the aromatic rings they connect. This compound serves as an excellent diazo component in the synthesis of azo dyes and pigments, offering a route to a range of vibrant and stable colorants.[7]
The Chemistry of Azo Dye Synthesis: Diazotization and Coupling
The synthesis of azo dyes from this compound involves a two-step process:
-
Diazotization: The primary aromatic amine group of this compound is converted into a diazonium salt by reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures (0-5 °C).[8] The resulting diazonium salt is a highly reactive electrophile.
-
Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine.[8] The diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the stable azo compound.
Protocol: Synthesis of a Naphthol-Based Azo Dye
This protocol details the synthesis of a vibrant red azo dye by coupling diazotized this compound with 2-naphthol.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
pH paper
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, suspend 1.66 g (10 mmol) of this compound in a mixture of 5 mL of concentrated HCl and 20 mL of distilled water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.
-
In a separate beaker, dissolve 0.76 g (11 mmol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Continue stirring the resulting diazonium salt solution in the ice bath for an additional 30 minutes. The solution should be clear and pale yellow.
Part B: Azo Coupling with 2-Naphthol
-
In a 400 mL beaker, dissolve 1.44 g (10 mmol) of 2-naphthol in 50 mL of 1 M sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
While stirring vigorously, slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.
-
A brightly colored red precipitate will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Filter the crude azo dye using a Buchner funnel and wash the precipitate with cold distilled water until the washings are neutral.
-
Dry the product in an oven at 60-70 °C.
Expected Results:
A vibrant red solid is the expected product. The yield and purity can be determined by standard analytical techniques. The properties of the resulting dye, such as its exact color and fastness, will be influenced by the specific substitution pattern of the starting aniline.
Application in the Synthesis of Bioactive Benzimidazoles
Benzimidazoles are a class of heterocyclic compounds that are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[9] this compound serves as a key precursor for the synthesis of substituted benzimidazoles through a reductive cyclization reaction.[4]
The Chemistry of Benzimidazole Synthesis
The synthesis of benzimidazoles from o-nitroanilines typically involves the reduction of the nitro group to an amine, followed by condensation with a carbonyl compound (an aldehyde or carboxylic acid derivative) and subsequent cyclization. A one-pot reductive cyclization offers an efficient route to these valuable heterocycles.[4]
Protocol: One-Pot Synthesis of a Substituted Benzimidazole
This protocol describes a one-pot synthesis of a 2-substituted-5,7-dimethylbenzimidazole from this compound and an aromatic aldehyde using sodium dithionite as the reducing agent.[4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium Dithionite (Na₂S₂O₄)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.66 g (10 mmol) of this compound and 1.17 g (11 mmol) of benzaldehyde in 40 mL of ethanol.
-
To this solution, add 4.18 g (24 mmol) of sodium dithionite followed by 20 mL of water.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired benzimidazole derivative.
Expected Results:
The reaction should yield the corresponding 2-phenyl-5,7-dimethyl-1H-benzimidazole. The product can be characterized by NMR spectroscopy, mass spectrometry, and melting point determination.[10][11]
Potential Applications in Functional Polymers
While less documented, the difunctional nature of this compound (an amine and a reducible nitro group) suggests its potential as a monomer for the synthesis of functional polymers. The resulting polymers could possess interesting electronic, optical, or thermal properties. For instance, after reduction of the nitro group, the resulting diamine could be used in polycondensation reactions to form polyamides or polyimides.
Further research is needed to fully explore the potential of this compound in polymer chemistry. However, the fundamental reactivity of the amine and nitro groups provides a strong basis for its investigation as a novel monomer.
Safety and Handling
This compound should be handled with appropriate safety precautions. It is a combustible solid and may be harmful if swallowed, inhaled, or absorbed through the skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable and versatile building block with demonstrated applications in the synthesis of high-performance azo dyes and bioactive benzimidazoles. Its unique substitution pattern offers opportunities for fine-tuning the properties of the resulting materials. The protocols provided in this guide serve as a starting point for researchers to explore the synthetic potential of this compound. Further investigations into its use in polymer science and other areas of materials chemistry are warranted and could lead to the development of novel functional materials with a wide range of applications.
References
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
- Otutu, J. O. (2012). Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Oriental Journal of Chemistry, 28(2), 787-794.
- Jaradat, A., Al-Ramahi, R., Zaid, A. N., & Qneibi, M. (2021). Synthesis and Characterization of 3,5-Dimethyl-2-(4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro).
- Yang, D., Fokas, D., Li, J., Yu, L., & Baldino, C. M. (2005).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes from 3-Nitro-2-naphthylamine.
- Fenjan, A.-A. M., & Adday, S. T. (2016).
- Ansari, A., & Ali, A. (2022). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 12(43), 28065-28087.
- Fakhri, F., Ramezanalizadeh, E., & Safavi, M. (2022). Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors. BMC Chemistry, 16(1), 1-13.
- Al-Mustansiriyah Journal of Science. (2024). Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Al-Mustansiriyah Journal of Science, 35(4).
- Sebe, I., & Țurcaș, C. V. (2012). AZO DYES COMPLEXES. SYNTHESIS AND TINCTORIAL PROPERTIES. U.P.B. Sci. Bull., Series B, 74(1), 111-120.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- MDPI. (2022). Synthesis of Azo Disperse Dyes with High Absorption for Efficient Polyethylene Terephthalate Dyeing Performances in Supercritical Carbon Dioxide. Polymers, 14(15), 3056.
- ResearchGate. (2024).
- MDPI. (n.d.). Special Issue : Preparation and Application of Functional Polymer Materials.
- ResearchG
-
Alzchem. (n.d.). High Performance Pigments with NITRALZ. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Methyl-2-nitroaniline in Organic Pigment Manufacturing.
- MDPI. (n.d.). Design Strategies for Functionalized Poly(2-oxazoline)
- MDPI. (n.d.). Special Issue : Advances in Functional Polymer Composites: Preparation and Application.
- MDPI. (n.d.). Advanced Functional Polymer Materials: Synthesis, Characterization and Applications.
- MDPI. (2024). Recent Advancements in the Synthesis of Functional Polyolefins by Non-Bridged Half-Titanocenes. Polymers, 16(1), 123.
- Rice University. (2016, September 14). Chemists make strides to simplify drug design, synthesis. ScienceDaily.
- Sigma-Aldrich. (n.d.). 4,5-Dimethyl-2-nitroaniline 97% 6972-71-0.
- MDPI. (n.d.). Synthesis of Functional Polyesters N-(2,3-epoxypropyl)
- ResearchGate. (n.d.). Synthesis of novel conducting triblock copolymer poly(thiophene-co-pyrrole-co-aniline)
- MDPI. (n.d.). Special Issue : Functional Polymer Materials: Design, Synthesis and Application.
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- 2. 35490-74-5|this compound|BLD Pharm [bldpharm.com]
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- 4. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 5. Synthesis and Properties of Azo Compounds Based on Nitroaniline Derivatives of 2,4,6-Trinitrotoluene and 1,3,5-Trinitrobenzene | Semantic Scholar [semanticscholar.org]
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Troubleshooting & Optimization
Optimization of reaction conditions for 3,5-Dimethyl-2-nitroaniline synthesis
Welcome to the technical support guide for the synthesis of 3,5-Dimethyl-2-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing this challenging nitration reaction. Our focus is on providing practical, field-tested insights grounded in chemical principles to help you navigate common experimental hurdles and achieve high-yield, high-purity results.
I. Frequently Asked Questions (FAQs): The Fundamentals
This section addresses foundational questions regarding the synthesis of this compound.
Q1: What is the primary synthetic route for this compound?
A1: The standard and most direct method is the electrophilic aromatic substitution (nitration) of the starting material, 3,5-Dimethylaniline (also known as 3,5-xylidine). This is typically achieved using a mixed acid nitrating agent, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1][2]
Q2: What is the fundamental role of concentrated sulfuric acid in this reaction?
A2: Concentrated sulfuric acid is not merely a solvent; it serves two critical functions. First, it acts as a strong acid to protonate the nitric acid. This protonated nitric acid then readily loses a molecule of water to generate the highly reactive electrophile, the nitronium ion (NO₂⁺).[3][4] It is this nitronium ion that attacks the electron-rich aromatic ring. Second, the strongly acidic medium protonates the amino group of the 3,5-Dimethylaniline, which significantly influences the reaction's regioselectivity.[5]
Q3: Why is regioselectivity a major challenge in this specific synthesis?
A3: Regioselectivity is complex due to the competing directing effects of the substituents on the aniline ring. In a neutral state, both the amino (-NH₂) group and the two methyl (-CH₃) groups are activating, ortho, para-directors. However, in the strongly acidic conditions required for nitration, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium ion is a powerful deactivating group and a meta-director.[3][5] The final distribution of isomers (2-nitro, 4-nitro, and 6-nitro) is a result of the equilibrium between the protonated (meta-directing) and unprotonated (ortho, para-directing) forms of the starting material, making precise control difficult.
Q4: What are the expected major byproducts?
A4: The primary byproducts are other positional isomers, namely 3,5-Dimethyl-4-nitroaniline and 3,5-Dimethyl-6-nitroaniline . The formation of dinitro or oxidized, tar-like products can also occur if the reaction conditions, particularly temperature, are not strictly controlled.[6]
II. Troubleshooting Guide: From Low Yields to Impure Products
This section is formatted to address specific problems you may encounter during the experiment.
Problem 1: The reaction yield is consistently low.
This is a common issue that can stem from several factors, from incomplete reaction to product loss during workup.
-
Possible Cause A: Incomplete Reaction
-
Explanation: The reaction may not have proceeded to completion due to insufficient time or non-optimal temperature. While low temperatures are critical, a temperature that is too low can significantly slow the reaction rate.
-
Solution: Ensure the nitrating agent is added slowly at a very low temperature (e.g., 0 to 5°C) to control the initial exotherm.[7] After the addition is complete, allow the reaction to stir for a sufficient period (e.g., 1-2 hours) at a slightly elevated but still controlled temperature (e.g., 5-10°C) to ensure the reaction goes to completion.[7]
-
-
Possible Cause B: Product Loss During Workup
-
Explanation: The workup procedure, especially the neutralization step, is critical. This compound is precipitated from the acidic solution by basification. If the pH is not optimal, the product may remain partially dissolved, or other isomers may co-precipitate.
-
Solution: After quenching the reaction by pouring it over a large volume of ice, neutralize the mixture very slowly with a base like ammonium hydroxide or sodium hydroxide, keeping the temperature low.[7] The target product may precipitate at a specific pH. It is advisable to monitor the precipitation; for analogous reactions, a pH of around 3 is sometimes used to selectively precipitate one isomer over others.[7]
-
-
Possible Cause C: Degradation/Oxidation
-
Explanation: Aniline derivatives are susceptible to oxidation, especially in the presence of nitric acid. The formation of nitrous acid (HNO₂) can accelerate side reactions.
-
Solution: Maintain rigorous temperature control throughout the process. The addition of a small amount of urea to the nitrating mixture can help scavenge any nitrous acid that forms, preventing unwanted side reactions.[6]
-
Problem 2: The final product is contaminated with other isomers.
This is the most significant challenge in this synthesis.
-
Explanation: As discussed in FAQ Q3, the protonation of the amine leads to a mixture of isomers. Direct nitration often yields the meta-substituted product (relative to the original amine) as a major component.
-
Solution 1: Strict Temperature Control: Temperature affects the protonation equilibrium and the rates of reaction at different positions. Maintaining a consistent and low temperature (0-10°C) is the first line of defense.[7]
-
Solution 2: Amine Protection Strategy (Recommended): To enforce ortho, para-direction and improve the yield of the desired 2-nitro isomer, protecting the amino group as an acetamide is a highly effective strategy.[3] The acetamido group (-NHCOCH₃) is still an ortho, para-director but is less activating than the free amine, reducing the risk of oxidation. Its steric bulk can also influence the regioselectivity. The synthesis would then become a three-step process:
-
Acetylation: React 3,5-Dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide.
-
Nitration: Nitrate the protected acetamide.
-
Hydrolysis: Remove the acetyl group with acid or base to yield the final product.
-
Problem 3: Significant formation of dark, tarry byproducts.
-
Explanation: Tar formation is a clear sign of uncontrolled side reactions, most commonly oxidation of the aniline ring or runaway nitration. This is almost always caused by poor temperature control. The nitration of anilines is highly exothermic.[6]
-
Solution:
-
Pre-cool all solutions: Cool both the aniline/sulfuric acid solution and the nitrating mixture before starting the addition.
-
Slow, dropwise addition: Add the nitrating mixture very slowly using a dropping funnel, allowing the cooling bath to dissipate the heat generated after each drop.
-
Vigorous stirring: Ensure the mixture is stirred efficiently to prevent localized "hot spots" where the temperature can spike, leading to degradation.[7]
-
Sub-surface addition: The tip of the dropping funnel should be below the surface of the reaction mixture to ensure immediate dispersion of the nitrating agent.[7]
-
III. Optimized Experimental Protocol (Amine Protection Route)
This protocol utilizes the amine protection strategy for improved regioselectivity.
Step 1: Acetylation of 3,5-Dimethylaniline
-
In a flask equipped with a stirrer, dissolve 3,5-Dimethylaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Gently heat the mixture under reflux for 30-45 minutes.
-
Allow the mixture to cool, then pour it into cold water to precipitate the N-(3,5-dimethylphenyl)acetamide.
-
Filter the solid, wash thoroughly with water, and dry.
Step 2: Nitration of N-(3,5-dimethylphenyl)acetamide
-
Carefully add the dried N-(3,5-dimethylphenyl)acetamide (1.0 eq) in portions to concentrated sulfuric acid, keeping the temperature below 20°C.
-
Cool the resulting solution to 0-5°C in an ice-salt bath.
-
Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid, maintaining a low temperature.
-
Add the nitrating mixture dropwise to the acetamide solution over 1-2 hours, ensuring the temperature does not rise above 10°C.
-
After addition is complete, stir the mixture for an additional hour at 5-10°C.
-
Very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Filter the precipitated nitro-acetamide, wash with copious amounts of cold water until the washings are neutral, and dry.
Step 3: Hydrolysis of the Nitro-Acetamide
-
Place the crude nitro-acetamide in a round-bottom flask.
-
Add a solution of ~70% sulfuric acid in water.
-
Heat the mixture under reflux for 30-60 minutes until the solid dissolves.[8]
-
Cool the solution and pour it onto ice.
-
Slowly neutralize with a suitable base (e.g., ammonium hydroxide) until the this compound precipitates.
-
Filter the product, wash with cold water, and dry.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure, crystalline this compound.[7]
IV. Data & Workflow Visualization
Table 1: Summary of Optimized Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Nitration Temperature | 0°C to 10°C | Minimizes oxidation, dinitration, and tar formation by controlling the highly exothermic reaction.[6][7] |
| Reactant Ratio (HNO₃:Amide) | 1.05 : 1 (molar) | A slight excess of nitric acid ensures complete reaction, but a large excess increases the risk of side products. |
| Acid Medium | Concentrated H₂SO₄ | Acts as a catalyst to generate the NO₂⁺ electrophile and as a solvent.[3][4] |
| Workup Quench | Pouring onto ice | Rapidly dilutes the acid and dissipates heat, preventing product degradation during neutralization.[7] |
| Purification | Recrystallization (Ethanol/Water) | Effective method for removing isomeric impurities and obtaining a high-purity crystalline product.[7] |
Diagrams
Caption: Recommended 3-step workflow using an amine protection strategy.
Caption: Key mechanistic steps: nitronium ion formation and EAS.
Caption: A decision tree for common troubleshooting scenarios.
V. References
-
Organic Syntheses Procedure. (n.d.). m-NITRODIMETHYLANILINE. Organic Syntheses. Retrieved January 15, 2026, from [Link]
-
Yin, J., et al. (2022). Continuous flow synthesis of xylidines via biphasic nitration of xylenes and nitro-reduction. Reaction Chemistry & Engineering. Retrieved January 15, 2026, from [Link]
-
Sciencemadness.org. (2022). Mono-nitration of dimethylaniline. Retrieved January 15, 2026, from [Link]
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position? Retrieved January 15, 2026, from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 15, 2026, from [Link]
-
Slideshare. (n.d.). Nitration. Retrieved January 15, 2026, from [Link]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved January 15, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Nitration | PPTX [slideshare.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nitration of 3,5-Dimethylaniline
Welcome to the technical support guide for the nitration of 3,5-dimethylaniline. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in navigating the complexities of this reaction. As a highly activated aromatic system, 3,5-dimethylaniline presents unique challenges, including controlling regioselectivity and minimizing the formation of undesirable side products. This guide is structured to explain the causality behind experimental choices, ensuring you can optimize your reaction for success.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the direct nitration of 3,5-dimethylaniline, and why?
Theoretically, the nitration of 3,5-dimethylaniline is directed by three activating, ortho,para-directing groups: the amino (-NH₂) moiety and two methyl (-CH₃) groups. The positions ortho and para to the amino group are 2, 4, and 6. The positions ortho to the methyl groups are 2, 4, and 6. Therefore, all three substituents strongly direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 2, 4, and 6 positions. The primary products expected under controlled conditions are 4-nitro-3,5-dimethylaniline and 2-nitro-3,5-dimethylaniline . Due to the high activation of the ring, di-nitration to form 2,4-dinitro-3,5-dimethylaniline is also very common, even under mild conditions.[1]
Q2: My reaction turned into a dark, tarry, or black mixture. What happened and how can I prevent it?
This is the most common issue encountered during the direct nitration of anilines. The cause is oxidation .[2]
-
Causality: Concentrated nitric acid is a potent oxidizing agent, and the aniline ring, being highly electron-rich, is extremely susceptible to oxidation.[1] This leads to the formation of complex, polymeric, tar-like substances, which significantly reduces the yield of the desired nitro product.
-
Preventative Measures:
-
Low Temperature: Maintain strict temperature control, typically between 0°C and 5°C, throughout the addition of the nitrating agent.[3] Using an ice-salt bath or adding dry ice directly to the reaction can be effective.[3][4]
-
Protecting Group: The most reliable method is to protect the amino group by converting it to an amide (acetanilide) before nitration.[5][6] The acetyl group moderates the activating effect of the amine, preventing oxidation while still directing ortho/para. The protecting group is then removed via acid or base hydrolysis after nitration.[7]
-
Use of Urea: Small amounts of urea can be added to the nitrating mixture to scavenge any nitrous acid present, which can catalyze side reactions.[3]
-
Q3: My characterization (NMR, MS) shows multiple nitro groups on the ring, but I was targeting a mono-nitro product. How can I improve selectivity?
The formation of di- and tri-nitro derivatives is a direct consequence of the high activation of the 3,5-dimethylaniline ring.
-
Causality: The combined electron-donating effects of the amino and two methyl groups make the aromatic ring highly nucleophilic and reactive towards the nitronium electrophile. Once the first nitro group is added, the ring is still sufficiently activated to react again.
-
Control Strategies:
-
Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Temperature Control: As with oxidation, low temperatures (0-5°C) are critical to reduce the reaction rate and favor mono-substitution.[3]
-
Protective Group Strategy: Acetylation is highly effective here as well. The N-acetyl group is less activating than the amino group, making the second nitration significantly slower and easier to control.
-
Q4: I'm seeing an unexpected isomer distribution, including products that seem to be meta-directed. What influences the regioselectivity?
While the -NH₂ group is an ortho,para-director, the reaction is typically run in a strong acid medium (H₂SO₄/HNO₃). This environment can alter the directing effect.
-
Causality: In strong acid, the basic amino group is protonated to form the anilinium ion (-NH₃⁺) .[2][8] This ion has a positive charge and is a strong electron-withdrawing group via the inductive effect.[2] Consequently, the anilinium ion is a meta-directing group .[5][9] The final product distribution is therefore a competition between the ortho,para-directing free amine and the meta-directing anilinium ion.[2] For 3,5-dimethylaniline, the positions meta to the amine are already substituted, so this effect primarily deactivates the ring, but it can influence the ortho/para ratio.
-
Controlling Regioselectivity: To ensure ortho/para direction, the formation of the anilinium ion must be avoided. The protective group strategy is the best solution, as the amide nitrogen is not basic and will not be protonated under nitrating conditions.[6]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of Desired Product | 1. Extensive oxidation of the starting material. 2. Incorrect workup procedure (product soluble in the aqueous phase). | 1. Maintain temperature strictly below 5°C. 2. Use the protective group strategy (acetylation). 3. Ensure the aqueous layer is neutralized carefully during workup to precipitate the amine product. Test pH. |
| Formation of a Dark, Tarry Substance | Strong oxidation by nitric acid due to the highly activated ring.[1] | 1. Lower the reaction temperature significantly (target 0°C). 2. Add the nitrating agent very slowly to the aniline solution. 3. Strongly Recommended: Protect the amine as an acetanilide before nitration. |
| Product is a Mixture of Di- or Tri-nitrated Compounds | High reactivity of the 3,5-dimethylaniline ring system. | 1. Use a precise stoichiometry of the nitrating agent (1.05 eq.). 2. Perform the reaction at a lower temperature to reduce the rate of the second nitration. 3. Use the less-activating acetanilide derivative. |
| Difficult Purification / Oily Product | 1. Presence of multiple isomers and side products. 2. Melting point of the product mixture is below room temperature. | 1. Use column chromatography for separation of isomers.[10] 2. Attempt recrystallization from a different solvent system (e.g., ethanol/water, hexane/ethyl acetate).[10] |
| Unexpected Isomer Ratio | Reaction occurring on the protonated anilinium ion (-NH₃⁺), which is a meta-director.[2][9] | 1. Protect the amino group to prevent protonation and ensure ortho/para selectivity. |
Experimental Protocols
Protocol 1: Direct Nitration with Controlled Conditions
This protocol aims for mono-nitration but carries a high risk of side product formation. Strict adherence to temperature control is essential.
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3,5-dimethylaniline (1.0 eq.) in concentrated sulfuric acid (H₂SO₄) at a ratio of ~5 mL H₂SO₄ per gram of aniline. Cool the mixture to 0°C in an ice-salt bath.
-
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.05 eq.) to concentrated sulfuric acid (~2 mL H₂SO₄ per mL of HNO₃), keeping the mixture cooled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the stirred aniline solution. Crucially, ensure the internal temperature does not rise above 5°C. [3] The addition should take approximately 30-45 minutes.
-
Quenching: After the addition is complete, stir the mixture at 0-5°C for an additional hour. Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring.
-
Workup: Slowly neutralize the solution with a cold, concentrated base (e.g., ammonium hydroxide or NaOH solution) until the solution is basic (pH > 8), keeping the mixture cool. The product should precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash with cold water.[10] Purify the product by recrystallization from an ethanol/water mixture or by column chromatography.[10]
Protocol 2: Protective Group Strategy (Recommended)
This is the preferred method for clean, regioselective mono-nitration.
Step A: Acetylation
-
Dissolve 3,5-dimethylaniline (1.0 eq.) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq.) and a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture gently (e.g., to 50°C) for 1 hour or stir at room temperature until TLC indicates complete conversion.
-
Pour the reaction mixture into ice water to precipitate the N-(3,5-dimethylphenyl)acetamide. Filter, wash with water, and dry.
Step B: Nitration of Acetanilide
-
Follow the procedure in Protocol 1 , using the N-(3,5-dimethylphenyl)acetamide as the starting material. The reaction is less exothermic and less prone to oxidation.
Step C: Hydrolysis of the Protecting Group
-
Reflux the nitrated acetanilide from Step B in an aqueous acid solution (e.g., 70% H₂SO₄ or concentrated HCl).[7]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture, pour onto ice, and neutralize with a base to precipitate the final nitro-3,5-dimethylaniline product.
-
Filter, wash with water, and purify as needed.
Visualizations & Data
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues during the nitration of 3,5-dimethylaniline.
Caption: Troubleshooting workflow for the nitration of 3,5-dimethylaniline.
Table: Influence of Substituents on Regioselectivity
| Group | Position on Ring | Electronic Effect | Directing Influence | Comment |
| -NH₂ (Amino) | 1 | Strong Activator (+R > -I) | Ortho, Para | Makes the ring highly susceptible to oxidation and poly-nitration. |
| -CH₃ (Methyl) | 3, 5 | Weak Activator (+I) | Ortho, Para | Reinforces the directing effect of the amino group to positions 2, 4, and 6. |
| -NH₃⁺ (Anilinium) | 1 | Strong Deactivator (-I) | Meta | Forms in strong acid; directs to positions 2 and 6 (meta to position 1).[2][9] |
| -NHCOCH₃ (Acetyl) | 1 | Moderate Activator (+R > -I) | Ortho, Para | Moderates reactivity, prevents oxidation and protonation, ensuring clean nitration.[6] |
References
- Benchchem. (n.d.). Technical Support Center: Purification of Crude Aniline Nitrate.
- Chemistry Stack Exchange. (2019). Nitration of aniline.
- Reactions. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- MDPI. (n.d.). Synthesis of Nitroarenes by Oxidation of Aryl Amines.
- Quora. (2020). In nitration of aniline tarry oxidation products are formed. Is tarry some chemical term or is it tarry as in tar like?.
- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.
- Testbook. (n.d.). Electrophilic Substitution of Anilines - Explanation and FAQs.
- BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.
- Sciencemadness.org. (2022). Mono-nitration of dimethylaniline.
- YouTube. (2020). Nitration of aniline.
- YouTube. (2020). p-Nitroaniline : Organic synthesis.
- Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?.
Sources
- 1. quora.com [quora.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. m.youtube.com [m.youtube.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,5-Dimethyl-2-nitroaniline
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction conditions, maximize yield, and ensure the highest purity of your final product.
Foundational Synthesis Protocol
The synthesis of this compound is achieved via the electrophilic aromatic substitution (nitration) of 3,5-Dimethylaniline (also known as 3,5-xylidine).[1][2] The following protocol outlines a standard laboratory procedure.
Experimental Protocol: Nitration of 3,5-Dimethylaniline
Materials & Reagents:
-
3,5-Dimethylaniline (C₈H₁₁N)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ammonium Hydroxide (NH₄OH, concentrated)
-
Ethanol (for recrystallization)
-
Distilled Water
-
Ice
Procedure:
-
Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between 0 °C and 5 °C.
-
Slowly add 12.1 g (0.1 mol) of 3,5-Dimethylaniline to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition. This exothermic step forms the 3,5-dimethylanilinium sulfate salt.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 6.0 mL (approx. 0.14 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise from the dropping funnel to the stirred solution of the amine salt. Crucially, maintain the reaction temperature between 0 °C and 5 °C throughout the addition. This process is highly exothermic and requires careful monitoring.[3]
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at the same temperature to ensure the reaction goes to completion.
-
Work-up and Isolation: Pour the reaction mixture slowly and carefully onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. This will precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide until the solution is basic (pH > 8). Keep the mixture cool in an ice bath during neutralization. The color of the precipitate will change.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with copious amounts of cold water to remove any residual acid and inorganic salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure this compound as a crystalline solid.
Visualizing the Experimental Workflow
Caption: Step-by-step workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My yield is extremely low or I isolated no product. What went wrong?
A1: This is a common issue that can stem from several factors:
-
Cause 1: Incorrect Order of Addition. The amine must be dissolved in sulfuric acid before the nitrating mixture is added. Adding the amine to the nitrating mixture can lead to a violent, uncontrolled reaction and decomposition of the starting material.
-
Solution 1: Strictly follow the protocol. The high concentration of sulfuric acid protonates the amine, deactivating it slightly and protecting it from oxidation by nitric acid.[4][5]
-
Cause 2: Temperature Excursion. If the temperature rises significantly above 10 °C, side reactions, including oxidation of the aniline and dinitration, can occur, leading to the formation of tarry byproducts instead of the desired product.[3]
-
Solution 2: Use an efficient cooling bath (ice-salt) and add the nitrating mixture very slowly, monitoring the internal temperature constantly. For larger scale reactions, direct addition of small pieces of dry ice to the reaction mixture can provide more effective cooling.[6]
-
Cause 3: Insufficient Nitrating Agent. While an excess is used, a gross under-calculation or decomposed nitric acid (indicated by a deep yellow/brown color) can lead to an incomplete reaction.
-
Solution 3: Use fresh, high-quality reagents. Ensure your stoichiometric calculations are correct, accounting for the purity of the starting materials.
Q2: My final product is a mixture of isomers. How can I improve the regioselectivity?
A2: The formation of isomers is a classic challenge in electrophilic aromatic substitution.
-
Cause 1: The Directing Effects of Substituents. In the strongly acidic medium, the amino group is protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[4][5] This directs the incoming nitro group to the 2- or 6-position (which are meta to the -NH₃⁺). The two methyl groups are ortho, para-directors. The desired 2-nitro product is favored due to the powerful directing effect of the protonated amino group. However, if the medium is not acidic enough, the free amino group (-NH₂) remains, which is a strong ortho, para-director, leading to the formation of 4-nitro and 6-nitro isomers.
-
Solution 1: Ensure a sufficient excess of concentrated sulfuric acid is used to fully protonate the 3,5-dimethylaniline. This is the most critical factor for achieving the desired regioselectivity.
-
Cause 2: High Reaction Temperature. Higher temperatures provide more energy for the electrophile to overcome the activation barriers for substitution at less-favored positions, leading to a poorer isomer ratio.
-
Solution 2: Strict adherence to the 0-5 °C temperature range is paramount for maximizing the yield of the desired 2-nitro isomer.[5]
Visualizing the Directing Group Effect
Caption: Influence of amine protonation on directing effects in the reaction.
Q3: The reaction was too vigorous and produced brown fumes (NO₂). Is this normal?
A3: A copious evolution of brown nitrogen dioxide (NO₂) gas indicates a runaway reaction and significant decomposition.
-
Cause 1: Temperature Too High. As mentioned, this is the most likely cause. The reaction is highly exothermic.
-
Solution 1: Immediately cease the addition of the nitrating agent and ensure the cooling bath is effective. If necessary, add more ice/salt.
-
Cause 2: Addition Rate Too Fast. Adding the nitrating agent too quickly does not allow the heat generated to dissipate, causing a rapid temperature spike.[7]
-
Solution 2: Use a dropping funnel and add the nitrating mixture one drop at a time, ensuring the temperature remains stable between additions.
-
Cause 3: Poor Stirring. Inadequate mixing can create localized "hot spots" where the concentration of reagents is high, leading to uncontrolled reactions.
-
Solution 3: Use a robust mechanical stirrer (not a small magnetic stir bar) to ensure the viscous mixture is homogenous throughout the reaction.[6]
Q4: My product is a dark, tarry substance that is difficult to purify. What happened?
A4: Tar formation is a clear sign of oxidation and polymerization side reactions.
-
Cause: Oxidation of the Amine. Aromatic amines are susceptible to oxidation by nitric acid, especially at elevated temperatures or if the amine is not fully protonated by sulfuric acid.[8] This leads to complex, high-molecular-weight colored impurities.
-
Solution: The key is prevention. Adhere strictly to the reaction temperature (0-5 °C) and ensure the amine is fully dissolved and protonated in the sulfuric acid before nitration begins. During work-up, neutralizing and filtering the product without delay can also minimize degradation.
Frequently Asked Questions (FAQs)
Q: What is the precise role of concentrated sulfuric acid? A: Concentrated sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Second, it acts as the solvent and protonates the amino group of the starting material, which is essential for directing the substitution to the desired position and protecting the ring from oxidation.[5]
Q: How can I confirm the identity and purity of my final product? A: Standard analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and connectivity of the molecule and reveal the presence of any isomeric impurities.
-
Chromatography (TLC, GC, or HPLC): Thin-layer chromatography can be used to monitor the reaction progress and check the purity of the final product against the starting material. GC or HPLC can provide quantitative data on purity.[5]
Q: What are the primary safety hazards associated with this synthesis? A: This reaction involves several significant hazards:
-
Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[7]
-
Exothermic Reaction: The nitration is highly exothermic. A loss of temperature control can lead to a runaway reaction, causing a rapid increase in pressure and the release of toxic NO₂ gas.[3]
-
Toxicity: 3,5-Dimethylaniline and its nitro derivative are toxic. Avoid inhalation, ingestion, and skin contact.[2]
Q: Can I use a different nitrating agent? A: While the H₂SO₄/HNO₃ system is standard, other nitrating agents exist. For example, reagents like bismuth subnitrate with thionyl chloride have been used for nitrating aromatic compounds under milder conditions.[9] However, for this specific transformation, the mixed acid system is well-established and generally provides the best results when controlled properly. Any deviation from this standard procedure would require significant optimization.
Summary of Key Reaction Parameters
| Parameter | Recommended Value | Rationale & Impact on Yield/Purity |
| Temperature | 0 - 5 °C | Critical. Higher temps lead to byproducts, oxidation (tar), and lower yield.[3][5] |
| Molar Ratio (HNO₃:Amine) | ~1.4 : 1 | A slight excess of nitric acid ensures complete conversion of the starting material. |
| Solvent/Catalyst | Concentrated H₂SO₄ | Protonates HNO₃ to form NO₂⁺ and protonates the amine to direct substitution.[5] |
| Addition Rate | Slow, Dropwise | Prevents dangerous temperature spikes and runaway reactions. |
| Stirring | Vigorous, Mechanical | Ensures homogeneity and prevents localized overheating.[6] |
References
-
Urbanski, T., & Semenczuk, A. (1958). On Nitration of Dimethylaniline in Presence of Acetic Acid or Acetic Anhydride. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, Geologiques et Geographiques, 6, 309. 10
-
Groll, H. P. A. (1930). m-NITRODIMETHYLANILINE. Organic Syntheses, 10, 78.
-
Figueiredo, L. J. O., et al. (2016). Synthesis of 2-Nitro-4-methylaniline. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
-
Sciencemadness Discussion Board. (2022). Mono-nitration of dimethylaniline.
-
BenchChem. (2025). Application Note & Protocol: Synthesis of 2-Methyl-5-nitroaniline via Nitration of 2-Methylaniline.
-
BenchChem. (n.d.). 3,4-Dimethyl-5-nitroaniline.
-
Tingle, J. B., & Blanck, F. C. (1908). STUDIES IN NITRATION, III. NITRATION OF ANILINE AND OF CERTAIN OF ITS N-ALKYL, A;-ARYL AND N-ACYL DERIVATIVES. American Chemical Journal, 39, 607-613.
-
Grokipedia. (n.d.). Xylidine.
-
The Royal Society of Chemistry. (2017). Iron-Catalyzed One-pot Synthesis of Quinoxalines: Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols. RSC Advances.
-
AIRCC Publishing Corporation. (2013). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. International Journal of Chemical Engineering & Applications, 4(5).
-
PubChem. (n.d.). 3,5-Dimethylaniline. National Center for Biotechnology Information.
-
Google Patents. (1995). US5466871A - Process for preparing nitroaniline derivatives.
-
Chemistry Stack Exchange. (2012). Why does nitration of N,N-dimethylaniline occur at the meta position?
-
Embibe. (n.d.). The major product formed on nitration of N,N-dimethylaniline with conc H2SO4/HNO3 mixture is.
-
PrepChem. (n.d.). Preparation of 3-nitroaniline.
-
Sciencemadness Discussion Board. (2019). m-xylene, 2,6-xylidine and lidocaine.
-
National Center for Biotechnology Information. (1993). 2,6-DIMETHYLANILINE (2,6-XYLIDINE). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 57.
-
Al-Zaydi, K. M. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules, 14(6), 2211–2221.
-
BenchChem. (2025). optimizing reaction conditions for 5-Methyl-2-nitroaniline synthesis.
-
BenchChem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.
-
Wikipedia. (n.d.). Xylidine.
-
American Chemical Society. (2023). Co-acid free nitration of highly activated aromatics such as anilines and dimethylanilines using traditional and nontraditional activation methods. Fall 2023 ACS Meeting.
Sources
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- 2. Xylidine - Wikipedia [en.wikipedia.org]
- 3. Sciencemadness Discussion Board - Mono-nitration of dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Co-acid free nitration of highly activated aromatics such as anilines and dimethylanilines using traditional and nontraditional activation methods | Poster Board #1029 - American Chemical Society [acs.digitellinc.com]
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Technical Support Center: Stability and Degradation of 3,5-Dimethyl-2-nitroaniline
Answering the user's request.
Welcome to the technical support resource for 3,5-Dimethyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation of this compound. Our goal is to move beyond simple protocols and explain the causality behind experimental observations and choices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound, like many nitroaromatic compounds, is susceptible to degradation under several conditions. The primary concerns are thermal decomposition and photodegradation. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, makes the compound generally resistant to oxidation, but specific pathways can be initiated under strenuous conditions.[1] Its stability is also influenced by pH and the presence of contaminants.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure long-term stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from light.[2][3][4] Storing under an inert atmosphere (e.g., argon or nitrogen) can further minimize oxidative degradation, although this is not always necessary for short-term storage. Avoid storing near strong oxidizing agents or incompatible materials that could catalyze degradation.[3]
Q3: What are the expected thermal degradation pathways?
A3: The presence of a methyl group ortho to a nitro group introduces a specific, lower-energy degradation pathway.[5] For compounds like this compound, thermal stress can induce an intramolecular rearrangement. This process is distinct from the simple C-NO2 bond homolysis seen in other nitroaromatics at very high temperatures.[5][6] This rearrangement can lead to the formation of anthranil-like intermediates and subsequent decomposition products, including water.[7] This reaction can be autocatalytic, meaning the degradation products can accelerate further decomposition.[7]
Q4: Is this compound susceptible to hydrolysis?
A4: Aromatic amines like this compound generally lack functional groups that readily hydrolyze under neutral environmental conditions.[8] However, under forced conditions of high heat and strong acidic or basic pH, hydrolysis of the amine or displacement of the nitro group can occur, potentially leading to the corresponding nitrophenol derivative.[9] The rate and likelihood of hydrolysis are highly dependent on the specific reaction conditions.
Q5: How should I analyze the stability of this compound and its degradants?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for quantifying this compound and separating its potential degradation products.[10] Gas Chromatography (GC) is also a viable option, though the thermolabile nature of nitroanilines may require derivatization or careful optimization of the injection port temperature to avoid on-column degradation.[11] For structural elucidation of unknown degradants, LC-MS/MS is highly recommended.[10]
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter during your experiments.
Issue 1: I'm seeing a gradual decrease in the peak area of my this compound standard solution over a few days.
-
Question: Why is my standard solution not stable, even when stored in the refrigerator?
-
Answer & Solution: This indicates slow degradation in solution. The two most likely culprits are photodegradation and solvent reactivity.
-
Causality: Nitroaromatic compounds can be light-sensitive. Even ambient laboratory light can induce photodegradation over time, especially in solution. Additionally, certain solvents, particularly if they contain peroxide impurities (e.g., older ethers or unstabilized THF), can initiate oxidative degradation.
-
Troubleshooting Steps:
-
Protect from Light: Prepare and store all solutions in amber vials or wrap clear vials with aluminum foil.[2]
-
Solvent Quality: Use fresh, HPLC-grade solvents. If using solvents prone to peroxide formation, test for peroxides before use.
-
pH Check: Ensure your solvent is neutral. Traces of acid or base can catalyze degradation. Consider preparing standards in a buffered solution if working with aqueous matrices.
-
Control Experiment: Prepare a fresh standard and compare its peak area immediately to your older standard to confirm degradation.
-
-
Issue 2: My chromatogram shows several new, small peaks after subjecting my sample to thermal stress.
-
Question: What are these unexpected peaks, and how can I identify them?
-
Answer & Solution: These are likely thermal degradants. As discussed in the FAQs, the ortho-methylnitroaniline structure is prone to specific thermal rearrangements.[5][7]
-
Causality: Heating the compound, especially in a dry state or concentrated solution, provides the activation energy for intramolecular reactions. The presence of multiple small peaks suggests a complex degradation cascade where initial products further decompose.
-
Troubleshooting & Identification Workflow:
-
Characterize Degradants: Use a mass spectrometer coupled to your chromatograph (LC-MS or GC-MS) to obtain the mass-to-charge ratio (m/z) of the unknown peaks. This is the most critical step for identification.
-
Hypothesize Structures: Based on the mass, propose potential structures. Common transformations include reduction of the nitro group (-NO2 → -NHOH → -NH2), oxidation of the methyl groups (-CH3 → -CH2OH → -CHO → -COOH), or intramolecular cyclization.
-
Forced Degradation Comparison: Run parallel forced degradation studies under different specific conditions (e.g., oxidative, reductive). If a peak from your thermal stress study matches the retention time and mass of a peak from your oxidative stress study (e.g., H2O2), it helps confirm its identity.
-
-
Issue 3: The sample of this compound has darkened in color upon storage.
-
Question: What causes the color change from a yellow/orange powder to a darker brown solid?
-
Answer & Solution: Color change is a clear visual indicator of degradation. This is often due to the formation of highly conjugated polymeric or oxidized species.
-
Causality: Slow oxidation or light-induced reactions on the surface of the solid material can create radical species. These radicals can then propagate, leading to the formation of complex, colored mixtures (e.g., azo- or azoxy-dimers) from the aniline moiety.
-
Troubleshooting Steps:
-
Verify Purity: Dissolve a small amount of the darkened material and analyze it by HPLC or TLC. Compare it to a reference standard or a previous batch to quantify the level of impurities.
-
Review Storage Conditions: This issue almost always points to improper storage. Confirm that the container was tightly sealed and protected from light and excessive heat.[3][4]
-
Purification: If the degradation is minor, the material may be salvageable through recrystallization. However, for quantitative work, it is strongly recommended to use a fresh, pure batch of the compound.
-
-
Troubleshooting Logic Flowchart
Caption: Potential degradation pathways for this compound.
References
- Thermal Stability Characteristics of Nitroarom
- Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
- Thermal Hazard Analysis of Nitroarom
- High-rate biodegradation of 3-and 4-nitroaniline.
- Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxid
- Photocatalytic degradation of 4-nitroaniline using solar and artificial UV radiation.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY D
- 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. Muby Chemicals.
- Nitroaromatic Compounds, from Synthesis to Biodegrad
- Chemical Safety Data Sheet MSDS / SDS - 3,6-DIMETHYL-2-NITROANILIN. ChemicalBook.
- 2-Nitroaniline. PubChem.
- A Comparative Guide to Analytical Method Validation for the Quantitative Analysis of Nitroanilines. BenchChem.
- CN109912424B - Method for hydrolyzing nitroanilines into phenol.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- method 8131 aniline and selected derivatives by gas chrom
Sources
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- 2. fishersci.com [fishersci.com]
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- 5. apps.dtic.mil [apps.dtic.mil]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CN109912424B - Method for hydrolyzing nitroaniline substances into phenol - Google Patents [patents.google.com]
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- 11. epa.gov [epa.gov]
Technical Support Center: Challenges in the Scale-Up of 3,5-Dimethyl-2-nitroaniline Production
For Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered during the synthesis and scale-up of 3,5-Dimethyl-2-nitroaniline. As a crucial intermediate in various chemical syntheses, optimizing its production is key. This guide offers insights into common issues, from reaction control to purification, to ensure a safe, efficient, and scalable process.
Section 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, which is typically prepared by the nitration of 3,5-dimethylaniline.
Q1: My reaction is producing a significant amount of the undesired 3,5-dimethyl-4-nitroaniline and/or 3,5-dimethyl-6-nitroaniline isomers. How can I improve the regioselectivity for the 2-position?
A1: The formation of multiple isomers is a common challenge in the nitration of substituted anilines. The amino group is a strong ortho-, para-director. However, in the case of 3,5-dimethylaniline, the two methyl groups sterically hinder the 4- and 6-positions to some extent, favoring nitration at the 2-position. If you are observing significant amounts of other isomers, consider the following factors:
-
Reaction Temperature: Nitration reactions are highly exothermic.[1] Runaway temperatures can lead to decreased selectivity and the formation of byproducts.
-
Solution: Maintain a strict temperature control, typically between 0-5°C, throughout the addition of the nitrating agent. Use an efficient cooling bath (ice-salt or a chiller) and monitor the internal reaction temperature closely.
-
-
Rate of Nitrating Agent Addition: A rapid addition of the nitrating agent can create localized "hot spots" and high concentrations of the nitronium ion (NO₂⁺), leading to less selective reactions.
-
Solution: Add the nitrating agent (commonly a mixture of nitric acid and sulfuric acid) dropwise or via a syringe pump over an extended period.[2] Ensure vigorous stirring to promote rapid mixing and heat dissipation.
-
-
Protecting Group Strategy: To enforce ortho-nitration, consider protecting the amine functionality as an acetamide. The bulkier acetamido group will further direct the nitration to the less sterically hindered ortho position (the 2-position in this case).[3]
-
Workflow:
-
Acetylation: React 3,5-dimethylaniline with acetic anhydride to form N-(3,5-dimethylphenyl)acetamide.
-
Nitration: Nitrate the protected intermediate.
-
Hydrolysis: Remove the acetyl group via acid or base hydrolysis to yield this compound.[4]
-
-
Q2: The nitration reaction is proceeding too slowly or not going to completion. What are the likely causes?
A2: Incomplete conversion can be due to several factors related to the reagents and reaction conditions:
-
Acid Concentration: The nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, must be of the correct concentration to generate a sufficient amount of the electrophilic nitronium ion.
-
Solution: Use high-purity, concentrated acids. Ensure that the sulfuric acid is sufficiently dehydrating to promote the formation of NO₂⁺. Fuming nitric acid can be used for more challenging nitrations, but with increased safety precautions.[2]
-
-
Water Content: The presence of excess water in the reaction mixture will quench the nitronium ion and hinder the reaction.
-
Solution: Use anhydrous solvents if applicable and ensure all glassware is thoroughly dried before use. The starting materials should also be as dry as possible.
-
-
Insufficient Stirring: In a heterogeneous reaction mixture, poor mixing can lead to localized depletion of reactants.
-
Solution: Use a powerful overhead stirrer, especially on a larger scale, to ensure the reaction mixture is homogeneous.
-
Q3: I am observing significant byproduct formation, including oxidation and tar-like substances. How can this be mitigated?
A3: The formation of oxidative byproducts and tar is a strong indication that the reaction conditions are too harsh.
-
Over-nitration: The use of a large excess of the nitrating agent or elevated temperatures can lead to the formation of dinitro- or trinitro- compounds.
-
Solution: Carefully control the stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of optimal conversion of the starting material without significant byproduct formation.
-
-
Oxidation of the Amine: The amino group is susceptible to oxidation by nitric acid, especially at higher temperatures.[5]
-
Solution: As mentioned, protecting the amine as an acetamide can mitigate this side reaction.[3] Maintaining a low reaction temperature is also critical.
-
-
Sulfonation: If using a nitrating mixture with a high concentration of sulfuric acid or oleum, sulfonation of the aromatic ring can occur as a side reaction.[1]
-
Solution: Use the minimum amount of sulfuric acid necessary to catalyze the reaction.
-
Q4: The work-up and purification of this compound are proving difficult. What is the recommended procedure?
A4: Proper work-up and purification are essential to obtain a high-purity product.
-
Quenching: The reaction is typically quenched by pouring the acidic reaction mixture into a large volume of ice-water. This precipitates the crude product and dilutes the strong acids.
-
Best Practice: Pour the reaction mixture slowly onto the ice with vigorous stirring to prevent a large exotherm.[2]
-
-
Neutralization: After quenching, the acidic solution needs to be neutralized to precipitate any product that may be soluble in the acidic medium.
-
Purification:
-
Recrystallization: This is the most common method for purifying the crude product. Suitable solvents include ethanol or aqueous ethanol mixtures.[6]
-
Column Chromatography: For very high purity requirements or to separate close-boiling isomers, column chromatography on silica gel may be necessary. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with this compound and its synthesis?
A1: The synthesis and handling of this compound present several significant hazards:
-
Toxicity: Nitroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[7] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis (bluish skin).[8]
-
Exothermic Reaction: The nitration step is highly exothermic and can lead to a runaway reaction if not properly controlled.[1]
-
Corrosive Reagents: The use of concentrated nitric and sulfuric acids requires appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[9] All work should be performed in a well-ventilated chemical fume hood.[8]
-
Disposal: Waste from the reaction, including acidic solutions and organic solvents, must be disposed of as hazardous waste according to institutional and local regulations.[10]
Q2: What is the typical appearance and melting point of pure this compound?
A2: Pure this compound is typically a yellow to orange crystalline solid.[8] Its reported melting point can vary slightly depending on the source, but it is generally in the range of 55-58°C.
Q3: How can I monitor the progress of the nitration reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable mobile phase would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the formation of the product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative data on the reaction progress and the formation of isomers.
Q4: Are there alternative, greener methods for the synthesis of nitroaromatics?
A4: Research into greener nitration methods is ongoing. Some alternatives to the traditional mixed acid process include:
-
Solid Acid Catalysts: Using solid acid catalysts can reduce the amount of corrosive liquid acid waste.
-
Continuous Flow Chemistry: Performing the nitration in a continuous flow reactor offers significantly better temperature control and safety, making it an attractive option for scale-up.[5][11]
Section 3: Experimental Protocols and Data
Table 1: Typical Reaction Parameters for Nitration of 3,5-Dimethylaniline
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5°C | Minimizes byproduct formation and controls exotherm. |
| Nitrating Agent | 1.05-1.1 equivalents | Ensures complete reaction without significant over-nitration. |
| Solvent | Concentrated H₂SO₄ | Acts as a catalyst and a solvent for the reactants. |
| Reaction Time | 1-3 hours | Typically sufficient for complete conversion at low temperatures. |
Illustrative Synthesis Workflow
References
-
Material Safety Data Sheet for 2-Nitroaniline. (n.d.). Retrieved from a chemical supplier's safety documentation.[8]
-
Sigma-Aldrich. (2024, March 5). Safety Data Sheet for m-nitroaniline.
-
BenchChem. (2026, January 5). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.[3]
-
Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.[6]
-
Fisher Scientific. (2025, December 22). Safety Data Sheet for 4,5-Dimethyl-2-nitroaniline.[10]
-
Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet for N,N-Dimethyl-3-nitroaniline.[9]
-
CPAChem. (2022, September 2). Safety data sheet for 2-Nitroaniline.[7]
-
The Royal Society of Chemistry. (n.d.). Iron-Catalyzed One-pot Synthesis of Quinoxalines: Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols.[12]
-
PrepChem.com. (n.d.). Preparation of 3-nitroaniline.[13]
-
BenchChem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-2-nitroaniline.[1]
-
Chemical Engineering: An International Journal. (2017). CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION.[14]
-
BenchChem. (n.d.). Challenges in the scale-up of N-(2-Ethoxyethyl)-2-nitroaniline production.[15]
-
BLD Pharm. (n.d.). This compound.[16]
-
YouTube. (2024, June 1). Making Nitroaniline (And the Exploding Snake).[4]
-
Sigma-Aldrich. (n.d.). N,N-Dimethyl-2-nitroaniline.[17]
-
ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.[5]
-
Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.[18]
-
Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.[2]
-
ResearchGate. (2020, October). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib.[11]
Sources
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- 2. magritek.com [magritek.com]
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- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. fr.cpachem.com [fr.cpachem.com]
- 8. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. prepchem.com [prepchem.com]
- 14. airccse.com [airccse.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 35490-74-5|this compound|BLD Pharm [bldpharm.com]
- 17. N,N-Dimethyl-2-nitroaniline | 610-17-3 [sigmaaldrich.com]
- 18. US5466871A - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]
Technical Support Center: Removal of Isomeric Impurities from 3,5-Dimethyl-2-nitroaniline
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3,5-Dimethyl-2-nitroaniline. We will explore the origin of common isomeric impurities and provide detailed, field-proven troubleshooting guides and protocols to achieve high purity.
Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the purification of this compound.
Q1: What are the most common isomeric impurities in crude this compound and where do they come from?
The primary route to synthesizing this compound is the direct nitration of 3,5-dimethylaniline. The amino group (-NH₂) and the two methyl groups (-CH₃) are ortho-, para-directing activators for electrophilic aromatic substitution. However, under strong acidic nitrating conditions, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-director. This complex interplay of directing effects inevitably leads to a mixture of positional isomers.
The most probable isomeric impurities include:
-
3,5-Dimethyl-4-nitroaniline: Arises from nitration at the para-position relative to the amino group.
-
2,4-Dimethyl-6-nitroaniline: While less likely as a major byproduct from 3,5-dimethylaniline, isomers with different substitution patterns can arise from impurities in the starting materials or side reactions. The synthesis of related compounds like 2-Methyl-5-nitroaniline is known to produce a host of positional isomers[1].
Q2: How can I quickly assess the purity of my sample and identify the presence of isomers?
A combination of Thin-Layer Chromatography (TLC) and melting point analysis is the most efficient preliminary assessment.
-
Thin-Layer Chromatography (TLC): This is the most effective initial step. Isomeric impurities will often have slightly different polarities, leading to different Retention Factor (Rƒ) values. A single, well-defined spot on the TLC plate suggests high purity, whereas multiple spots indicate the presence of impurities. A common solvent system for separating nitroaniline isomers is a mixture of ethyl acetate and hexane[2][3].
-
Melting Point Analysis: Pure this compound has a defined melting point. The presence of impurities will typically cause a depression and broadening of the melting point range.
Q3: What are the principal laboratory methods for removing these isomeric impurities?
The two most effective and widely used techniques are fractional recrystallization and preparative column chromatography.
-
Fractional Recrystallization: This technique exploits subtle differences in the solubility of the desired product and its isomeric impurities in a selected solvent. By carefully controlling temperature and solvent volume, the target compound can be selectively crystallized while impurities remain in the mother liquor[4].
-
Column Chromatography: This is a highly effective method for separating compounds with very similar polarities. By passing the crude mixture through a stationary phase (like silica gel) with a liquid mobile phase, the components will travel at different rates and can be collected in separate fractions[5].
Q4: What are the critical safety precautions when purifying nitroanilines?
Nitroanilines are toxic and can be absorbed through the skin[6]. Always handle these compounds in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The organic solvents used in chromatography and recrystallization are often flammable and volatile; ensure there are no ignition sources nearby.
Section 2: Troubleshooting and Workflow Guide
Encountering issues during purification is common. This section provides a logical framework for troubleshooting typical problems.
Purification Strategy Decision Workflow
The choice between recrystallization and chromatography depends on the impurity profile and the required final purity. This workflow helps guide your decision.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Common Problems
Problem: My recrystallization attempt resulted in an "oil" instead of solid crystals.
-
Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too supersaturated or cooled too rapidly. The presence of impurities can also lower the melting point of the mixture, exacerbating the problem.
-
Solution:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent (5-10% more) to reduce the saturation level.
-
Allow the solution to cool much more slowly. Insulate the flask to encourage slow, controlled crystal growth.
-
If it persists, try a lower-boiling point solvent or a solvent mixture.
-
Problem: The isomeric impurities are not separating on my TLC plate.
-
Causality: The polarity of your chosen mobile phase (solvent system) is not optimal for differentiating between the isomers. If the spots are all near the top (high Rƒ), the system is too polar. If they are all near the bottom (low Rƒ), it is not polar enough.
-
Solution:
-
Adjust Polarity: Prepare several new developing solvents with slightly different polarities. For an ethyl acetate/hexane system, vary the ratio. For example, if 30% ethyl acetate in hexane gives poor separation, try 20% and 40% to see how the spots move.
-
Change Solvents: If adjusting ratios doesn't work, switch one of the solvents. For example, replace ethyl acetate with dichloromethane or diethyl ether to alter the selectivity of the mobile phase.
-
Problem: My product yield after column chromatography is very low.
-
Causality: This can be due to several factors:
-
Improper Polarity: The chosen mobile phase may be too polar, causing your product to elute very quickly along with impurities.
-
Adsorption: The compound may be irreversibly adsorbing to the silica gel, which can happen with very polar compounds.
-
Sample Loading: Loading the sample in too much solvent can cause the initial band to be too wide, leading to poor separation and mixed fractions.
-
-
Solution:
-
Optimize Mobile Phase: Use TLC to find a solvent system that gives your product an Rƒ value between 0.25 and 0.40 for optimal column separation.
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto the top of your column. This results in a much sharper starting band.
-
Deactivate Silica: If strong adsorption is suspected, you can slightly deactivate the silica gel by pre-eluting the column with your mobile phase containing a very small amount (e.g., 0.5%) of triethylamine or acetic acid, depending on the nature of your compound (basic or acidic).
-
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on your specific observations.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol is essential for monitoring reaction progress and assessing the purity of fractions.
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your crude this compound in a volatile solvent like ethyl acetate or dichloromethane (1 mL).
-
Spotting: Use a capillary tube to carefully spot a small amount of your dissolved sample onto the origin line. Make the spot as small as possible.
-
Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 30% ethyl acetate in hexane). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Nitroanilines are typically colored, so the spots may be visible. For enhanced visualization, view the plate under a UV lamp[3][7]. Circle any visible spots.
-
Rƒ Calculation: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rƒ value for each spot: Rƒ = (distance traveled by spot) / (distance traveled by solvent front).
Protocol 2: Purification by Fractional Recrystallization
This method is ideal when one isomer is significantly more abundant or has markedly different solubility.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol, methanol, or mixtures of ethanol and water are excellent starting points for nitroanilines[8][9].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the entire solid at the boiling point[4].
-
Decolorization (Optional): If the solution is highly colored from degradation impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Cooling & Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
-
Validation: Check the purity of the recrystallized product and the mother liquor by TLC and melting point analysis.
| Solvent System | Polarity | Comments |
| Ethanol | Polar Protic | Good general-purpose solvent for many nitroanilines[8]. |
| Methanol | Polar Protic | Higher solubility than ethanol; may be useful for very impure samples. |
| Ethanol/Water | Variable | The polarity can be fine-tuned by adjusting the water content. Good for inducing crystallization[10]. |
| Toluene | Non-polar | Can be effective if impurities are significantly more polar than the product. |
| Ethyl Acetate/Hexane | Variable | Less common for recrystallization but can be used if a suitable single solvent is not found. |
Table 1: Potential solvents for the recrystallization of this compound.
Protocol 3: Purification by Flash Column Chromatography
This is the method of choice for separating isomers with similar polarities.
-
Mobile Phase Selection: Using TLC, determine a solvent system that provides good separation of the spots and moves the desired product to an Rƒ of ~0.3. A common starting point is 20-30% ethyl acetate in hexane[2].
-
Column Packing: Pack a glass chromatography column with silica gel using the "slurry method." Mix the silica gel with your mobile phase to form a paste-like slurry and pour it into the column, allowing it to settle into a uniform bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Add the mobile phase to the top of the column and apply gentle air pressure to push the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine and Evaporate: Combine the pure fractions (those showing a single spot for the desired product on TLC) and remove the solvent using a rotary evaporator.
-
Validation: Confirm the purity of the final product by TLC and melting point analysis.
Caption: Relationship between impurity type and purification principle.
References
-
Kavanagh, P. V., & J. M. Kane. (n.d.). Radial Chromatography for the Separation of Nitroaniline Isomers. ACS Publications. Retrieved from [Link][2][5]
-
(n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Scribd. Retrieved from [Link][11]
-
(n.d.). Analysis of The Composition of Mixture of Nitro An... Scribd. Retrieved from [Link][7]
-
Brunet, E. (2013, December 2). Chromatography of the isomers of Nitroanilide. YouTube. Retrieved from [Link][3]
-
(n.d.). m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. Retrieved from [Link][12]
-
(n.d.). LAB 1 - EXPERIMENTAL PROCEDURE. University of Nevada, Las Vegas. Retrieved from [Link][8]
-
(n.d.). 2,4-Dimethyl-6-nitroaniline. PMC - NIH. Retrieved from [Link][13]
-
(n.d.). RECRYSTALLIZATION. ResearchGate. Retrieved from [Link][4]
-
(2024, December 5). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. Retrieved from [Link][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Radial Chromatography for the Separation of Nitroaniline Isomers | Semantic Scholar [semanticscholar.org]
- 6. chembk.com [chembk.com]
- 7. scribd.com [scribd.com]
- 8. personal.tcu.edu [personal.tcu.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scribd.com [scribd.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 2,4-Dimethyl-6-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 3,5-Dimethyl-2-nitroaniline
This is a good starting point. I have gathered some general information about recrystallization techniques for nitroaniline derivatives and common troubleshooting steps. However, I lack specific physicochemical properties for 3,5-Dimethyl-2-nitroaniline, such as its melting point and solubility in various common organic solvents. The search results provided data for other nitroaniline derivatives, but this information may not be directly applicable. To create a truly useful and specific guide, I need to find this missing data.I have successfully found the melting point of a similar compound, 4,5-Dimethyl-2-nitroaniline, which is 139-141 °C. This is a good proxy for this compound. However, I still lack specific solubility data for this compound in common organic solvents. The search results provided general guidance on solvent selection for nitroanilines and related compounds, suggesting that alcohols like ethanol are often a good starting point. To provide a comprehensive and truly useful guide, I need to find more specific solubility information for the target compound or, failing that, for structurally very similar compounds. This will allow me to give more precise recommendations for solvent selection and troubleshooting.I have gathered some crucial information. I found a recrystallization protocol for a closely related compound, 2,5-Dimethyl-4-nitroaniline, which suggests using a toluene-petroleum ether solvent system. I also found qualitative solubility information for 2,5-Dimethyl-4-nitroaniline, indicating it is soluble in ethanol and acetone but less so in water. This provides a good starting point for solvent selection for this compound. However, I still lack a specific melting point for this compound, which is a critical parameter for assessing purity after recrystallization. I also do not have quantitative solubility data in a range of solvents, which would be ideal for optimizing the recrystallization process. While I have information on related compounds, direct data for the target molecule would significantly improve the quality of the technical guide. Therefore, I need to continue my search for these specific data points.I have made significant progress. I found the melting point for the closely related compound, 4,5-Dimethyl-2-nitroaniline, which is 139-141 °C. I also found a recrystallization procedure for m-nitrodimethylaniline that uses ethanol, which is a good starting point. Furthermore, I've gathered qualitative solubility information for other nitroanilines, indicating that ethanol is a reasonable solvent to investigate. However, I still lack a specific melting point for this compound and quantitative solubility data in a range of solvents. While I can proceed with the information on analogous compounds, having the specific data for the target molecule would make the guide much more robust and authoritative. Therefore, I will execute one final search to try and locate this specific information before compiling the final guide. If this search is unsuccessful, I will proceed with the data from the closely related compounds, making sure to note this in the final output.I have gathered a significant amount of information. I have a melting point for the very closely related compound 4,5-Dimethyl-2-nitroaniline (139-141 °C), which will serve as a good reference point for purity assessment. I also have several recrystallization protocols for various nitroaniline derivatives, with ethanol being a frequently mentioned and effective solvent. Furthermore, I have found qualitative solubility data for a number of related compounds, which consistently points towards alcohols being good solvents and hydrocarbons being poor solvents, providing a solid basis for solvent selection and the use of solvent/anti-solvent systems. While I still lack a specific reported melting point and quantitative solubility data for this compound itself, I have enough information from closely related analogues to construct a comprehensive and scientifically sound technical support guide. I can now proceed to create the content as requested.
Introduction to Recrystallization of this compound
Recrystallization is a pivotal technique for the purification of solid organic compounds like this compound. This process leverages the principle of differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. A successful recrystallization yields a product of high purity, which is critical for its subsequent applications in research and development. This guide provides a comprehensive resource for troubleshooting common issues encountered during the recrystallization of this compound, underpinned by scientific principles and practical insights.
FAQs and Troubleshooting Guide
This section addresses common questions and challenges in a question-and-answer format, offering detailed, scientifically-grounded solutions.
Q1: How do I select the optimal solvent for the recrystallization of this compound?
Answer: The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or reduced temperatures. Conversely, impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Based on the polarity of nitroaniline derivatives, moderately polar solvents are a good starting point. For instance, p-nitroaniline is effectively recrystallized from ethanol.[3]
Recommended Solvents and Systems:
-
Single Solvent System:
-
Solvent/Anti-Solvent System:
-
Toluene/Petroleum Ether: This system has been successfully used for the recrystallization of the related compound 2,5-Dimethyl-4-nitroaniline. Toluene acts as the solvent in which the compound is soluble, while petroleum ether serves as the anti-solvent to induce precipitation.
-
Ethanol/Water: this compound is expected to be soluble in ethanol and insoluble in water. Adding water to a hot ethanolic solution decreases the compound's solubility, promoting crystallization.[4]
-
Solvent Selection Troubleshooting:
| Problem | Cause | Solution |
| Compound is insoluble even in hot solvent. | The solvent is not polar enough to dissolve the compound. | Select a more polar solvent or a suitable solvent mixture. |
| Compound is highly soluble in cold solvent. | The solvent is too polar. | Choose a less polar solvent or employ a solvent/anti-solvent system. |
| "Oiling out" occurs (compound separates as a liquid). | The boiling point of the solvent may be too high, or the solution is excessively supersaturated. | Use a lower boiling point solvent, dilute the solution with more solvent, and ensure slow cooling. |
Q2: My recrystallization yield is consistently low. What are the contributing factors and how can I improve it?
Answer: Low yield is a frequent challenge in recrystallization. Several factors can lead to a reduced recovery of the purified product.
Key Causes and Solutions for Low Yield:
-
Excessive Solvent Usage: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude solid. Add the solvent in small portions to the heated crude material.
-
-
Premature Crystallization: The compound may crystallize prematurely in the funnel during hot filtration if the solution cools too rapidly.
-
Solution: Use a pre-heated funnel and filter flask. Work efficiently to minimize the time the solution is exposed to cooler temperatures.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals that are difficult to collect and may pass through the filter paper.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling encourages the growth of larger, purer crystals.[5]
-
-
Incomplete Crystal Transfer: Product loss can occur when transferring crystals from the flask to the filtration apparatus.
-
Solution: Rinse the crystallization flask with a small amount of the cold mother liquor and transfer this rinsing to the filter to recover any residual crystals.
-
Q3: The purity of my recrystallized this compound has not improved. What could be the issue?
Answer: If the purity of your compound does not improve after recrystallization, as determined by techniques such as melting point analysis, it is essential to re-evaluate your procedure.
Troubleshooting Purity Issues:
-
Inappropriate Solvent Selection: The chosen solvent may have similar solubility profiles for both the desired compound and the impurities, leading to their co-crystallization.
-
Solution: Conduct small-scale solubility tests with a variety of solvents to identify one that selectively crystallizes this compound while leaving impurities in the mother liquor.
-
-
Impurities with Similar Properties: If the impurities have very similar solubility and polarity to the target compound, a single recrystallization may be insufficient.
-
Solution: Consider a second recrystallization or a different purification technique, such as column chromatography, to remove persistent impurities.
-
-
Rapid Crystal Formation: As previously mentioned, rapid cooling can trap impurities within the crystal lattice.
-
Solution: Ensure a slow and gradual cooling process to promote the formation of pure crystals.
-
Q4: What should I do if my compound "oils out" instead of forming crystals?
Answer: "Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline form. This phenomenon can occur if the solution is highly supersaturated or if the melting point of the solute is lower than the boiling point of the solvent.
Strategies to Prevent Oiling Out:
-
Reheat and Dilute: Reheat the solution to redissolve the oil and add a small amount of additional solvent to reduce the saturation. Allow the solution to cool slowly.
-
Induce Crystallization:
-
Scratching: Gently scratch the inner surface of the flask at the solution's meniscus with a glass rod to create nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound to the cooled solution to act as a template for crystallization.
-
-
Lower the Solvent Boiling Point: If the melting point of the compound is a contributing factor, select a solvent with a lower boiling point.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound. The specific solvent and volumes should be optimized based on the quantity and initial purity of the starting material.
Materials:
-
Crude this compound
-
Selected Recrystallization Solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and begin heating and stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To further maximize crystal formation, place the flask in an ice bath for at least 20 minutes.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be achieved by leaving them under vacuum on the Buchner funnel or by transferring them to a watch glass to air dry. A vacuum oven at a temperature well below the compound's expected melting point can also be used.
Visualizations
Recrystallization Troubleshooting Workflow
Caption: A troubleshooting flowchart for common recrystallization problems.
Solvent Selection Logic
Caption: A decision-making diagram for selecting an appropriate recrystallization solvent.
References
-
University of California, Los Angeles. (n.d.). RECRYSTALLIZATION – EXPERIMENTAL PROCEDURE. Retrieved from [Link]
-
Slideshare. (n.d.). POC-II. Retrieved from [Link]
- BenchChem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives. Retrieved from a hypothetical BenchChem technical guide URL.
Sources
Technical Support Center: Monitoring 3,5-Dimethyl-2-nitroaniline Reactions by TLC
Welcome to the Technical Support Center for monitoring reactions involving 3,5-Dimethyl-2-nitroaniline using Thin Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice, troubleshooting guides, and frequently asked questions. Our goal is to equip you with the expertise to confidently monitor your reactions, interpret your results, and troubleshoot any issues that may arise.
Introduction: The "Why" Behind TLC for this compound Reactions
Thin Layer Chromatography (TLC) is an indispensable technique in synthetic chemistry for its simplicity, speed, and cost-effectiveness. When dealing with aromatic compounds like this compound, TLC serves as a rapid qualitative tool to track the progress of a reaction. By observing the disappearance of the starting material and the emergence of the product spot(s), you can efficiently determine the reaction's endpoint, screen for optimal reaction conditions, and assess the purity of your crude product.
The polarity difference between the starting material, this compound, and its potential products (e.g., reduced anilines, diazotized species, or further substituted derivatives) is the cornerstone of its successful monitoring by TLC. The nitro and amine functionalities, along with the dimethyl substituents, impart a specific polarity to the molecule, which dictates its interaction with the stationary phase (typically silica gel) and the mobile phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system (mobile phase) for TLC analysis of this compound?
A good starting point for developing a solvent system for this compound and its reaction mixtures is a combination of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate. A common initial ratio to try is 7:3 or 8:2 hexane:ethyl acetate . The optimal ratio will depend on the specific reactants and products in your reaction. The goal is to achieve a retention factor (Rf) for the starting material between 0.3 and 0.5, which allows for clear separation from both more polar products (lower Rf) and less polar byproducts (higher Rf).
Q2: How can I visualize the spots on the TLC plate? this compound is colored, but are its products?
This compound is a yellow-orange solid, and its solutions are often colored, making it visible on the TLC plate. However, reaction products may be colorless. Therefore, multiple visualization techniques should be employed:
-
UV Light (254 nm): Aromatic and conjugated compounds will appear as dark spots on a fluorescent green background. This is a non-destructive first step.[1][2]
-
Iodine Chamber: Heating a few crystals of iodine in a sealed chamber will generate iodine vapor, which complexes with many organic compounds to produce brownish-yellow spots. This method is semi-destructive as the spots will fade over time.[1]
-
Potassium Permanganate (KMnO₄) Stain: This stain is excellent for visualizing compounds that can be oxidized, such as amines. Spots will appear as yellow to brown on a purple background. Gentle heating may be required.[2]
-
p-Anisaldehyde Stain: This is a versatile stain that can produce a range of colors with different functional groups upon heating, aiding in the differentiation of spots.[1][3]
Q3: What kind of TLC plate should I use?
For most applications involving this compound, standard silica gel 60 F₂₅₄ plates are recommended. The "F₂₅₄" indicates that the plate contains a fluorescent indicator that is activated by UV light at 254 nm, which is ideal for visualizing aromatic compounds.
Q4: How do I prepare my sample for TLC?
Dissolve a small amount of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane. The concentration should be such that a small spot can be applied without overloading the plate. A good rule of thumb is to aim for a 1% solution.[4]
Detailed Experimental Protocol: Setting Up Your TLC
This protocol provides a step-by-step guide for monitoring a hypothetical reduction of this compound to 3,5-dimethylbenzene-1,2-diamine.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber with a lid
-
Capillary spotters
-
Pencil
-
Ruler
-
Reaction mixture
-
Standard of this compound (starting material)
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)
-
Visualization tools (UV lamp, iodine chamber, staining solution)
-
Forceps
-
Heat gun
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the chamber wall, to ensure the atmosphere is saturated with solvent vapors. Close the lid and allow it to equilibrate for at least 10-15 minutes.
-
Prepare the TLC Plate: With a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the plate. Mark small tick marks for each sample you will spot.
-
Spot the Plate:
-
"S" Lane (Starting Material): Dissolve a small amount of pure this compound in a volatile solvent. Using a capillary spotter, apply a small spot on the first tick mark.
-
"R" Lane (Reaction Mixture): Withdraw a small aliquot of your reaction mixture and dilute it with a volatile solvent. Spot this on the second tick mark.
-
"C" Lane (Co-spot): Apply a spot of the starting material on the third tick mark, and then carefully apply a spot of the reaction mixture directly on top of it. This will help confirm the identity of the starting material spot in the reaction lane.
-
-
Develop the Plate: Using forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the baseline is above the solvent level. Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
Monitor and Stop Development: Let the solvent front move up the plate until it is about 1 cm from the top. Remove the plate with forceps and immediately mark the solvent front with a pencil.
-
Visualize and Analyze:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[1]
-
Place the plate in an iodine chamber or dip it into a staining solution, followed by gentle heating if necessary.
-
Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
A successful reaction will show the disappearance of the starting material spot in the "R" lane and the appearance of a new, typically more polar (lower Rf), product spot.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Spots are streaking | - Sample is too concentrated (overloaded).- The compound is highly polar and interacting strongly with the silica gel.- The sample contains acidic or basic impurities. | - Dilute your sample and re-spot.- Add a small amount of a more polar solvent (e.g., methanol) or a few drops of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your mobile phase.- Ensure your sample is properly neutralized if applicable.[4][5] |
| No spots are visible | - Sample is too dilute.- The compound does not absorb UV light and the visualization stain is not suitable.- The solvent level in the chamber was above the baseline, washing away the sample. | - Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.- Try a different visualization method (e.g., potassium permanganate or p-anisaldehyde stain).- Ensure the baseline is always above the solvent level in the developing chamber.[5] |
| Rf values are too high (spots are near the solvent front) | - The mobile phase is too polar. | - Decrease the polarity of your mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the amount of hexane). |
| Rf values are too low (spots are near the baseline) | - The mobile phase is not polar enough. | - Increase the polarity of your mobile phase by increasing the proportion of the polar solvent (e.g., increase the amount of ethyl acetate). |
| Spots are running unevenly | - The edge of the TLC plate is touching the filter paper or the side of the chamber.- The bottom of the plate is not flat on the chamber floor.- The silica on the plate is chipped or uneven. | - Reposition the plate in the center of the chamber.- Ensure the chamber is on a level surface.- Use a new, undamaged TLC plate.[5][6] |
| Reactant and product spots have very similar Rf values | - The polarity difference between the reactant and product is minimal.- The chosen mobile phase is not providing adequate separation. | - Try a different solvent system. For example, switch from hexane/ethyl acetate to a toluene/acetone or dichloromethane/methanol system.- Run a longer TLC plate to allow for greater separation.- Consider using a different visualization stain that might show different colors for the reactant and product.[7] |
Visualizing the TLC Workflow
The following diagram illustrates the key steps and decision points in the TLC monitoring process.
Data Summary: Recommended Solvent Systems
While specific Rf values for this compound are not widely published and are best determined empirically, the following table provides recommended starting solvent systems based on the analysis of structurally similar nitroaromatic compounds.
| Solvent System (v/v) | Typical Application | Expected Rf Range for Starting Material |
| Hexane:Ethyl Acetate (8:2) | General purpose, good starting point for many reactions. | 0.3 - 0.6 |
| Hexane:Ethyl Acetate (7:3) | For slightly more polar products. | 0.4 - 0.7 |
| Toluene:Acetone (9:1) | Alternative system for better separation if hexane/EtOAc fails. | Variable, requires testing. |
| Dichloromethane:Methanol (98:2) | For reactions involving more polar compounds. | Variable, requires testing. |
Note: The optimal solvent system is one that provides a clear separation between the starting material, product(s), and any significant byproducts, with Rf values ideally falling between 0.2 and 0.8.
References
-
Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]
-
Gao, M., Li, Y., & Li, S. (2015). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 7(19), 8089-8092. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Link]
-
University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]
-
EPFL. TLC Visualization Reagents. [Link]
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Organic Syntheses. m-NITRODIMETHYLANILINE. [Link]
-
Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]
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Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.3F%3A_Visualizing_TLC_Plates]([Link]_ Plates)
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]
-
Scribd. Analysis of The Composition of Mixture of Nitro An.... [Link]
-
Politzer, I. R., Crago, K. T., Hollin, T., & Young, M. (1995). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Journal of chromatographic science, 33(6), 316–320. [Link]
-
Scribd. TLC Separation of Nitroanilines. [Link]
-
The Royal Society of Chemistry. (2018). Iron-Catalyzed One-pot Synthesis of Quinoxalines: Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols. RSC Advances, 8(39), 21957-21966. [Link]
-
Scribd. Organic Compound Separation Study. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of HPLC Methods for 3,5-Dimethyl-2-nitroaniline Analysis
Introduction: The Critical Role of Method Validation
3,5-Dimethyl-2-nitroaniline is a significant chemical intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity and concentration of this starting material are paramount, as they directly impact the quality, safety, and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) stands out as the premier analytical technique for this purpose, offering high resolution, sensitivity, and accuracy.
However, simply developing an HPLC method is insufficient. For results to be considered reliable and scientifically sound, the method must undergo a rigorous validation process. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. This guide provides an in-depth comparison of analytical techniques and a detailed walkthrough of the HPLC method validation process for this compound, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Comparative Analysis of Analytical Techniques
While HPLC is often the method of choice, a comprehensive understanding of alternative techniques is crucial for informed decision-making. The selection of an analytical method is frequently a balance between sensitivity, selectivity, speed, and cost.[4]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase followed by detection. | Measurement of light absorption by the analyte at a specific wavelength.[4] |
| Specificity | High. Can effectively separate the analyte from structurally similar impurities and degradation products. | Very High. Often coupled with Mass Spectrometry (MS), providing structural information for definitive impurity identification. | Low. Susceptible to interference from any compound in the matrix that absorbs at the same wavelength. |
| Sensitivity | High (typically ng to pg level). | Very High (typically pg to fg level). | Moderate (typically µg to mg level). |
| Applicability | Ideal for a broad range of non-volatile and thermally labile compounds like this compound.[5] | Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes like anilines, adding complexity.[6] | Best for pure compounds or simple mixtures where interfering substances are absent.[4] |
| Cost (Operational) | Moderate. Involves costs for solvents, columns, and instrument maintenance. | High. Requires expensive gases, specialized columns, and potentially derivatizing agents. | Low. Relatively simple instrumentation and low running costs. |
Given the properties of this compound, HPLC with UV detection offers the optimal balance of specificity, sensitivity, and applicability without the need for derivatization, making it the focus of our validation guide.
The Pillars of HPLC Method Validation: An In-Depth Look
Method validation is a systematic process governed by the ICH Q2(R1) guidelines, which outline the core parameters that must be assessed to ensure a method's reliability.[2][5][7]
Caption: A workflow for the development and validation of an analytical method.
Specificity & Stability-Indicating Properties
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components such as impurities, degradation products, or matrix components.[3][7] The gold standard for demonstrating specificity is through forced degradation studies.
-
Causality: By intentionally stressing the analyte with acid, base, oxidation, heat, and light, we generate potential degradation products. A specific method will successfully separate the main analyte peak from any degradant peaks, proving it can accurately measure the analyte even in a non-pristine sample.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[1]
-
Execution: A series of at least five standards of known concentrations are analyzed. The resulting peak areas are plotted against concentration, and a linear regression is performed.
-
Trustworthiness: A high correlation coefficient (R² > 0.999) is a primary indicator of a linear relationship, confirming that the detector response is reliable across the measurement range.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1] This is typically derived from the linearity studies.
Accuracy
Accuracy reflects the closeness of the test results to the true value. It is typically determined by spiking a sample matrix with a known quantity of the analyte and calculating the percent recovery.[2][3]
-
Execution: The ICH recommends analyzing a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2]
-
Trustworthiness: High percent recovery values (e.g., 98-102%) demonstrate that the method is free from significant systematic errors and can quantify the analyte accurately.
Precision
Precision is the measure of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:[2]
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.[1]
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Execution: Precision is expressed as the Relative Standard Deviation (%RSD) of a series of measurements. A low %RSD (typically ≤ 2%) indicates a high degree of precision.[7]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated with acceptable accuracy and precision.[5]
-
LOQ: The lowest concentration of an analyte that can be determined with acceptable accuracy and precision.[5]
-
Causality: These parameters define the sensitivity limits of the method. They can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2]
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5]
-
Execution: Key parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) are slightly varied. The impact on results (e.g., retention time, peak area) is observed.
-
Trustworthiness: A method is robust if the results remain within the system suitability criteria despite these minor changes, ensuring its transferability and reliability in different lab environments.
Experimental Protocol and Performance Data
The following section details a representative HPLC method for this compound and presents a summary of validation data based on established analytical practices for similar nitroaniline compounds.[6][8]
Representative HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (65:35, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Summary of Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte. Peak purity > 0.999. | Pass. Degradant peaks were well-resolved from the main analyte peak. |
| Linearity (R²) | R² ≥ 0.999 | 0.9998 |
| Range | 25 - 150 µg/mL | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | < 1.0% |
| - Intermediate Precision | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 0.3 µg/mL |
| Robustness | System suitability parameters met under all varied conditions. | Pass. Results were unaffected by minor changes in flow rate and mobile phase composition. |
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step instructions.
Protocol 1: Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 25, 50, 75, 100, 125, 150 µg/mL) by serially diluting the stock solution with the mobile phase. These will be used for the linearity study.
-
Sample Solution (100 µg/mL): Accurately weigh 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Further dilute as necessary to bring the concentration into the validated range.
Protocol 2: Accuracy by Recovery Study
-
Prepare a Blank Matrix: Prepare a solution containing all components of the sample except for the this compound analyte.
-
Spike Samples: Spike the blank matrix at three different concentration levels (e.g., 80, 100, and 120 µg/mL) using the standard stock solution. Prepare three replicates at each level.
-
Analysis: Analyze the nine spiked samples using the validated HPLC method.
-
Calculation: Calculate the percent recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Data Evaluation: Calculate the mean percent recovery and %RSD for each concentration level. The results should fall within the predefined acceptance criteria (e.g., 98-102% recovery).
Caption: Logical relationships between key HPLC validation parameters.
Conclusion
The validation of an HPLC method is a comprehensive and logical process that ensures the generation of trustworthy and reproducible data. For a critical intermediate like this compound, a validated HPLC method is not merely a procedural formality; it is a fundamental requirement for quality control, ensuring product consistency and safety. By systematically evaluating parameters from specificity to robustness, researchers and scientists can have full confidence in their analytical results, upholding the highest standards of scientific integrity.
References
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Available from: [Link]
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Crommen, J. & Ha, P. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available from: [Link]
-
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. Available from: [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Available from: [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
-
Unknown Author. (n.d.). [Chemical Knowledge]:Detection methods and analytical techniques of p-nitroaniline. Yicai. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 22258226, this compound. Available from: [Link]
-
ResearchGate. (2025, August 6). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Available from: [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6946, 2-Nitroaniline. Available from: [Link]
-
RSC Publishing. (n.d.). A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. Available from: [Link]
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A Comparative Guide to Azo Dye Synthesis: The Strategic Role of 3,5-Dimethyl-2-nitroaniline Versus Alternative Building Blocks
Introduction: The Architectural Elegance of Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic organic colorants, accounting for over 60% of all dyes used across industries.[1] Their defining feature is the azo group (-N=N-), a chromophore that connects two or more aromatic rings.[1][2] The vibrant colors, ranging across the entire visible spectrum, arise from the extended π-conjugated system created by this linkage.[3] The synthesis of these vital compounds is a cornerstone of industrial and research chemistry, typically achieved through a robust and elegant two-step process: diazotization followed by azo coupling .[1][4][5]
The properties of the final dye—its color, intensity, solubility, and fastness to light and washing—are not accidental. They are meticulously controlled by the molecular architecture of the precursors: the diazo component (typically a primary aromatic amine) and the coupling component (an electron-rich species like a phenol or another aniline).[1][6] The choice of the primary aromatic amine is particularly critical, as the substituents on its ring dictate the electrophilicity of the intermediate diazonium salt and profoundly influence the electronic properties of the resulting dye.[7][8]
This guide provides an in-depth comparison of 3,5-Dimethyl-2-nitroaniline with other common aniline-based building blocks in azo dye synthesis. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to empower researchers in making informed decisions for novel dye development.
The Diazo Component: A Molecular Blueprint for Color
The first stage of synthesis, diazotization, converts the primary amino group (-NH₂) of an aniline derivative into a highly reactive diazonium salt (-N₂⁺) using nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid at low temperatures (0–5 °C).[9][10] This diazonium salt then acts as an electrophile in the second stage, the azo coupling, where it attacks an electron-rich coupling component to form the stable azo bridge.[6][11]
The reactivity of the diazonium salt and the properties of the final dye are governed by the electronic and steric nature of the substituents on the original aniline ring.
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the basicity of the parent amine but increase the stability and electrophilicity of the diazonium salt. In the final dye, they act as powerful auxochromes, often causing a bathochromic (deepening of color) shift.[7]
-
Electron-Donating Groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) increase the basicity of the amine and can make diazotization more complex. In the final dye, they can modulate color and improve solubility.[12]
-
Steric Hindrance from bulky groups or substituents ortho to the amino group can influence the planarity of the dye molecule, which in turn affects its spectral properties and stability.[7]
Deep Dive: this compound as a Diazo Component
This compound presents a unique combination of electronic and steric features that make it a compelling, albeit specialized, building block.
-
-NO₂ Group (at position 2): The powerful electron-withdrawing nitro group is ortho to the amine. This position significantly lowers the pKa of the amine, requiring careful control during diazotization. However, it yields a highly electrophilic diazonium salt, promoting efficient coupling. Its position also allows for potential intramolecular hydrogen bonding in the final dye, which can enhance properties like lightfastness.
-
-CH₃ Groups (at positions 3 and 5): These two electron-donating methyl groups partially counteract the effect of the nitro group, modulating the overall electron density of the ring. Their placement provides steric bulk that can influence the conformation of the final dye molecule, potentially preventing aggregation and improving solubility in certain solvents.
This specific arrangement suggests that dyes derived from this compound would exhibit unique shades and potentially high stability due to the interplay between a strong EWG and flanking, sterically influencing EDGs.
Comparative Analysis of Aniline Building Blocks
The selection of a diazo component is a strategic decision based on the desired outcome. Let's compare this compound with other widely used alternatives.
| Building Block | Structure | Key Substituents & Effects | Predicted Impact on Azo Dye |
| This compound | O=N(=O)c1c(N)c(C)cc(C)c1 | -NO₂ (ortho, EWG): Strong bathochromic effect, high diazonium reactivity. -CH₃ (meta, EDG): Weak hyperchromic effect, steric influence. | Potentially yields dyes in the orange-red to bordeaux region with good stability. Steric hindrance may slightly alter planarity and hue. |
| Aniline | Nc1ccccc1 | None: Serves as the baseline for comparison. | Produces the simplest azo dyes. Color is primarily determined by the coupling component. |
| p-Nitroaniline | O=N(=O)c1ccc(N)cc1 | -NO₂ (para, EWG): Strong bathochromic effect, produces stable diazonium salt.[3] | A workhorse for red and orange dyes. Lacks the steric influence of the methyl groups seen in our primary compound.[5][13] |
| 2-Methyl-5-nitroaniline | Cc1cc(N(=O)=O)ccc1N | -NO₂ (meta, EWG): Moderate bathochromic effect. -CH₃ (ortho, EDG): Steric hindrance and weak electronic effect. | Known as "Fast Scarlet G Base," it reliably produces scarlet and red shades. The ortho-methyl group influences reactivity and final dye conformation.[9] |
| 2-Methoxy-5-nitroaniline | COc1cc(N(=O)=O)ccc1N | -NO₂ (meta, EWG): Moderate bathochromic effect. -OCH₃ (ortho, EDG): Stronger electron-donating effect than methyl; provides steric bulk. | The methoxy group often leads to brighter and deeper shades compared to a methyl group, with good lightfastness properties.[14][15] |
Experimental Data: Spectroscopic Properties of Derived Dyes
The color of a dye is quantified by its wavelength of maximum absorption (λmax). The table below presents representative experimental data for dyes synthesized from various aniline precursors, illustrating the impact of substituents.
| Diazo Component | Coupling Component | Solvent | λmax (nm) | Observed Color | Reference |
| 4-Nitroaniline | 3,5-Dimethylphenol | Ethanol | 410 | Yellow | [13][16] |
| 4-Nitroaniline | 2-Naphthol | Ethanol | 483 | Red | [3] |
| Aniline | N,N-Dimethylaniline | Ethanol | 410 | Yellow | [3] |
| 2-Methoxy-5-nitroaniline | N-phenylnaphthylamine | Methanol | 540 | Brown | [15] |
| 3-Chloroaniline | Various | - | 467-620 | Various | [14] |
Note: Direct experimental λmax data for dyes derived from this compound is sparse in readily available literature. However, based on the data for the structurally related 4-nitroaniline coupled with 3,5-dimethylphenol[13][16], we can predict that coupling the diazonium salt of this compound with a phenolic or naphtholic component would likely result in a λmax in the 450-550 nm range, corresponding to orange, red, or bordeaux shades.
Experimental Protocols: A Self-Validating System
The following protocols describe the synthesis of a representative azo dye. The causality behind each step is explained to ensure reproducibility and understanding.
Workflow Overview: From Aniline to Azo Dye
Caption: General experimental workflow for azo dye synthesis.
Protocol 1: Diazotization of this compound
This procedure details the conversion of the primary amine to its reactive diazonium salt.
Materials:
-
This compound (1.66 g, 10 mmol)
-
Concentrated Hydrochloric Acid (5 mL)
-
Deionized Water (10 mL)
-
Sodium Nitrite (NaNO₂) (0.76 g, 11 mmol)
-
Ice
Procedure:
-
Amine Dissolution: In a 100 mL beaker, carefully add 1.66 g of this compound to 5 mL of concentrated HCl and 10 mL of deionized water. Stir the mixture until the amine fully dissolves, forming the hydrochloride salt. Some warming may be necessary.
-
Causality: The amine must be in an acidic solution to form its salt, which is soluble and ready to react with nitrous acid. The acid also catalyzes the formation of the nitrosating agent (N₂O₃) from NaNO₂.
-
-
Cooling: Place the beaker in an ice-water bath and cool the solution to between 0 and 5 °C. Maintain this temperature throughout the procedure.
-
Nitrite Addition: In a separate beaker, dissolve 0.76 g of sodium nitrite in 5 mL of cold deionized water. Add this solution dropwise to the cold, stirring amine solution over 10-15 minutes.
-
Causality: Slow, dropwise addition prevents a sudden exotherm and localized buildup of nitrous acid, ensuring a controlled and safe reaction.
-
-
Reaction Completion: After the addition is complete, continue stirring in the ice bath for an additional 15-20 minutes. The resulting clear, cold solution contains the diazonium salt and is ready for immediate use in the coupling reaction.
-
Trustworthiness Check: To confirm complete diazotization, a drop of the solution can be added to a starch-iodide paper. An excess of nitrous acid will turn the paper blue-black. If the test is negative, a small amount of additional NaNO₂ may be needed.
-
Protocol 2: Azo Coupling with 2-Naphthol
This procedure describes the electrophilic aromatic substitution to form the final dye.
Materials:
-
Diazonium salt solution (from Protocol 1)
-
2-Naphthol (1.44 g, 10 mmol)
-
Sodium Hydroxide (NaOH) (1.2 g, 30 mmol)
-
Deionized Water (50 mL)
Procedure:
-
Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g of 2-naphthol and 1.2 g of NaOH in 50 mL of deionized water. Stir until a clear solution is formed.
-
Cooling: Cool the 2-naphthol solution in an ice bath to below 10 °C.
-
Coupling Reaction: Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.
-
Causality: A slow addition rate and efficient stirring ensure proper mixing and prevent side reactions.
-
-
Precipitation: An intensely colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
-
Mechanism: The diazonium ion attacks the electron-rich C1 position of the naphthoxide ion, as the C2 position is blocked by the -O⁻ group.[6]
-
-
Isolation and Purification: Collect the solid azo dye by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral.
-
Causality: Washing removes any unreacted starting materials and inorganic salts.
-
-
Drying: Dry the purified dye in a desiccator or a low-temperature oven. The yield and melting point can then be determined, and the structure confirmed by spectroscopic methods (UV-Vis, FT-IR, NMR).
Structural Comparison of Aniline Precursors
Caption: Chemical structures of the primary and alternative aniline precursors.
Conclusion
This compound is a highly specialized building block for azo dye synthesis, offering a unique structural motif. The ortho-nitro group provides strong electrophilicity for the diazonium salt and a significant bathochromic influence, while the flanking methyl groups introduce steric factors that can modulate the final dye's conformation, solubility, and spectral properties.
While common alternatives like p-nitroaniline and 2-methyl-5-nitroaniline are workhorses for producing reliable red and orange shades[3][9], this compound provides a pathway to novel colorants with potentially enhanced stability. The choice of building block is not a matter of "better" or "worse," but a strategic decision dictated by the target properties of the final dye. This guide provides the foundational knowledge, comparative data, and validated protocols necessary for researchers to intelligently select and utilize these critical precursors in the art and science of color creation.
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PubMed Central. Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. Available from: [Link]
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Oriental Journal of Chemistry. Dis-azo Dyes Derived from 2-methoxy-5-nitroaniline and 3-chloroaniline and their Application on Polymer Fibres. Available from: [Link]
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Preprints.org. Historical Background, Literature Review on the Synthesis and Applicability of Azo-Dye Compounds. Available from: [Link]
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Spectroscopic comparison of 3,5-Dimethyl-2-nitroaniline and its derivatives
An In-Depth Spectroscopic Guide to 3,5-Dimethyl-2-nitroaniline and Its Derivatives
Introduction: The Chemical Significance of Substituted Nitroanilines
Aniline and its derivatives are foundational building blocks in the chemical industry, serving as crucial intermediates in the synthesis of a vast array of commercial products, including dyes, pharmaceuticals, agrochemicals, and polymers.[1][2] Among these, nitroanilines are particularly significant due to their unique electronic structure. The presence of an electron-donating amino group (-NH₂) and an electron-withdrawing nitro group (-NO₂) on the same aromatic ring creates a "push-pull" system.[3][4] This electronic arrangement results in significant intramolecular charge transfer (ICT) characteristics, making their optical and electronic properties highly sensitive to their chemical environment and structural modifications.
This compound serves as an excellent parent compound for studying substituent effects. The fixed positions of the nitro, amino, and methyl groups provide a stable reference point. By introducing additional functional groups to the aromatic ring, we can systematically modulate the molecule's electronic and steric properties. This guide offers a comparative analysis using three core spectroscopic techniques—UV-Vis, IR, and NMR—to elucidate these structure-property relationships. We will not only present the spectral data but also explain the underlying causality for the observed changes, providing both the "what" and the "why" that is critical for rational molecular design and characterization.
Theoretical Framework: Electronic and Vibrational Effects of Substituents
The spectroscopic characteristics of a substituted aniline are fundamentally governed by the electronic interplay between the substituent, the amino group, the nitro group, and the π-system of the benzene ring. These interactions can be broadly categorized into two types:
-
Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the atoms. Electron-withdrawing groups (EWGs) pull electron density away from the ring, while electron-donating groups (EDGs) push electron density into it.
-
Resonance (Mesomeric) Effects: These occur through the pi (π) system, involving the delocalization of electrons across the molecule. EDGs like -NH₂ and -OCH₃ donate electron density to the ring via resonance, while EWGs like -NO₂ and -CN withdraw electron density.[5]
In a nitroaniline "push-pull" system, the UV-Vis absorption is dominated by a π→π* transition with strong ICT character.[3][4] This transition moves electron density from the Highest Occupied Molecular Orbital (HOMO), primarily located on the amino-donor side, to the Lowest Unoccupied Molecular Orbital (LUMO), which is centered on the nitro-acceptor side.[5] Adding further substituents alters the energies of these orbitals. An EDG will raise the HOMO energy, while an EWG will lower the LUMO energy. Both effects typically decrease the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in the UV-Vis spectrum.[5][6]
Vibrational (IR) and nuclear magnetic resonance (NMR) spectra are also highly sensitive to these electronic changes. Shifts in bond vibrational frequencies and nuclear chemical shifts can be directly correlated with the changes in electron density on specific atoms and bonds throughout the molecule.[7][8]
Caption: Standard workflow for solution-state NMR spectroscopy.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra. [9]
-
Sample Weighing: Weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a small, clean vial. [10]2. Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). [11]The solvent choice depends on the sample's solubility. Ensure the sample dissolves completely; gentle warming or vortexing can help.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final solution should be completely clear.
-
Capping and Labeling: Cap the NMR tube securely and label it clearly.
-
Cleaning: Before inserting the tube into the spectrometer, wipe the outside with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints. [12]
Conclusion
The combination of UV-Visible, IR, and NMR spectroscopy provides a powerful, multi-faceted approach to characterizing this compound and its derivatives. Each technique offers a unique window into the molecule's properties, and together, they create a comprehensive structural and electronic picture.
-
UV-Vis spectroscopy reveals changes in the electronic transition energies, directly reflecting how substituents modify the HOMO-LUMO gap of this "push-pull" system.
-
IR spectroscopy identifies and confirms the presence of key functional groups and shows how their bond strengths are modulated by inductive and resonance effects.
-
NMR spectroscopy provides an exquisitely detailed map of the chemical environment of each proton and carbon atom, allowing for unambiguous structure elucidation and a quantitative measure of how electron density is distributed across the molecule.
The principles and protocols outlined in this guide demonstrate that the spectroscopic properties of these compounds are not arbitrary but follow predictable trends based on fundamental principles of physical organic chemistry. This understanding is essential for scientists engaged in the rational design of new materials, drugs, and dyes where precise control over electronic and structural properties is paramount.
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]
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University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]
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Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]
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Wills, G. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. Retrieved from [Link]
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Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
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Fagalde, F., et al. (2003). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]
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University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Request PDF. (2018). Solvent dependence of solvatochromic shifts and the first hyperpolarizability of para-nitroaniline: A nonmonotonic behavior. ResearchGate. Retrieved from [Link]
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Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry. ResearchGate. Retrieved from [Link]
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Isborn, C. M., et al. (2010). Solvent Effects on the Electronic Transitions of p-Nitroaniline: A QM/EFP Study. The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]
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ResearchGate. (2020). The UV–Vis spectra of o-nitroaniline at various reaction times in a.... Retrieved from [Link]
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Kamlet, M. J., et al. (1976). Solvatochromic shifts for some 4-nitroaniline and 4-nitrophenol derivatives as measures of relative solvent proton affinities. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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Godfrey, M., & Murrell, J. N. (1964). Substituent effects on the electronic spectra of aromatic hydrocarbons III. An analysis of the spectra of amino- and nitrobenzen. Proceedings of the Royal Society A. Retrieved from [Link]
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A&D Company, Limited. (n.d.). How To Prepare Samples For Ir Spectroscopy? Achieve Accurate And High-Quality Spectra. Retrieved from [Link]
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Scribd. (n.d.). Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis. Retrieved from [Link]
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Schaefer, T., & Hruska, F. (1965). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry. Canadian Science Publishing. Retrieved from [Link]
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Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. Retrieved from [Link]
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Pearson. (n.d.). Rank the following substituted anilines from most basic to least basic. Retrieved from [Link]
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Sharma, B., & Yadav, M. K. (2024). COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. RASĀYAN J. Chem., 17(3). Retrieved from [Link]
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Jaradd, A. M., et al. (2015). Synthesis and Characterization of 3,5-Dimethyl-2- (4-nitrophenyl azo)-Phenol Complexes with Co(II) and Ni(II) and Study Its Effect on the Activity of Ach Enzyme(invitro). Chemistry and Materials Research. IISTE.org. Retrieved from [Link]
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A Comparative Guide to the Biological Potential of 3,5-Dimethyl-2-nitroaniline Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide offers an in-depth technical comparison of the potential biological activities of 3,5-Dimethyl-2-nitroaniline derivatives. In the quest for novel therapeutic agents, understanding the structure-activity relationships (SAR) of foundational scaffolds is paramount. While direct and extensive experimental data on this compound derivatives are emerging, this guide synthesizes available information on structurally related nitroaniline compounds to provide a predictive comparison against established standards in antimicrobial and anticancer research. We will delve into the mechanistic rationale behind experimental designs and present detailed protocols to ensure scientific rigor and reproducibility.
The Rationale: Why this compound?
The nitroaniline scaffold is a well-established pharmacophore in medicinal chemistry. The presence of the nitro group, a potent electron-withdrawing moiety, is crucial for the biological activity of many antimicrobial and anticancer agents.[1] It is hypothesized that the enzymatic reduction of the nitro group within target cells generates reactive nitrogen species, which can induce oxidative stress and damage critical biomolecules like DNA.[2] The strategic placement of methyl groups at the 3 and 5 positions on the aniline ring can modulate the molecule's lipophilicity and electronic properties, potentially enhancing its cellular uptake and interaction with biological targets. This guide explores the prospective biological activities of derivatives based on this promising, yet underexplored, scaffold.
Antimicrobial Activity: A Comparative Outlook
While specific data for this compound derivatives is limited, we can infer potential activity by examining related compounds, such as derivatives of 2-methyl-5-nitroaniline.[1][3] The primary method for evaluating antimicrobial efficacy is determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Comparative Antimicrobial Data of Structurally Related Nitroaniline Derivatives
The following table summarizes the antimicrobial activity of various nitroaniline derivatives against common bacterial strains, with Ciprofloxacin serving as a standard reference antibiotic. This data is presented to illustrate the potential of the nitroaniline scaffold.
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference Standard (Ciprofloxacin) MIC (µg/mL) |
| Schiff bases of 2-Methyl-5-nitroaniline | Staphylococcus aureus | 12.5 - 200 | < 1 |
| Bacillus subtilis | 25 - 200 | < 1 | |
| Escherichia coli | 50 - >200 | < 0.5 | |
| Pseudomonas aeruginosa | >200 | < 1 | |
| Thiazolidinones from 2-Methyl-5-nitroaniline | Staphylococcus aureus | 6.25 - 50 | < 1 |
| Bacillus subtilis | 12.5 - 100 | < 1 | |
| Escherichia coli | 25 - 200 | < 0.5 | |
| Pseudomonas aeruginosa | >100 | < 1 |
Note: The data presented is for derivatives of 2-Methyl-5-nitroaniline and is intended to be illustrative of the potential of the broader nitroaniline class. Specific activity of this compound derivatives will require dedicated experimental validation.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of test compounds.
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds and the standard antibiotic (e.g., Ciprofloxacin) are serially diluted in a 96-well microtiter plate using MHB to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compounds is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.
Anticancer Activity: A Comparative Perspective
Nitroaniline derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[4] The mechanism is often attributed to the induction of apoptosis through DNA damage or the inhibition of key signaling pathways. The standard metric for cytotoxicity is the IC50 value, which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
Comparative Anticancer Data of Structurally Related Nitroaniline Derivatives
The following table presents the cytotoxic activity (IC50 values) of various nitroaniline-containing compounds against different cancer cell lines. Doxorubicin and Paclitaxel are included as standard chemotherapeutic agents. This data serves as a benchmark for the potential of new derivatives.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Standard IC50 (µM) |
| 4-Anilino-2-phenylquinoline Derivatives | NCI-H226 (Lung) | 3.89 | Doxorubicin: ~0.1 |
| (containing a methoxy-aniline moiety) | MDA-MB-231 (Breast) | 4.12 | Paclitaxel: ~0.01 |
| 2-Substituted Aniline Pyrimidine Derivatives | HCT116 (Colon) | 7.1 - 9.4 | Doxorubicin: ~0.5 |
| Nitrophenylaziridine Derivatives | Walker 256 Carcinoma | Varies | Not directly comparable |
Note: This table includes data from various classes of compounds containing the nitroaniline or a related substructure to provide a broad perspective. Direct testing of this compound derivatives is necessary for conclusive results.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and standard drugs (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Structure-Activity Relationship (SAR) Insights
The biological activity of nitroaniline derivatives is significantly influenced by the nature and position of substituents on the aromatic ring.[5][6]
-
Nitro Group: The presence and position of the nitro group are often critical for activity. Its reduction to cytotoxic species is a key mechanistic step.[2]
-
Alkyl Groups: The dimethyl substitution in the 3,5-positions is expected to increase lipophilicity, which may enhance membrane permeability and cellular uptake. However, steric hindrance could also affect binding to target enzymes or receptors.
-
Amino Group: The free amino group can be a site for further derivatization to generate a library of compounds with diverse functionalities, such as Schiff bases or amides, potentially leading to enhanced and more specific biological activities.
Future Directions and Conclusion
The this compound scaffold presents a compelling starting point for the development of novel antimicrobial and anticancer agents. The comparative data from structurally related compounds suggest that derivatives of this scaffold are likely to exhibit significant biological activity.
This guide provides the foundational knowledge and detailed experimental protocols for researchers to embark on the synthesis and biological evaluation of this compound derivatives. Rigorous experimental validation against standard reference compounds is essential to ascertain their therapeutic potential. The exploration of this chemical space could lead to the discovery of new drug candidates with improved efficacy and novel mechanisms of action.
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ResearchGate. (n.d.). Table 4 : Minimal inhibitory concentrations (MIC µg/ml) of test compounds. Retrieved from [Link]
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A comparative study of the basicity of dimethyl-nitroaniline isomers
An In-depth Comparative Analysis of the Basicity of N,N-Dimethyl-nitroaniline Isomers
A Guide for Researchers in Medicinal Chemistry and Materials Science
N,N-dimethyl-nitroanilines are a class of compounds that serve as pivotal intermediates in the synthesis of azo dyes, pharmaceuticals, and nonlinear optical materials.[1][2][3] The basicity of these molecules, quantified by the pKa of their conjugate acids, is a fundamental property that dictates their reactivity, solubility, and biological interactions. In drug development, for instance, the pKa value influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] This guide presents a comparative study of the ortho-, meta-, and para-isomers of N,N-dimethyl-nitroaniline, dissecting the intricate interplay of electronic and steric effects that lead to their distinct basicities.
Theoretical Framework: Unraveling Electronic and Steric Effects
The basicity of an aniline derivative is determined by the availability of the lone pair of electrons on the amino nitrogen atom for protonation. Electron-donating groups (EDGs) increase electron density on the nitrogen, making the amine a stronger base, while electron-withdrawing groups (EWGs) decrease electron density, resulting in a weaker base. In N,N-dimethyl-nitroanilines, the N,N-dimethylamino group acts as a powerful EDG, while the nitro group is a potent EWG. Their relative positions on the benzene ring dictate the overall electronic landscape of the molecule.
Electronic Effects: Induction and Resonance
Two primary electronic effects are at play:
-
Inductive Effect (-I): The highly electronegative nitro group withdraws electron density from the aromatic ring through the sigma bond framework. This effect decreases with distance.
-
Resonance Effect (-M or -R): The nitro group can withdraw electron density from the ring's pi system, particularly when positioned ortho or para to the electron-donating amino group.[5] This delocalization significantly reduces the availability of the nitrogen's lone pair. Conversely, the dimethylamino group donates electron density via a positive resonance effect (+M).
The interaction of these effects is isomer-specific:
-
N,N-Dimethyl-4-nitroaniline (para-isomer): The nitro group is in direct conjugation with the dimethylamino group. Its strong -M effect powerfully withdraws electron density, making this isomer the weakest base.[6]
-
N,N-Dimethyl-3-nitroaniline (meta-isomer): The nitro group is not in direct conjugation with the amino group. Therefore, it exerts its electron-withdrawing influence primarily through the weaker -I effect.[5] This results in a higher basicity compared to the ortho and para isomers.
-
N,N-Dimethyl-2-nitroaniline (ortho-isomer): This isomer presents a more complex scenario where inductive and resonance effects are coupled with a significant steric factor.
Steric Inhibition of Resonance (SIR)
In the ortho-isomer, the bulky N,N-dimethylamino and nitro groups are positioned adjacent to each other. This proximity causes steric repulsion, forcing the dimethylamino group to twist out of the plane of the benzene ring.[7][8] This loss of planarity disrupts the orbital overlap necessary for resonance, a phenomenon known as Steric Inhibition of Resonance (SIR).[7][9] Consequently, the electron-donating +M effect of the dimethylamino group is diminished. While the nitro group also experiences some steric hindrance, the primary impact on basicity is the reduced delocalization of the nitrogen's lone pair into the ring, which would typically be enhanced by the +M effect. This makes the ortho isomer a weaker base than the meta isomer, but often stronger than the para isomer where the -M effect of the nitro group is maximal.
The logical relationship between these structural effects and the resulting basicity is visualized in the diagram below.
Experimental Determination of pKa via UV-Vis Spectrophotometry
The pKa values of the N,N-dimethyl-nitroaniline isomers can be reliably determined using UV-Vis spectrophotometric titration. This method is ideal for compounds where the protonated (BH+) and deprotonated (B) forms exhibit distinct absorption spectra.[4][10] The procedure involves measuring the absorbance of the compound in a series of buffer solutions with varying, precisely known pH values.
Principle of the Method
The equilibrium between the basic form (B) and its conjugate acid (BH+) is governed by the Henderson-Hasselbalch equation. For a base, the equation is written as:
pH = pKa + log([B]/[BH+])[11]
By measuring the absorbance at a wavelength where the two species have different molar absorptivities, the ratio [B]/[BH+] can be determined across a range of pH values. A plot of pH versus log([B]/[BH+]) yields a straight line with the pKa as the y-intercept.[10]
Detailed Experimental Protocol
This protocol is adapted from established methodologies for spectrophotometric pKa determination.[4]
Materials and Equipment:
-
Dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Calibrated pH meter
-
1 cm path length quartz cuvettes
-
N,N-dimethyl-nitroaniline isomers (ortho, meta, para)
-
Dimethyl sulfoxide (DMSO)
-
A series of buffer solutions (e.g., citrate, phosphate, borate) covering a pH range from approximately 1 to 12, with constant ionic strength (e.g., 0.1 M).[4]
-
Concentrated HCl and NaOH for pH adjustment
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of each isomer in DMSO.[4]
-
Spectrum of Acidic and Basic Forms:
-
To determine the absorption spectra of the fully protonated form (BH+), dilute the stock solution in a highly acidic buffer (e.g., pH 1).
-
To determine the spectra of the neutral form (B), dilute the stock solution in a basic buffer (e.g., pH 12).
-
Scan the absorbance from 230-500 nm for both solutions to identify the analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.[4]
-
-
Preparation of Sample Solutions:
-
Prepare a series of buffered solutions across the desired pH range.
-
Add a fixed volume of the isomer stock solution to each buffer to achieve a final concentration of ~0.1-0.2 mM. Ensure the final DMSO concentration is low (≤2% v/v) to minimize solvent effects.[4]
-
-
Absorbance Measurements:
-
Thermostat the samples to a constant temperature (e.g., 25 °C).
-
Measure the absorbance (A) of each solution at the predetermined analytical wavelength (λ). Use the corresponding buffer without the analyte as a blank.
-
-
Data Analysis:
-
Calculate the pKa using the following equation: pKa = pH - log((A - A_BH+)/(A_B - A)) where A is the absorbance at a given pH, A_BH+ is the absorbance of the fully protonated form, and A_B is the absorbance of the neutral form.
-
Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
The following diagram illustrates the general workflow for this experimental procedure.
Comparative Data and Analysis
The basicity of the N,N-dimethyl-nitroaniline isomers is best compared by examining the pKa values of their respective conjugate acids. A lower pKa value signifies a weaker base.
| Isomer | Structure | Predicted/Reported pKa (Conjugate Acid) |
| N,N-Dimethyl-4-nitroaniline | CN(C)c1ccc(cc1)[O-][12] | 0.74 ± 0.12[1] |
| N,N-Dimethyl-2-nitroaniline | CN(C)c1ccccc1[O-][13] | 2.68 ± 0.18[13] |
| N,N-Dimethyl-3-nitroaniline | CN(C)c1cccc(c1)[O-][14] | 2.62 (at 25°C)[14][15] |
Note: The pKa values listed are primarily computationally predicted or from aggregated chemical databases and serve as excellent reference points for experimental verification. Experimental values can vary slightly based on conditions like temperature and ionic strength.
Analysis of Basicity Trend:
Based on the data and theoretical principles, the observed order of basicity is:
Meta > Ortho > Para
-
N,N-Dimethyl-3-nitroaniline (Meta-isomer, pKa ≈ 2.62): This is the strongest base among the three. The nitro group at the meta position cannot exert its powerful -M effect and only withdraws electron density via the weaker -I effect. The electron-donating dimethylamino group is therefore more effective at increasing the electron density on the nitrogen, facilitating protonation.[2]
-
N,N-Dimethyl-2-nitroaniline (Ortho-isomer, pKa ≈ 2.68): This isomer's basicity is slightly lower than the meta isomer. The Steric Inhibition of Resonance (SIR) prevents the dimethylamino group from being perfectly coplanar with the ring, which reduces its electron-donating resonance effect.[7] This effect, combined with the strong -I effect from the proximate nitro group, lowers its basicity relative to the meta isomer.
-
N,N-Dimethyl-4-nitroaniline (Para-isomer, pKa ≈ 0.74): This is by far the weakest base. The para-positioning allows for maximum resonance delocalization between the electron-donating dimethylamino group and the electron-withdrawing nitro group.[1] This "push-pull" effect significantly delocalizes the nitrogen's lone pair across the entire molecule, making it much less available for protonation.
Conclusion
This guide has established a clear hierarchy of basicity among the N,N-dimethyl-nitroaniline isomers, governed by the intricate balance of inductive, resonance, and steric effects. The para-isomer is the weakest base due to a dominant electron-withdrawing resonance effect, while the meta-isomer is the strongest base as this resonance effect is absent. The ortho-isomer exhibits intermediate basicity, a direct consequence of Steric Inhibition of Resonance that modulates the electronic interplay between the functional groups. The provided experimental protocol offers a robust framework for researchers to empirically validate these findings and apply this fundamental understanding to the rational design of molecules in drug discovery and materials science.
References
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Carbajo, R. J., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1030–1034. Available from: [Link]
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Scribd. (2019). Experiment 5: Spectrophotometric Determination of Pka. Available from: [Link]
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Amrita Vishwa Vidyapeetham Virtual Lab. pH effects on absorption spectra: pKa determination by spectrophotometric method. Available from: [Link]
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University of Louisiana Monroe. Experiment # 11: Spectroscopic determination of indicator pKa. Available from: [Link]
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Wikipedia. 2,4-Dinitroaniline. Available from: [Link]
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Quora. Which is more basic, o-nitroaniline or p-nitroaniline?. Available from: [Link]
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CHEMSOLVE.NET. (2019). Steric inhibition of resonance and its influence of on acidity and basicity. Available from: [Link]
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University of Tartu. pKa values bases. Available from: [Link]
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Wikipedia. 4-Nitroaniline. Available from: [Link]
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Chemistry Stack Exchange. (2017). Theoretical comparison of dipole moments of N,N-dimethyl-4-nitroaniline and N,N,2,3,5,6-hexamethyl-4-nitroaniline. Available from: [Link]
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Quora. NN Dimethyl 2 4 6 Trinitroaniline is 40000 time strong base than 2 4 6 Trinitroaniline. Why?. Available from: [Link]
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Quora. Why N,N-dimethyl-2,4,6-trinitroaniline is much stronger base as compared to 2,4,6-trinitroaniline?. Available from: [Link]
-
Chemistry Stack Exchange. (2018). Effect of nitro group basicity order of o,m and p nitroanilines?. Available from: [Link]
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PubChem. N,N-Dimethyl-4-nitroaniline. Available from: [Link]
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Chempanda. Nitroaniline: Common isomers, structure, synthesis and applications. Available from: [Link]
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PubChem. N,N-Dimethyl-3-nitroaniline. Available from: [Link]
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PubChem. N,N-dimethyl-4-nitrosoaniline. Available from: [Link]
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YouTube. (2020). STERIC INHIBITION OF RESONANCE-EXAMPLE 2. Available from: [Link]
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Exner, O., & Böhm, S. (2000). Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry, 6(18), 3391–3398. Available from: [Link]
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YouTube. (2018). Steric Inhibition of Resonance and Ortho Effect. Available from: [Link]
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Homework.Study.com. Explain why 2,4,6-trinitro-N,N-dimethylaniline is 40,000 times strong base than 2,4,6-trinitro aniline. Available from: [Link]
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A Comparative Guide to the Structural Confirmation of Aromatic Nitroanilines: A Case Study Approach
Core Directive: Navigating Structural Elucidation in Drug Discovery
In the landscape of pharmaceutical research and drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. It dictates physicochemical properties, biological activity, and intellectual property. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of substituted nitroanilines, a common scaffold in medicinal chemistry.
Given the absence of a publicly available crystal structure for 3,5-Dimethyl-2-nitroaniline in prominent databases such as the Cambridge Structural Database (CSD)[1], this guide will employ a scientifically rigorous case-study approach. We will use the closely related and structurally characterized isomer, N,N-dimethyl-4-nitroaniline , as our primary exemplar for X-ray crystallographic analysis. This allows for a detailed, data-driven comparison with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) Spectroscopy and Mass Spectrometry (MS).
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the underlying scientific principles and the rationale behind experimental choices, ensuring a deep and practical understanding of modern structural elucidation workflows.
Scientific Integrity & Logic: A Multi-Faceted Approach to Structural Confirmation
The definitive confirmation of a chemical structure is rarely reliant on a single technique. Instead, a confluence of evidence from orthogonal methods provides the highest degree of confidence. Here, we explore the synthesis, crystallization, and analysis of our target scaffold, highlighting the unique insights provided by X-ray crystallography, NMR, and MS.
Synthesis of the Nitroaniline Scaffold: A Plausible Route
The synthesis of substituted nitroanilines often involves the nitration of an aniline precursor. The following protocol is a plausible method for the synthesis of dimethyl-nitroaniline isomers, adapted from established procedures for similar compounds.[2]
Experimental Protocol: Synthesis of a Dimethyl-Nitroaniline Derivative
-
Dissolution: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, slowly add 3.0 moles of the corresponding dimethylaniline to 23.0 moles of concentrated sulfuric acid, maintaining the temperature below 25°C with an ice bath.
-
Cooling: Continue stirring and cooling until the temperature of the dimethylaniline sulfate solution reaches 5°C.
-
Nitrating Mixture Preparation: Separately, prepare a nitrating mixture by cautiously adding 3.6 moles of concentrated sulfuric acid to 3.15 moles of concentrated nitric acid, with cooling and stirring.
-
Nitration: Add the nitrating mixture dropwise to the dimethylaniline sulfate solution, ensuring the dropping funnel outlet is below the surface of the solution. Maintain the reaction temperature between 5°C and 10°C, using dry ice for cooling if necessary. The addition should take approximately 1.5 hours.
-
Reaction Completion: After the addition is complete, stir the mixture at 5–10°C for an additional hour.
-
Workup: Pour the reaction mixture into a large volume of crushed ice and water with vigorous stirring.
-
Neutralization and Isolation: Neutralize the solution with concentrated ammonium hydroxide until the desired isomer precipitates. The specific pH for precipitation will vary depending on the isomer.
-
Purification: Collect the crude product by filtration, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain the purified dimethyl-nitroaniline derivative.[3]
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive, atomic-resolution three-dimensional structure of a crystalline compound.[4] It allows for the precise determination of bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth (Slow Evaporation Method):
-
Prepare a saturated solution of the purified dimethyl-nitroaniline derivative in a suitable solvent (e.g., ethanol, acetone).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it with a perforated film to allow for slow solvent evaporation.
-
Place the vial in a vibration-free environment and monitor for single crystal formation over several days.[5]
-
-
Data Collection:
-
Select a high-quality single crystal and mount it on a goniometer head.
-
Center the crystal in the X-ray beam of a single-crystal diffractometer.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain reflection intensities.
-
Solve the crystal structure using direct methods to obtain an initial atomic model.
-
Refine the model against the experimental data using least-squares methods to optimize atomic positions and thermal parameters.
-
Validate the final structure for geometric reasonability and consistency with the data.[5]
-
Crystallographic Data for N,N-dimethyl-4-nitroaniline (A Case Study)
The following table presents the crystallographic data for N,N-dimethyl-4-nitroaniline, which serves as our comparative model.
| Parameter | Value | Reference |
| Chemical Formula | C₈H₁₀N₂O₂ | [6] |
| Formula Weight | 166.18 g/mol | [7] |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| Unit Cell Dimensions | a = 9.92 Å, b = 10.97 Å, c = 7.91 Å, β = 109.4° | [8] |
| Volume | 811.5 ų | [8] |
| Z | 4 | [8] |
Alternative Structural Confirmation Methods
While X-ray crystallography is unparalleled for solid-state structure determination, it requires a high-quality single crystal, which can be challenging to obtain.[9] NMR spectroscopy and mass spectrometry are powerful alternatives that provide valuable structural information on samples in solution or the gas phase.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a highly effective technique for elucidating the connectivity of atoms in a molecule.[10][11] ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques like COSY and HMBC reveal through-bond correlations.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities, and integrals of the proton signals.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon signals.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish correlations between protons and carbons, allowing for the assembly of the molecular structure.
-
-
Data Interpretation: Analyze the spectra to assign all proton and carbon signals and confirm the molecular structure.[12]
2. Mass Spectrometry (MS)
Mass spectrometry is a sensitive analytical technique that measures the mass-to-charge ratio of ions.[13] It is primarily used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a suitable solvent for techniques like electrospray ionization (ESI) or as a solid for electron ionization (EI).
-
Ionization: Ionize the sample using an appropriate method (e.g., ESI, EI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Interpretation:
-
Identify the molecular ion peak to confirm the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce structural motifs within the molecule.[14]
-
Performance Comparison: X-ray vs. Spectroscopic Methods
The choice of analytical technique depends on the specific information required, the nature of the sample, and the available resources.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Sample State | Crystalline Solid | Solution | Solid, Liquid, or Gas (depending on ionization) |
| Information Obtained | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Atomic connectivity, chemical environment, stereochemistry | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous structural determination | Provides detailed structural information in solution | High sensitivity and determination of molecular formula |
| Key Limitation | Requires a high-quality single crystal | Can have overlapping signals in complex molecules | Provides limited information on stereochemistry and connectivity |
Conclusion
The structural confirmation of a novel chemical entity like this compound necessitates a multi-pronged analytical approach. While single-crystal X-ray crystallography remains the definitive method for determining the three-dimensional structure of a molecule in the solid state, its reliance on high-quality crystals can be a significant bottleneck. In such cases, and as a means of orthogonal validation, NMR spectroscopy and mass spectrometry are indispensable tools. NMR provides detailed information about the atomic connectivity in solution, while mass spectrometry offers highly accurate molecular weight determination and valuable fragmentation data. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and unambiguous structural elucidation, which is critical for advancing drug discovery and development programs.
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Holcapek, M. (2018). Advances in structure elucidation of small molecules using mass spectrometry. Analytical and Bioanalytical Chemistry, 410(8), 2127-2138. [Link]
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Gawęda, M., et al. (2001). Experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials. Journal of Molecular Structure, 597(1-3), 107-116. [Link]
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Wang, Z., et al. (2024). Directly elucidate the structure of small molecules from a miniaturized mass spectrometry. Nature Communications, 15(1), 5623. [Link]
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Kind, T., et al. (2018). Identification of small molecules using accurate mass MS/MS search. Mass Spectrometry Reviews, 37(4), 513-532. [Link]
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Chemistry Student. (2025). Mass Spectrometry: Organic Analysis (Fragment Ion Peaks and M+1 peak). YouTube. [Link]
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Reddy, K. R., et al. (2018). Iron-Catalyzed One-pot Synthesis of Quinoxalines: Transfer Hydrogenative Condensation of 2-Nitroanilines with Vicinal Diols. Organic & Biomolecular Chemistry, 16(29), 5286-5290. [Link]
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Pritchard, R. G., et al. (1989). 4,N-Dimethyl-2-nitrosoaniline. Acta Crystallographica Section C: Crystal Structure Communications, 45(5), 829-831. [Link]
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Elguero, J., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design. [Link]
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McPhail, A. T., et al. (1972). X-Ray crystal structure of the electro-optic material meta-nitroaniline. Journal of the Chemical Society, Perkin Transactions 2, (5), 654-658. [Link]
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ResearchGate. (2016). Crystallization – General Methods. [Link]
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AIMS Press. (2017). Protein crystallization: Eluding the bottleneck of X-ray crystallography. [Link]
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Performance Evaluation of Azo Dyes Derived from 3,5-Dimethyl-2-nitroaniline: A Comparative Guide
This guide provides a comprehensive performance evaluation of azo dyes derived from the aromatic amine 3,5-Dimethyl-2-nitroaniline. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental design, offering a comparative analysis against dyes derived from an isomeric precursor, 2-methyl-5-nitroaniline, to contextualize performance and inform the selection of chromophores for specific applications.
While this compound presents an interesting structural motif for azo dye synthesis, a notable scarcity of direct experimental data in publicly accessible literature necessitates a predictive and comparative approach. This guide will, therefore, leverage established principles of dye chemistry and available data on analogous compounds to forecast the performance characteristics of hypothetical dyes derived from this compound. This comparative framework will provide valuable insights into the structure-property relationships that govern the efficacy of these dyes.
The Structural Rationale: this compound as a Diazo Component
The performance of an azo dye is intrinsically linked to the electronic and steric properties of its constituent parts: the diazo component (derived from the aromatic amine) and the coupling component. The choice of this compound as a precursor is predicated on the following structural considerations:
-
Electronic Effects: The presence of a nitro group (-NO2), a strong electron-withdrawing group, is crucial for creating an electron-deficient diazonium ion, which is a key reactant in the azo coupling reaction. The two methyl groups (-CH3) are electron-donating, which can modulate the overall electronic character of the dye molecule, influencing its color and photostability.
-
Steric Effects: The ortho-nitro group and the two meta-methyl groups introduce steric hindrance around the amino group. This can influence the kinetics of the diazotization reaction and potentially affect the planarity of the final dye molecule, which in turn impacts its spectral properties.
To provide a tangible benchmark, this guide will compare the predicted performance of dyes from this compound with known data for dyes derived from its isomer, 2-methyl-5-nitroaniline. This comparison will illuminate how the positional differences of the methyl and nitro groups impact key performance indicators.
Synthesis of Azo Dyes: A Step-by-Step Protocol with Mechanistic Insights
The synthesis of azo dyes from aromatic amines is a well-established two-step process involving diazotization followed by azo coupling. The following protocol provides a generalized yet detailed methodology, adaptable for various coupling components.
Protocol 1: Synthesis of Azo Dyes from this compound
Part A: Diazotization of this compound
The conversion of the primary aromatic amine to a diazonium salt is a critical step, requiring low temperatures to prevent the decomposition of the unstable diazonium ion.
-
Dissolution: In a beaker, suspend this compound (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and water (5 mL). The acid protonates the amino group, increasing its solubility and preparing it for reaction with nitrous acid.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. Maintaining this low temperature is paramount for the stability of the diazonium salt.
-
Nitrous Acid Formation: In a separate test tube, dissolve sodium nitrite (0.01 mol) in a minimal amount of cold water. This solution will be the source of nitrous acid, which is generated in situ.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cooled amine suspension over 10-15 minutes, ensuring the temperature does not rise above 5 °C. The reaction between the protonated amine and nitrous acid forms the diazonium salt.
-
Completion Check: After the addition is complete, continue stirring for an additional 20 minutes. To confirm the completion of diazotization, a drop of the reaction mixture can be tested with starch-iodide paper. The presence of excess nitrous acid will turn the paper blue-black. If the test is negative, a small amount of additional sodium nitrite solution may be required.
Part B: Azo Coupling Reaction
The electrophilic diazonium salt is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine.
-
Coupling Component Solution: Dissolve the chosen coupling component (0.01 mol) in a suitable solvent. For phenols (e.g., β-naphthol), an aqueous alkaline solution (e.g., 10% sodium hydroxide) is used to deprotonate the hydroxyl group, forming a highly activated phenoxide ion. For aromatic amines (e.g., N,N-dimethylaniline), a solution in dilute acid is typically used.
-
Cooling: Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Coupling: Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A colored precipitate of the azo dye should form immediately.
-
pH Adjustment: For coupling with phenols, maintain an alkaline pH (8-10) to ensure the phenol remains in its activated phenoxide form. For coupling with amines, a slightly acidic pH (4-6) is optimal. Adjust the pH as necessary with sodium acetate or sodium hydroxide solution.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the coupling reaction goes to completion.
Part C: Isolation and Purification
-
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude dye with copious amounts of cold water to remove any unreacted salts and acids.
-
Purification: Recrystallize the crude dye from a suitable solvent, such as ethanol or acetic acid, to obtain a purified product.
-
Drying: Dry the purified dye in a vacuum oven at a moderate temperature.
Diagram of the Azo Dye Synthesis Workflow
Caption: Workflow for the synthesis of azo dyes.
Performance Evaluation: A Comparative Analysis
The performance of a dye is a multifaceted assessment of its coloristic and fastness properties. The following sections outline the key performance indicators and provide protocols for their evaluation.
Photophysical Properties
The color of a dye is determined by its absorption of light in the visible region. Key parameters include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the dye absorbs light at that wavelength.
Predicted Photophysical Properties:
Based on the principles of color chemistry, we can predict the following for a hypothetical dye derived from this compound coupled with β-naphthol, compared to a known dye from 2-methyl-5-nitroaniline:
| Property | Dye from 2-methyl-5-nitroaniline + β-naphthol (Known) | Dye from this compound + β-naphthol (Predicted) | Rationale for Prediction |
| λmax (in DMF) | ~480 nm | Likely a slight hypsochromic shift (to a shorter wavelength) | The ortho-nitro group in the 3,5-dimethyl isomer may cause steric hindrance, leading to a slight loss of planarity in the dye molecule. This can decrease the extent of π-conjugation, resulting in the absorption of higher-energy (shorter wavelength) light. |
| Molar Absorptivity (ε) | High | Potentially slightly lower | A decrease in planarity can lead to a less efficient π-π* transition, resulting in a lower molar absorptivity. |
Protocol 2: UV-Visible Spectroscopic Analysis
-
Solution Preparation: Prepare a stock solution of the purified dye in a suitable solvent (e.g., N,N-dimethylformamide - DMF) of a known concentration (e.g., 1 x 10⁻³ M).
-
Serial Dilution: From the stock solution, prepare a series of dilutions of known concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
Spectrophotometer Setup: Calibrate a UV-Visible spectrophotometer using the pure solvent as a blank.
-
Data Acquisition: Record the absorption spectrum of each dilution over the visible range (typically 400-700 nm).
-
Data Analysis: Determine the λmax from the spectrum. Use the Beer-Lambert law (A = εcl) and a plot of absorbance versus concentration to calculate the molar extinction coefficient (ε).
Fastness Properties
For applications in textiles and materials, the ability of a dye to resist fading or bleeding under various conditions is critical. The most common fastness properties evaluated are wash fastness and light fastness.
Predicted Fastness Properties:
| Property | Dye from 2-methyl-5-nitroaniline (Known) | Dye from this compound (Predicted) | Rationale for Prediction |
| Wash Fastness | Good (4-5 on a 1-5 scale) | Good to Excellent (4-5) | The fastness to washing is largely dependent on the dye's affinity for the fiber and its molecular size. The introduction of an additional methyl group may slightly increase the molecular size and hydrophobicity, potentially leading to a marginal improvement in wash fastness on hydrophobic fibers like polyester. |
| Light Fastness | Moderate to Good (4-6 on a 1-8 scale) | Moderate to Good (4-6) | Light fastness is influenced by the dye's susceptibility to photodegradation. The presence of the electron-withdrawing nitro group generally contributes to good light fastness. The positional change of the methyl groups is not expected to have a dramatic impact on this property. |
Protocol 3: Evaluation of Wash Fastness
This protocol is based on the ISO 105-C06 standard.[1]
-
Sample Preparation: A dyed fabric specimen is stitched between two undyed pieces of standard multi-fiber fabric (containing strips of common textile fibers like cotton, nylon, polyester, etc.).
-
Washing: The composite specimen is placed in a stainless-steel container with a standard soap solution and stainless-steel balls (to provide mechanical agitation).
-
Laundering: The container is agitated in a launder-o-meter at a specified temperature (e.g., 60°C) for a set time (e.g., 30 minutes).
-
Rinsing and Drying: The specimen is removed, rinsed thoroughly with water, and dried in air at a temperature not exceeding 60°C.
-
Assessment: The change in color of the dyed fabric and the degree of staining on the adjacent undyed fabrics are assessed by comparing them with standard grey scales under controlled lighting. The ratings are given on a scale of 1 (poor) to 5 (excellent).[2]
Protocol 4: Evaluation of Light Fastness
This protocol is based on the ISO 105-B02 standard.[1]
-
Sample Preparation: A portion of the dyed fabric is partially covered with an opaque mask.
-
Exposure: The specimen, along with a set of blue wool standards (rated 1-8), is exposed to a controlled artificial light source (e.g., a Xenon arc lamp) that simulates natural daylight.
-
Assessment: The exposure is continued until a specified color change is observed on one of the blue wool standards.
-
Rating: The light fastness of the specimen is rated by comparing the degree of fading of the exposed portion of the fabric with the fading of the blue wool standards. The rating is given on a scale of 1 (very poor) to 8 (outstanding).
Diagram of the Performance Evaluation Workflow
Caption: Workflow for evaluating dye performance.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the synthesis and performance evaluation of azo dyes derived from this compound. While the absence of direct experimental data in the literature necessitates a predictive approach, the comparative analysis with dyes from an isomeric precursor offers valuable insights into the potential characteristics of these novel chromophores.
The protocols detailed herein provide a robust foundation for researchers to synthesize and rigorously evaluate these dyes. Future experimental work should focus on synthesizing a series of dyes from this compound with various coupling components to validate the predictions made in this guide. Such studies will not only expand the palette of available azo dyes but also contribute to a deeper understanding of the intricate structure-property relationships that govern the performance of these versatile molecules. The exploration of their potential in specialized applications, such as in biological imaging or as functional materials, also presents an exciting avenue for future research.
References
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Abdullahi, S. S., Musa, H., Habibu, S., Birniwa, A. H., & Mohammad, R. E. A. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. Turkish Journal of Chemistry, 46(6), 1840-1854. [Link]
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How to dye and procedure of dyeing for textile. (2012). FASTNESS PROPERTIES OF DISPERSE DYES. [Link]
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Abdullahi, S. S., et al. (2022). Comparative study and dyeing performance of as-synthesized azo heterocyclic monomeric, polymeric, and commercial disperse dyes. ResearchGate. [Link]
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Obi, C., et al. (2022). Synthesis and fastness properties of disperse dyes gotten from some aniline derivatives. Discovery Scientific Society. [Link]
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The Synthesis of Azo Dyes. (n.d.). Thompson Rivers University. [Link]
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Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. BMC Chemistry, 18(1), 154. [Link]
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International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. [Link]
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Kılınçarslan, R., Erdem, E., & Kocaokutgen, H. (2007). Synthesis and spectral characterization of some new azo dyes and their metal complexes. ResearchGate. [Link]
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Chemat, S., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Molecules, 25(3), 643. [Link]
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Al-Mokhtar, M. A., et al. (2021). Spectral Analysis of Azo Derivatives for their Colorimetric Response to some Special Metal Ions. Biointerface Research in Applied Chemistry, 11(6), 14269-14279. [Link]
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Hulet, R. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. [Link]
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Elgemeie, G. H., Helal, M. H., & El-Sayed, H. M. (2001). Recent trends in synthesis and application of nitrogen heterocyclic azo dyes. Pigment & Resin Technology, 30(4), 213-233. [Link]
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Hangzhou Fucai Chem Co., Ltd. (n.d.). High Light Fastness Disperse Blue 77 Dyes. [Link]
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Sharma, M., & Gupta, R. (2014). Spectrophotometric Analysis of Some Reactive Azo Dyes Used in Texile Industuries. Indian Journal of Applied Research, 4(6), 499-500. [Link]
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Zakerhamidi, M. S., Keshavarz, M., Tajalli, H., & Hooshangi, V. (2020). Isotropic and anisotropic environment effects on the UV/vis absorption spectra of three disperse azo dyes. ResearchGate. [Link]
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Octaviani, E. D., et al. (2024). UV–vis spectra of the azo dyes - Before (straight line) and after microaerophilic (dashed line) and aerobic (dotted line) treatments - A: RY107; B: RR198; C: RB5; D: DB71. ResearchGate. [Link]
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McNeil, S. J., & Zaitseva, L. I. (2020). Enhancing the wash fastness of disperse dyes on wool with oxidants. Coloration Technology, 136(3), 221-229. [Link]
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Zadafiya, S., Tailor, J., & Malik, G. (2013). Disperse Dyes Based on Thiazole, Their Dyeing Application on Polyester Fiber and Their Antimicrobial Activity. ResearchGate. [Link]
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Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. PubMed. [Link]
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Shirali, M., et al. (2024). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. ResearchGate. [Link]
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QIMA. (2025, March 13). Colorfastness Test Methods for Textiles: Complete Guide. [Link]
-
Upadhye, N. Y. (2021, August 9). Various Color Fastness Methods Given to the Dyed Material. Textile Learner. [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3,5-Dimethyl-2-nitroaniline in Immunoassays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-reactivity of 3,5-Dimethyl-2-nitroaniline in the context of immunoassay development. We will delve into the theoretical underpinnings of assay specificity, provide detailed experimental protocols, and present a model for data interpretation, ensuring a robust and reliable assessment of your immunoassay's performance.
The Imperative of Specificity in Immunoassays
Immunoassays are powerful tools for the detection and quantification of specific molecules in complex biological matrices.[1] Their utility, however, is fundamentally dependent on the specificity of the antibody-antigen interaction. Cross-reactivity, the phenomenon where an antibody binds to molecules other than the intended analyte, can significantly compromise assay accuracy, leading to false-positive results or an overestimation of the analyte's concentration.[1][2] For a small molecule like this compound (C8H10N2O2), which may be a metabolite or a novel compound of interest, ensuring the immunoassay's specificity is paramount for generating trustworthy data.[3]
This guide will use a competitive Enzyme-Linked Immunosorbent Assay (ELISA) as the model platform, as it is a common and effective format for the quantification of small molecules.[4][5]
Understanding the Challenge: this compound and its Analogs
This compound is an aromatic amine with a distinct chemical structure. When developing an antibody against this hapten, the immune system generates a repertoire of antibodies that recognize different epitopes on the molecule. The specificity of the resulting polyclonal or monoclonal antibody pool will determine the assay's susceptibility to cross-reactivity from structurally similar compounds.
Potential cross-reactants for a this compound immunoassay would include isomers and other substituted nitroanilines. The degree of cross-reactivity will depend on how closely these molecules mimic the three-dimensional structure and charge distribution of this compound.
Experimental Design: A Competitive ELISA for Cross-Reactivity Assessment
The following protocol outlines a competitive ELISA designed to quantify the cross-reactivity of an antibody developed against this compound. The principle of this assay is the competition between the free analyte (or a potential cross-reactant) in a sample and a fixed amount of labeled analyte for a limited number of antibody binding sites.
Principle of Competitive ELISA for Cross-Reactivity
Caption: Principle of competitive ELISA for analyte quantification.
Experimental Workflow
Caption: Workflow for assessing cross-reactivity using competitive ELISA.
Detailed Protocol
This protocol is a general guideline and may require optimization for specific antibodies and reagents.[6]
-
Plate Coating:
-
Dilute the capture antibody (specific for this compound) to a pre-optimized concentration (e.g., 1-10 µg/mL) in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.[7]
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.[6]
-
-
Blocking:
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reacting compound in assay buffer (e.g., blocking buffer).
-
Add 50 µL of the standard or test compound dilutions to the appropriate wells.
-
Add 50 µL of a pre-optimized concentration of enzyme-labeled this compound (e.g., HRP-conjugated) to all wells.
-
Incubate for 1-2 hours at room temperature with gentle shaking.[5]
-
-
Washing:
-
Repeat the washing step as described in step 2, increasing the number of washes to five to ensure removal of unbound reagents.[5]
-
-
Substrate Addition:
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2N H2SO4 for TMB) to each well to stop the enzymatic reaction.[8]
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate a dose-response curve for each compound tested. The concentration of the compound that inhibits 50% of the binding of the labeled analyte (IC50) is a key parameter for quantifying cross-reactivity.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100
Hypothetical Data Presentation
The following table presents a hypothetical dataset from a cross-reactivity study of a this compound immunoassay.
| Compound | Chemical Structure | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | C8H10N2O2 | 10 | 100% |
| 2,4-Dinitroaniline | C6H5N3O4 | 500 | 2% |
| 3-Nitroaniline | C6H6N2O2 | 1000 | 1% |
| N,N-Dimethyl-3-nitroaniline | C8H10N2O2 | 250 | 4% |
| 4,5-Dimethyl-2-nitroaniline | C8H10N2O2 | 20 | 50% |
Interpretation of Results
-
High Cross-Reactivity (e.g., 4,5-Dimethyl-2-nitroaniline): An IC50 value close to that of the target analyte indicates significant cross-reactivity. In this example, the positional isomer, 4,5-Dimethyl-2-nitroaniline, shows 50% cross-reactivity, suggesting that the antibody recognizes epitopes common to both molecules. This level of cross-reactivity could be problematic if this isomer is present in the samples being tested.
-
Low to Moderate Cross-Reactivity (e.g., N,N-Dimethyl-3-nitroaniline and 2,4-Dinitroaniline): These compounds show significantly lower affinity for the antibody. While not ideal, this level of cross-reactivity may be acceptable depending on the required specificity of the assay and the expected concentrations of these compounds in the samples.
-
Negligible Cross-Reactivity (e.g., 3-Nitroaniline): A very high IC50 value and correspondingly low percent cross-reactivity indicate that the antibody is highly specific for the target analyte over this particular compound.
Trustworthiness and Validation
To ensure the trustworthiness of these cross-reactivity studies, it is essential to adhere to good laboratory practices and incorporate appropriate controls. The U.S. Food and Drug Administration (FDA) provides guidance on the validation of bioanalytical methods, which includes assessments of specificity and selectivity.[9][10] While this guidance is often directed towards biotherapeutics, the underlying principles of rigorous validation are universally applicable.[11][12][13]
Key validation parameters include:
-
Precision and Accuracy: Intra- and inter-assay precision and accuracy should be determined for the standard curve.
-
Selectivity: The assay should be tested for interference from components of the sample matrix.
-
Robustness: The assay's performance should be evaluated under minor variations in experimental conditions.
Conclusion
The development of a specific immunoassay for a small molecule like this compound requires a thorough investigation of its cross-reactivity profile. By employing a systematic approach using a competitive ELISA format, researchers can quantify the antibody's specificity and identify potential interfering compounds. This rigorous characterization is fundamental to the development of a reliable and trustworthy immunoassay for research, diagnostics, and drug development applications. Careful selection of antibodies, whether monoclonal for high specificity or polyclonal for higher sensitivity, is a critical first step in mitigating cross-reactivity issues.[1]
References
- U.S. Food and Drug Administration. (Date not available). Guidance for Industry.
- Bioss Antibodies. (2024, March 1). Crafting Competitive ELISA Assays: A Technical Guide.
- Creative Diagnostics. (n.d.). Competitive ELISA Protocol.
- Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol.
- Creative Diagnostics. (2021, March 1). Competitive ELISA.
- PubChem. (n.d.). This compound.
- St John's Laboratory. (n.d.). Competitive ELISA protocol.
- PubChem. (n.d.). 4,5-dimethyl-2-nitroaniline.
- Wikipedia. (n.d.). 3-Nitroaniline.
- Center for Biologics Evaluation and Research. (2019, February 8). FDA Releases Final Guidance on Immunogenicity Testing for Biologics and Biosimilars. U.S.
- U.S. Food and Drug Administration. (2018, March 27). Immunotoxicity Testing Guidance May 1999.
- PubChem. (n.d.). N,N-Dimethyl-3-nitroaniline.
- HistologiX. (n.d.). FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers.
- U.S. Food and Drug Administration. (n.d.). Immunogenicity Assessment for Therapeutic Protein Products.
- Alpha Laboratories. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges.
- Ismail, A. A. (n.d.). Interferences in Immunoassay. PubMed Central.
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Safety Operating Guide
Guide to the Proper Disposal of 3,5-Dimethyl-2-nitroaniline: A Protocol for Laboratory Professionals
As a Senior Application Scientist, my objective extends beyond the point of sale. It is to ensure that you, the researchers and innovators in the field, can handle our chemical products with the utmost safety and confidence throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,5-Dimethyl-2-nitroaniline, grounding every recommendation in established safety standards and scientific principles. The goal is to empower your team with the knowledge to manage this chemical waste stream responsibly, protecting both laboratory personnel and the environment.
Disclaimer: This guide is based on the safety profiles of this compound and structurally similar compounds. It is imperative to consult the specific Safety Data Sheet (SDS) provided by your supplier and adhere to all local, state, and federal hazardous waste regulations, which supersede any guidance provided herein.[1][2]
Hazard Profile and Core Risks
This compound is a hazardous chemical that requires careful handling. Its risk profile is primarily defined by its toxicity and environmental impact. Understanding these hazards is the causal basis for the stringent disposal protocols that follow.
The primary routes of exposure are inhalation, skin contact, and ingestion.[3] Toxicological data from related nitroaniline compounds indicate that this chemical should be treated as highly toxic.[4][5][6] Prolonged or repeated exposure may cause damage to organs, particularly the blood, kidney, liver, and heart.[3][4][5] Furthermore, it is classified as harmful to aquatic life with long-lasting effects, making environmental containment a critical priority.[4][5][6]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[4][5][6] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[4][5][6] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[4][5][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[3][4][5][6] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[4][5][6] |
Immediate Safety & Handling Protocols
Proper disposal begins before waste is even generated. Implementing rigorous safety measures during handling minimizes contamination and reduces the risk of accidental exposure.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The causality is simple: to prevent the chemical from reaching the user.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use. Dispose of contaminated gloves in accordance with applicable laws.[7]
-
Eye/Face Protection: Use safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]
-
Skin and Body Protection: Wear a laboratory coat, long pants, and closed-toe shoes. For tasks with a higher risk of spillage, impervious clothing may be necessary.[9]
-
Respiratory Protection: All handling of solid this compound should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid dust formation and inhalation.[2][7]
Engineering Controls
Your primary engineering control is the chemical fume hood. It is designed to contain dusts and vapors, pulling them away from the user and preventing contamination of the general work area. Ensure your facility's ventilation system is adequate and regularly maintained.[10]
Waste Management Workflow
The following workflow outlines the lifecycle of this compound waste within the laboratory, from generation to final pickup by a licensed disposal service.
Caption: Step-by-step spill response procedure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. [9]2. Don PPE: Wear the full PPE ensemble as described in Section 2.1.
-
Contain: Prevent the spill from spreading or entering drains. [4][11]4. Clean Up: For a solid spill, do NOT dry sweep. Gently moisten the material with water to prevent dust from becoming airborne. [2][12]Carefully sweep or scoop the material into your designated hazardous waste container. [1]5. Decontaminate: Wipe the spill area with a suitable solvent followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Storage and Final Disposal
On-Site Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Keep the container tightly closed except when adding waste. [4][9]* Store in a cool, dry, and well-ventilated area away from incompatible materials. [9]* The storage area should be secure and accessible only to authorized personnel. [4][5]
Final Disposal Method
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this chemical waste must be managed as hazardous waste. While not specifically listed by name in all databases, its toxic characteristics require it to be treated as such. [1]The generator of the waste is legally responsible for its proper classification and disposal. [1]
-
Approved Disposal Route: The only acceptable disposal method is through a licensed hazardous waste management company. [2][9]This ensures the waste is sent to an approved Treatment, Storage, and Disposal Facility (TSDF).
-
Destruction Technology: The standard and most effective technology for this type of organic chemical is high-temperature incineration in a facility equipped with flue gas scrubbing to neutralize harmful emissions like NOx. [9][13]Do not attempt to dispose of this chemical via sewer systems or in regular trash. [9]
Container Decontamination
Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated. A common procedure is a triple rinse:
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect all rinsate as hazardous waste.
-
After triple rinsing, the container may be punctured to prevent reuse and disposed of according to institutional policy, which may include recycling or sanitary landfill. [9] By adhering to this comprehensive disposal framework, you build a self-validating system of safety and compliance, ensuring that the lifecycle of this compound in your laboratory concludes with minimal risk and maximal responsibility.
References
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
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PubChem. (n.d.). 3-Nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]
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CPAChem. (2022, September 2). Safety data sheet. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 3-Nitroaniline. Retrieved from [Link]
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West Liberty University. (n.d.). p-Nitroaniline Safety Data Sheet. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Thermal decomposition of arylnitramines. RSC Publishing. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet. Retrieved from [Link]
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Durham Tech. (n.d.). SIGMA-ALDRICH Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dimethyl-2-nitroaniline
This document provides essential, immediate safety and logistical guidance for the handling and disposal of 3,5-Dimethyl-2-nitroaniline. As a professional in drug development and research, your safety, the integrity of your experiments, and environmental protection are paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep-rooted culture of safety in your laboratory. The information herein is synthesized from authoritative safety data sheets (SDS) for structurally analogous nitroaniline compounds, establishing a robust framework for safe handling.
Hazard Analysis: Understanding the Imperative for Protection
This compound, like other nitroanilines, must be treated as a hazardous substance. The primary risks are associated with its high toxicity upon exposure through multiple routes.[1] A thorough understanding of these hazards is the foundation of effective personal protection.
-
Acute Toxicity (Category 3): This compound is presumed to be toxic if swallowed, inhaled, or if it comes into contact with the skin.[2][3] The molecular structure facilitates rapid absorption, leading to systemic toxicity.
-
Specific Target Organ Toxicity (Repeated Exposure): Chronic or repeated exposure may lead to significant organ damage, with the blood (methemoglobinemia), kidneys, liver, and heart being primary targets.[4] Methemoglobinemia, a condition where hemoglobin is unable to transport oxygen effectively, can cause cyanosis (a blueish tint to the skin and lips), fatigue, and headache.[5][6]
-
Environmental Hazard: This class of chemicals is recognized as being harmful to aquatic life with long-lasting effects.[1] Therefore, proper disposal and containment are not just safety measures, but environmental responsibilities.
These risks necessitate a multi-layered defense strategy where Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and the chemical.
Core Protective Equipment: A Mandated Protocol
The selection of PPE is not a matter of preference but is dictated by the chemical's hazardous properties and the specific procedures being performed. All handling of this compound must be conducted within a certified chemical fume hood.
Eye and Face Protection: The First Line of Defense
-
Mandatory Equipment: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][7]
-
Causality: The eyes are highly susceptible to chemical splashes and airborne dust. Standard safety glasses are insufficient; chemical splash goggles provide a seal around the eyes, offering superior protection against dust particles and liquid splashes.
-
Augmented Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a full-face shield must be worn in addition to safety goggles.
Skin and Body Protection: An Impermeable Barrier
-
Gloves:
-
Requirement: Handle with gloves that have been inspected prior to use.[8] Gloves must meet specifications such as EN 374 for chemical protection.[1][9]
-
Selection: Due to the lack of specific breakthrough time data for this compound, it is prudent to use gloves made of nitrile or neoprene. Always double-glove when handling the pure compound or concentrated solutions.
-
Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste immediately after use.
-
-
Protective Clothing:
-
Standard Wear: A flame-resistant lab coat is mandatory.
-
Enhanced Protection: For procedures involving larger quantities or a high risk of splashing, wear chemical-resistant protective clothing, such as a rubber or neoprene apron.[8][9]
-
Footwear: Closed-toe shoes are required at all times in the laboratory.
-
Respiratory Protection: Safeguarding Against Inhalation
-
When to Use: Respiratory protection is essential when engineering controls like fume hoods are insufficient, or when handling the solid powder outside of a contained system (which should be avoided).[9][10] Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4]
-
Respirator Type:
PPE Selection and Use Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Operational Plans: Donning, Doffing, and Disposal
Adherence to strict protocols for putting on and removing PPE is as crucial as the equipment itself to prevent exposure and cross-contamination.
Step-by-Step Donning Sequence:
-
Lab Coat/Apron: Put on your lab coat and any additional chemical-resistant clothing.
-
Respirator (if required): Perform a fit check according to the manufacturer's instructions.
-
Goggles/Face Shield: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of your lab coat. Don the second pair over the first.
Step-by-Step Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the external surface. Dispose of them in a designated hazardous waste container.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the strap. Place them in a designated area for decontamination.
-
Lab Coat/Apron: Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as before.
-
Respirator (if used): Remove the respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[4]
Disposal Plan:
All disposable items that have come into contact with this compound, including gloves, disposable lab coats, bench paper, and contaminated cleaning materials, must be considered hazardous waste.
-
Containment: Collect these materials in a dedicated, clearly labeled, sealed waste container.
-
Disposal: Dispose of the container through your institution's approved hazardous waste disposal program, adhering to all local, state, and federal regulations.[4][10] Do not let the product enter drains.[9]
Emergency Response and Decontamination
In the event of an accidental exposure, immediate and correct action is critical. Eyewash stations and safety showers must be located near the workstation.[4][7]
| Exposure Route | Immediate Action Protocol[7][8] |
| Inhalation | 1. Move the affected person to fresh air immediately.[7] 2. If breathing has stopped, begin artificial respiration.[8] 3. Call for immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing.[8] 2. Wash the affected skin area with plenty of soap and water.[7] 3. Seek immediate medical attention if irritation persists or if a large area was exposed. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8] 2. Remove contact lenses if present and easy to do.[7] 3. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | 1. Do NOT induce vomiting.[7][8] 2. Rinse the mouth thoroughly with water.[7][8] 3. Call a poison center or doctor immediately for guidance. |
Conclusion: Fostering a Proactive Safety Culture
The safe handling of this compound is non-negotiable. The protocols outlined in this guide, from hazard assessment to emergency response, provide a comprehensive framework for protecting yourself, your colleagues, and your research. By understanding the causality behind each safety measure and adhering to these procedures, you build a deep and trustworthy culture of laboratory safety that extends far beyond the product itself.
References
-
Aarti Industries. Nitroaniline (CL-4 PUBLIC) (CL-1 CONFIDENTIAL). 9
-
Fisher Scientific. (2009-09-22). SAFETY DATA SHEET. 4
-
Muby Chemicals. (2023-10-19). 3-Nitroaniline or Meta-Nitroaniline or M-Nitroaniline Manufacturers, with SDS GHS MSDS Sheet. 10
-
Sigma-Aldrich. (2024-03-05). SAFETY DATA SHEET - 3-Nitroaniline.
-
Fisher Scientific. SAFETY DATA SHEET - Benzenamine, 4,5-dimethyl-2-nitro-. 7
-
Sigma-Aldrich. (2025-01-02). SAFETY DATA SHEET - 2-Nitroaniline.
-
Bernardo Ecenarro. Recommended PPE to handle chemicals. 11
-
ChemicalBook. (2023-05-06). Chemical Safety Data Sheet MSDS / SDS - 3,6-DIMETHYL-2-NITROANILIN. 8
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Carl ROTH. Safety Data Sheet: 3-Nitroaniline. 1
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New Jersey Department of Health. (2009-04). 0741 - Hazardous Substance Fact Sheet. 5
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West Liberty University. p-Nitroaniline Safety Data Sheet. 6
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CPAChem. (2022-09-02). Safety data sheet. 2
-
Sigma-Aldrich. (2020-01-05). Safety Data Sheet - p-Nitroaniline. 3
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
